MK-8527
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1810869-23-8 |
|---|---|
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(4-amino-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H13ClN4O3/c1-2-13(6-19)8(20)5-9(21-13)18-4-3-7-10(15)16-12(14)17-11(7)18/h1,3-4,8-9,19-20H,5-6H2,(H2,15,16,17)/t8-,9+,13+/m0/s1 |
InChI 键 |
QNBRWIDODCWXKA-IGJMFERPSA-N |
产品来源 |
United States |
Foundational & Exploratory
MK-8527: A Deep Dive into the Mechanism of Action for HIV-1 Prevention
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8527 is a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in late-stage clinical development for once-monthly oral pre-exposure prophylaxis (PrEP) of HIV-1.[1][2] As a deoxyadenosine (B7792050) analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound-triphosphate (this compound-TP).[1][3] This active metabolite potently inhibits HIV-1 reverse transcriptase (RT) through a dual mechanism of action that includes both immediate and delayed chain termination, effectively suppressing viral replication.[1][4] Preclinical and clinical studies have demonstrated its high potency, favorable pharmacokinetic profile, and a good safety profile, positioning it as a promising long-acting option for HIV-1 prevention.[1][4]
Introduction
The global effort to combat the HIV/AIDS epidemic continues to rely on the development of innovative and effective prevention strategies. Pre-exposure prophylaxis (PrEP) has proven to be a cornerstone of these efforts. This compound emerges as a next-generation PrEP candidate, offering the potential for a convenient once-monthly oral dosing regimen.[2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing the experimental evidence and methodologies that elucidate its function at the molecular level.
Intracellular Activation: The Phosphorylation Cascade
Upon entering the cell, this compound, a prodrug, undergoes a three-step phosphorylation process to become the pharmacologically active this compound-TP. This bioactivation is crucial for its antiviral activity. While the specific human kinases responsible for each phosphorylation step of this compound have not been fully elucidated in the provided search results, the pathway is analogous to that of other deoxyadenosine nucleoside analogs. The process is catalyzed by a series of host cell kinases.
The initial phosphorylation from the parent nucleoside to the monophosphate is often the rate-limiting step and is typically carried out by a nucleoside kinase. Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate are catalyzed by nucleoside monophosphate and diphosphate kinases, respectively.
References
- 1. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepwatch.org [prepwatch.org]
- 3. croiconference.org [croiconference.org]
- 4. Safety and Pharmacokinetics of MK‐8527 in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MK-8527: A Novel Nucleoside Reverse Transcriptase Translocation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8527 is a potent, orally bioavailable nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation as a long-acting pre-exposure prophylaxis (PrEP) agent for HIV-1.[1][2] As a 7-deaza-deoxyadenosine analog, this compound undergoes intracellular phosphorylation to its active triphosphate form, this compound-TP.[1][2] This active metabolite inhibits the HIV-1 reverse transcriptase (RT) through a dual mechanism of action that includes both immediate and delayed chain termination, a consequence of inhibiting the translocation of the RT enzyme on the primer-template complex.[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and key experimental protocols for this compound.
Chemical Structure and Properties
This compound is a synthetic nucleoside analog with a distinct chemical structure that contributes to its potent anti-HIV activity and favorable pharmacokinetic profile.
-
IUPAC Name: (2R,3S,5R)-5-(4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
-
Chemical Formula: C₁₃H₁₃ClN₄O₃
-
Molecular Weight: 308.72 g/mol
-
SMILES Notation: OC[C@]1(C#C)--INVALID-LINK--C--INVALID-LINK--O1
Mechanism of Action: Inhibition of Reverse Transcriptase Translocation
This compound's primary target is the HIV-1 reverse transcriptase, a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for viral replication. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), which primarily act as chain terminators, this compound functions as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).
The mechanism of action can be broken down into the following key steps:
-
Intracellular Phosphorylation: this compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound-TP.
-
Incorporation into Viral DNA: this compound-TP competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the nascent viral DNA chain by the HIV-1 RT.
-
Inhibition of Translocation: Following its incorporation, the unique structure of this compound-monophosphate at the 3' end of the DNA primer strand sterically hinders the translocation of the reverse transcriptase along the RNA/DNA template. This "locking" of the RT in a pre-translocation state is a key feature of NRTTIs.
-
Dual Chain Termination: The inhibition of translocation leads to two outcomes:
-
Immediate Chain Termination (ICT): The stalled RT cannot add the next nucleotide, effectively halting DNA synthesis immediately.
-
Delayed Chain Termination (DCT): The presence of the incorporated this compound-MP can also lead to a delayed termination of the growing DNA chain.
-
This dual mechanism of action contributes to the high potency of this compound against HIV-1.
Signaling Pathway Diagram
References
MK-8527: A Technical Guide to a Novel Nucleoside Reverse Transcriptase Translocation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is an investigational novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under development by Merck for the prevention of HIV-1 infection (pre-exposure prophylaxis, or PrEP).[1][2][3] As a long-acting agent with the potential for once-monthly oral dosing, this compound represents a significant advancement in antiretroviral therapy.[1][2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound is a deoxyadenosine (B7792050) analog that requires intracellular phosphorylation to its active triphosphate form, this compound-TP.[4][5][6][7] this compound-TP inhibits the HIV-1 reverse transcriptase (RT) through a dual mechanism:
-
Inhibition of Translocation: After incorporation into the viral DNA chain, the structure of this compound-TP hinders the translocation of the reverse transcriptase enzyme along the RNA/DNA template. This stalling of the RT complex prevents the addition of the next nucleotide, leading to immediate chain termination.[4][6]
-
Delayed Chain Termination: In some instances, translocation may occur after the incorporation of this compound-TP, allowing for the addition of one more nucleotide. However, the presence of this compound within the DNA strand induces structural changes that prevent further nucleotide incorporation, resulting in delayed chain termination.[2][6]
This multi-faceted mechanism of action contributes to the potent antiviral activity of this compound.
Caption: Mechanism of this compound as a Nucleoside Reverse Transcriptase Translocation Inhibitor.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Antiviral Activity of this compound
| Assay/Cell Type | HIV Strain/Subtype | IC50 (nM) | Reference(s) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 0.21 ± 0.09 | [4][5][8] |
| MT4-GFP cells | HIV-1 | 3.37 ± 1.00 | [5][8] |
| CEM-SS cells | HIV-1 | 0.14 | [9] |
| CEM-SS cells | HIV-2 | 0.007 | [9] |
| PhenoSense Assay (HEK293T cells) | Various HIV-1 Subtypes | Consistent Potency | [5] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose | Plasma Clearance (mL/min/kg) | Plasma Half-life (h) | Oral Bioavailability (%) | Intracellular this compound-TP Half-life in PBMCs (h) | Reference(s) |
| Rat | IV | 1 mg/kg | 18.1 | 2.3 | 57 | - | [9] |
| Rhesus Monkey | IV | 0.5 mg/kg | 12.6 | 6.7 | 100 | - | [9] |
| Rhesus Monkey | Oral | 50 mg/kg | - | ~7 | 100 | ~48 | [4][5][7][8] |
Table 3: Human Pharmacokinetics of this compound (Phase 1)
| Parameter | Single Dose (0.5-200 mg) | Multiple Once-Weekly Doses (5-40 mg) | Reference(s) |
| Plasma this compound Tmax (h) | - | 0.5 - 1 | [10][11][12] |
| Plasma this compound Half-life (h) | - | 24 - 81 | [10][11][12] |
| Intracellular this compound-TP Tmax (h) | 12 - 48 | 10 - 24 (Day 15) | [10][11][12] |
| Intracellular this compound-TP Half-life (h) | 94 - 266 | 216 - 291 | [10][11][12] |
| Effect of High-Fat Meal on this compound (25 mg) | 41% decrease in Cmax, no effect on AUC | - | [10][11][12] |
| Effect of High-Fat Meal on this compound-TP (25 mg) | 20% increase in Cmax, 58% increase in AUC | - | [10][11][12] |
Table 4: Off-Target Activity and Selectivity
| Target | This compound IC50 (µM) | This compound-TP IC50 (µM) | Comments | Reference(s) |
| Human DNA Polymerases | - | ≥95 | Indicates high selectivity for HIV RT. | [4][5][7][9] |
| Panel of 114 Enzymes and Receptors | No activity at 10 µM | No activity at 10 µM | Demonstrates a favorable off-target profile. | [4][5][7][9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel antiretroviral agents. The following sections outline the key experimental protocols used in the characterization of this compound.
Antiviral Activity Assays
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in different cell types.
Protocol for HIV-1 Replication Assay in PBMCs:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors. Stimulate the cells with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Infection: Infect the stimulated PBMCs with a known amount of HIV-1.
-
Treatment: Add the serially diluted this compound to the infected cell cultures. Include control wells with no drug and wells with a reference inhibitor.
-
Incubation: Culture the cells for a defined period (e.g., 7 days) to allow for viral replication.
-
Endpoint Measurement: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition of p24 production against the drug concentration and calculate the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Biochemical Assays for HIV-1 RT Inhibition
Objective: To confirm that this compound-TP directly inhibits the enzymatic activity of purified HIV-1 reverse transcriptase.
Protocol for a Non-Radioactive Colorimetric RT Assay:
-
Reagent Preparation: Prepare a reaction mixture containing a poly(A) RNA template, an oligo(dT) primer, and digoxigenin- and biotin-labeled dUTP/dTTP.
-
Enzyme and Inhibitor Preparation: Purify recombinant HIV-1 RT. Prepare serial dilutions of this compound-TP.
-
Reaction: In a microtiter plate, combine the reaction mixture, purified HIV-1 RT, and the serially diluted this compound-TP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate to allow for the synthesis of the biotin- and digoxigenin-labeled DNA.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA. Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: Add a colorimetric HRP substrate (e.g., ABTS) and measure the absorbance.
-
Data Analysis: Calculate the percent inhibition of RT activity for each concentration of this compound-TP and determine the IC50 value.
Mechanism of Action Assays
Iron Footprinting and Primer Extension Assays
Objective: To elucidate the precise mechanism by which this compound-TP inhibits RT translocation.
General Protocol Outline:
-
Complex Formation: Assemble a reaction containing the HIV-1 RT enzyme, a specific primer-template DNA or RNA/DNA hybrid, and this compound-TP.
-
Incorporation and Stalling: Allow the RT to incorporate this compound-TP, leading to the stalling of the enzyme at a specific position on the template.
-
Iron Footprinting: Introduce a reagent that generates hydroxyl radicals (e.g., ferrous iron), which will cleave the nucleic acid backbone at positions not protected by the stalled RT enzyme.
-
Primer Extension: In a parallel experiment, after the incorporation of this compound-TP, add the next deoxynucleoside triphosphate (dNTP) to determine if the RT can translocate and add another nucleotide (delayed chain termination).
-
Analysis: Analyze the cleavage products from the iron footprinting and the extended products from the primer extension assay on a high-resolution denaturing polyacrylamide gel. The pattern of cleavage and the length of the extended products will reveal the exact position where the RT is stalled, confirming the inhibition of translocation.[4][5][6]
Caption: Preclinical Evaluation Workflow for this compound.
Clinical Development
This compound has progressed through Phase 1 and Phase 2 clinical trials, with Phase 3 trials initiated to evaluate its efficacy and safety as a once-monthly oral PrEP agent.[3][13][14]
-
Phase 1 Studies: These trials assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in HIV-negative adults. The results demonstrated that this compound was generally well-tolerated with no serious adverse events.[10][11] The pharmacokinetic profile supported the potential for long-acting dosing.[10][11]
-
Phase 2 Study (this compound-007): This study evaluated the safety and pharmacokinetics of once-monthly oral this compound in adults at low risk of HIV-1 infection.[13][15][16] The trial showed similar rates of adverse events between the this compound and placebo groups, with no clinically meaningful changes in laboratory parameters, including lymphocyte and CD4 T-cell counts.[2][13][15]
-
Phase 3 Trials (EXPrESSIVE-10 and EXPrESSIVE-11): These large-scale studies are designed to evaluate the efficacy and safety of once-monthly oral this compound compared to daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF) for HIV-1 prevention in diverse populations.[2][3][13][17]
Caption: Intracellular Activation Pathway of this compound.
Conclusion
This compound is a potent NRTTI with a novel dual mechanism of action that effectively inhibits HIV-1 reverse transcriptase. Its favorable preclinical profile, characterized by high potency, good oral bioavailability, and a long intracellular half-life of the active triphosphate form, has supported its advancement into late-stage clinical trials. The data from Phase 1 and 2 studies suggest that this compound is generally safe and well-tolerated. As a potential once-monthly oral PrEP option, this compound holds promise for improving adherence and expanding the options available for HIV prevention. The ongoing Phase 3 trials will be critical in determining its ultimate role in the global effort to end the HIV epidemic.
References
- 1. news-medical.net [news-medical.net]
- 2. eatg.org [eatg.org]
- 3. prepwatch.org [prepwatch.org]
- 4. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. croiconference.org [croiconference.org]
- 7. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Merck’s this compound enables long-acting HIV-1 prevention | BioWorld [bioworld.com]
- 10. Safety and Pharmacokinetics of this compound in Adults Without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of MK‐8527 in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merck.com [merck.com]
- 14. MSD progresses once-monthly HIV PrEP into Phase III [clinicaltrialsarena.com]
- 15. Once-monthly oral PrEP moves into late-stage trials | aidsmap [aidsmap.com]
- 16. MK8527-007 Study - Wits RHI MK8527-007 [wrhi.ac.za]
- 17. Pitt+Me : A Community For Health [pittplusme.org]
Technical Guide: Preclinical Research on MK-8527 for HIV PrEP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation by Merck as a potential once-monthly oral pre-exposure prophylaxis (PrEP) option for HIV-1.[1][2] As a 7-deaza-deoxyadenosine analog, this compound is phosphorylated intracellularly to its active triphosphate form, this compound-TP.[3] This active metabolite exhibits a potent dual mechanism of action against HIV-1 reverse transcriptase, involving both the inhibition of translocation and delayed chain termination.[1][4] Preclinical studies have demonstrated its potent antiretroviral activity and favorable pharmacokinetic profile, positioning it as a promising candidate for long-acting oral HIV prevention. This document provides an in-depth technical overview of the preclinical research on this compound.
Mechanism of Action
This compound-TP inhibits HIV-1 reverse transcriptase through a dual mechanism that disrupts the process of reverse transcription. Firstly, it acts as a translocation inhibitor, preventing the reverse transcriptase enzyme from moving along the RNA template. This leads to immediate chain termination. Secondly, in instances where translocation does occur, this compound-TP induces a structural change in the viral DNA, resulting in delayed chain termination. This multi-faceted inhibition contributes to its high potency.
References
The Discovery and Development of MK-8527: A Novel NRTTI for Long-Acting HIV-1 Pre-Exposure Prophylaxis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MK-8527 is a novel, potent, and long-acting investigational drug for the pre-exposure prophylaxis (PrEP) of HIV-1. Developed by Merck, it belongs to the class of nucleoside reverse transcriptase translocation inhibitors (NRTTIs). This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound. Detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism and experimental workflows are presented to offer a thorough understanding of this promising HIV-1 prevention candidate.
Introduction: The Unmet Need for Long-Acting Oral PrEP
The global effort to end the HIV epidemic relies heavily on effective prevention strategies. While daily oral pre-exposure prophylaxis (PrEP) has proven highly effective, challenges with adherence, privacy, and stigma remain significant barriers to its widespread implementation and success. Long-acting PrEP options can help address these challenges. This compound is being developed as a potential once-monthly oral agent, which could offer a more convenient and discreet option for individuals at risk of acquiring HIV-1.[1][2]
Discovery of this compound: A Lead Optimization Campaign
The discovery of this compound stemmed from a comprehensive lead optimization campaign aimed at identifying novel NRTTIs with the potential for extended-duration dosing.[3][4][5] This effort involved extensive exploration of the nucleoside structure-activity relationship (SAR), with modifications to the ribose core, its periphery, and the nucleobase. Starting from the islatravir scaffold, another NRTTI, a rigorous medicinal chemistry campaign led to the identification of this compound, a 7-deaza-deoxyadenosine analog, as a candidate with an optimal preclinical profile.
Mechanism of Action: A Dual-Action NRTTI
This compound is a prodrug that is phosphorylated intracellularly to its active triphosphate form, this compound-TP. This compound-TP inhibits HIV-1 reverse transcriptase (RT) through a dual mechanism of action that distinguishes it from traditional nucleos(t)ide reverse transcriptase inhibitors (NRTIs).
-
Inhibition of Translocation (Immediate Chain Termination): this compound-TP locks the reverse transcriptase in a pre-translocation state after being incorporated into the viral DNA. This prevents the enzyme from moving along the RNA template, thus immediately halting further DNA synthesis.
-
Delayed Chain Termination: In the event that translocation does occur, the presence of a 3'-hydroxyl group on this compound-TP allows for the incorporation of one more nucleotide. However, this leads to a distortion in the viral DNA, preventing further chain elongation.
This dual mechanism contributes to the high potency of this compound against HIV-1.
Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.
Preclinical Data
This compound has demonstrated a potent and favorable preclinical profile, supporting its advancement into clinical trials.
In Vitro Antiviral Activity
This compound exhibits potent antiviral activity against various HIV-1 subtypes and HIV-2.
| Assay | Cell Line | Virus | IC50 (nM) |
| Antiviral Activity | Human PBMCs | HIV-1 | 0.21 |
| Antiviral Activity | MT4-GFP cells | HIV-1 | 3.37 |
| Antiviral Activity | CEM-SS cells | HIV-1 | 0.14 |
| Antiviral Activity | CEM-SS cells | HIV-2 | 0.007 |
| Data sourced from multiple preclinical studies. |
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and rhesus monkeys have shown that this compound has characteristics suitable for long-acting oral dosing.
| Species | Route | Dose | Clearance (mL/min/kg) | Plasma Half-life (h) | Oral Bioavailability (%) | Intracellular this compound-TP Half-life in PBMCs (h) |
| Rat | IV | 1 mg/kg | 18.1 | 2.3 | 57 | N/A |
| Rhesus Monkey | IV | 0.5 mg/kg | 12.6 | 6.7 | 100 | ~48 |
| Data from intravenous and oral administration studies. |
Off-Target Activity and Selectivity
This compound and its active triphosphate form have demonstrated a favorable safety profile in preclinical assessments.
| Target | Compound | IC50 |
| Human DNA Polymerases | This compound-TP | ≥95 µM |
| Panel of 114 Enzymes and Receptors | This compound | No activity at 10 µM |
| Panel of 114 Enzymes and Receptors | This compound-TP | No activity at 10 µM |
| In vitro assays showing high selectivity for HIV-1 RT. |
Clinical Development
This compound is currently in Phase 3 clinical trials to evaluate its efficacy and safety as a once-monthly oral PrEP agent.
Phase 2 Studies
A Phase 2, double-blind, multicenter study (this compound-007, NCT06045507) evaluated the safety and pharmacokinetics of this compound in 350 participants at low risk of HIV-1 exposure. The results showed that this compound was well-tolerated, with adverse event rates similar to placebo, and no clinically significant changes in laboratory parameters, including lymphocyte and CD4 T-cell counts. The pharmacokinetic data from this study supported the progression to once-monthly dosing in Phase 3.
Phase 3 Program: EXPrESSIVE Trials
Two large-scale Phase 3 trials, EXPrESSIVE-10 and EXPrESSIVE-11, are underway to assess the efficacy and safety of once-monthly oral this compound compared to daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF).
| Trial | Identifier | Population | Enrollment | Location |
| EXPrESSIVE-10 | This compound-010 | 4,580 sexually active women (16-30 years) | Enrolling | Kenya, South Africa, Uganda |
| EXPrESSIVE-11 | This compound-011 (NCT07044297) | 4,390 sexually active individuals who could benefit from PrEP | Enrolling | 16 countries |
| Details of the ongoing Phase 3 clinical trial program. |
Detailed Experimental Protocols
In Vitro Antiviral Activity in Human PBMCs
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 in human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for determining the in vitro antiviral activity of this compound in PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from the whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation: Stimulate the isolated PBMCs with a mitogen such as phytohemagglutinin (PHA) for 2-3 days in a culture medium supplemented with interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation and susceptibility to HIV-1 infection.
-
Infection and Treatment: Infect the stimulated PBMCs with a laboratory-adapted or clinical isolate of HIV-1. Immediately after infection, add serial dilutions of this compound to the cell cultures.
-
Incubation: Incubate the cultures for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Replication: After the incubation period, measure the extent of viral replication in the culture supernatants using a p24 antigen capture ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of viral replication against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Iron Footprinting and Primer Extension Assays
These biochemical assays are used to elucidate the precise mechanism of action of this compound-TP on the HIV-1 reverse transcriptase.
Caption: Workflow for iron footprinting and primer extension assays.
Methodology:
-
Reagent Preparation: Synthesize and purify a DNA or RNA primer annealed to a complementary template strand. The primer is typically radiolabeled (e.g., with ³²P) at the 5' end for visualization.
-
Enzyme Reaction: In a reaction buffer, combine the primer/template duplex, purified recombinant HIV-1 RT, this compound-TP, and the next complementary deoxynucleoside triphosphate (dNTP).
-
Iron Footprinting: To map the position of the RT on the nucleic acid, introduce a solution of Fe(II)-EDTA and a reducing agent. This generates hydroxyl radicals that cleave the nucleic acid backbone, except where it is protected by the bound RT.
-
Primer Extension: To observe chain termination, allow the polymerase reaction to proceed for a defined period.
-
Analysis: Separate the reaction products on a high-resolution denaturing polyacrylamide gel. The gel is then visualized by autoradiography. For iron footprinting, the "footprint" or protected region reveals the binding site of the RT. For primer extension, the length of the products indicates where chain termination occurred.
Conclusion
This compound is a promising, novel NRTTI with a dual mechanism of action that confers high potency against HIV-1. Its favorable preclinical pharmacokinetic and safety profile supports its development as a once-monthly oral PrEP agent. The ongoing Phase 3 EXPrESSIVE trials will be crucial in determining the clinical efficacy and safety of this compound and its potential role in global HIV prevention efforts. If successful, this compound could provide a valuable new option to help reduce the incidence of new HIV-1 infections worldwide.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Two Commercial Phenotypic Assays for Drug Susceptibility Testing of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 5. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8527: A Deep Dive into Structure-Activity Relationships for a Long-Acting HIV-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that led to the discovery of MK-8527, a novel and potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the prevention of HIV-1 infection. This compound is currently in clinical development as a potential once-monthly oral pre-exposure prophylaxis (PrEP) option.[1][2] This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its development.
Introduction to this compound
This compound is a 7-deaza-deoxyadenosine analog that, after intracellular phosphorylation to its active triphosphate form (this compound-TP), potently inhibits HIV-1 reverse transcriptase.[3] Its unique mechanism of action as an NRTTI involves not only chain termination but also the inhibition of the translocation of the reverse transcriptase enzyme along the viral RNA/DNA hybrid.[4][5] This dual mechanism, which includes both immediate and delayed chain termination, contributes to its high potency and long intracellular half-life, making it an attractive candidate for long-acting oral administration.
Mechanism of Action
The antiviral activity of this compound is initiated by its conversion to the active triphosphate metabolite, this compound-TP, by host cell kinases. This compound-TP then acts as a competitive inhibitor of the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase.
The mechanism of inhibition is multifaceted:
-
Inhibition of Translocation: After incorporation into the viral DNA, the unique structure of this compound-TP hinders the movement (translocation) of the reverse transcriptase enzyme, effectively locking it in a pre-translocation state.
-
Immediate Chain Termination (ICT): The incorporated this compound can prevent the addition of the next nucleotide, leading to immediate cessation of DNA synthesis.
-
Delayed Chain Termination (DCT): In some instances, one more nucleotide can be added after the incorporation of this compound, but subsequent additions are blocked, resulting in delayed chain termination.
This multi-pronged inhibitory action is a hallmark of the NRTTI class and is distinct from traditional nucleoside reverse transcriptase inhibitors (NRTIs).
Structure-Activity Relationship (SAR) Studies
The discovery of this compound was the result of a comprehensive lead optimization campaign that began with the islatravir scaffold, another NRTTI. The SAR for this class of compounds was found to be exceptionally stringent, with most structural modifications leading to a significant (>1000-fold) loss of antiviral potency.
Ribose Moiety
Modifications to the ribose core were generally not well-tolerated:
-
4'-Ethynyl Group: This group was found to be critical for activity. Attempts to modify it consistently resulted in inactive compounds.
-
2' and 3' Positions: Substitutions at these positions also led to a loss of potency.
Nucleobase
The purine (B94841) nucleobase also exhibited a tight SAR:
-
2-Position: While minor substitutions at this position were tolerated, larger aliphatic or aromatic groups, or modifications that significantly altered the electron density of the nucleobase, resulted in a partial to complete loss of antiviral activity.
-
2-Amino Group: Aliphatic substitution of the 2-amino group was detrimental to activity.
-
7-Position: The most productive modifications were found at the 7-position of the purine ring. The replacement of the nitrogen at this position with a carbon to create a 7-deaza-adenosine analog was a key discovery that ultimately led to this compound.
The extensive medicinal chemistry campaign, which evaluated over 600 compounds, identified approximately 25 with an IC50 below 50 nM and favorable antiviral persistence. This rigorous effort underscored the highly specific structural requirements for potent NRTTI activity.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Antiviral Activity and Selectivity
| Parameter | Cell Line/System | Value | Reference(s) |
| HIV-1 Antiviral Potency (IC50) | Human PBMCs | 0.21 nM | |
| MT4-GFP Cells | 3.4 nM | ||
| Intracellular this compound-TP at IC50 | Human PBMCs | 9.2 ± 3.5 fmol/106 cells | |
| Selectivity (IC50 vs. Human DNA Polymerases) | α, β, γ | ≥95 µM | |
| Off-Target Activity | Panel of 114 enzymes and receptors | No activity at 10 µM |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Parameter | Value | Reference(s) |
| Rat | Oral Bioavailability (F) | 57% | |
| Plasma Half-life (t1/2) | 2.3 ± 1.3 h | ||
| Plasma Clearance (Clp) | 18.1 ± 3.3 mL/min/kg | ||
| Volume of Distribution (Vdss) | 2.0 ± 0.3 L/kg | ||
| Rhesus Monkey | Oral Bioavailability (F) | 100% | |
| Plasma Half-life (t1/2) | 6.7 ± 1.6 h | ||
| Plasma Clearance (Clp) | 12.6 ± 3.3 mL/min/kg | ||
| Volume of Distribution (Vdss) | 4.4 ± 0.8 L/kg | ||
| Intracellular this compound-TP Half-life (PBMCs) | ~48 h |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Activity Assays
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from healthy donors and stimulated with phytohemagglutinin (PHA). The stimulated cells were then infected with HIV-1IIIB. The antiviral activity of this compound was determined by measuring the inhibition of viral replication, typically by quantifying p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
MT4-GFP Cells: This is a multi-cycle antiviral assay. MT4 cells, which express green fluorescent protein (GFP) upon HIV-1 infection, were used. The antiviral potency was determined by measuring the reduction in GFP expression in the presence of the compound.
Intracellular Triphosphate (TP) Quantification
PBMCs were incubated with this compound for 24 hours. The cells were then lysed, and the intracellular concentrations of this compound-TP were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Iron Footprinting and Primer Extension Assays
These are gel-based assays used to determine the mechanism of action of this compound-TP.
-
Iron Footprinting Assay: This assay determines the position of the reverse transcriptase on the primer/template DNA. It can distinguish between a pre-translocation and a post-translocation state of the enzyme, thereby demonstrating the inhibition of translocation.
-
Primer Extension Assay: This assay evaluates the chain termination mechanism. It can differentiate between immediate and delayed chain termination by analyzing the length of the DNA products synthesized by reverse transcriptase in the presence of this compound-TP.
Pharmacokinetic (PK) Studies
PK studies were conducted in rats and rhesus monkeys. A single dose of this compound was administered intravenously (IV) or orally (PO). Plasma samples were collected at various time points, and the concentration of this compound was measured using LC-MS/MS. For the determination of the intracellular half-life of this compound-TP, PBMCs were isolated from the monkeys at different time points after oral administration, and the TP levels were quantified.
In Vitro Off-Target Profiling
This compound and this compound-TP were tested for their inhibitory activity against a broad panel of 114 enzymes and receptors to assess their selectivity and potential for off-target effects.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Intracellular activation of this compound and its inhibition of HIV reverse transcriptase.
Experimental Workflow: Preclinical Evaluation of this compound
References
- 1. merck.com [merck.com]
- 2. prepwatch.org [prepwatch.org]
- 3. croiconference.org [croiconference.org]
- 4. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MK-8527 Triphosphate in Antiretroviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8527 is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) demonstrating potent antiretroviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a deoxyadenosine (B7792050) analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (this compound-TP), to exert its inhibitory effects on the HIV-1 reverse transcriptase (RT). This technical guide provides an in-depth overview of the pivotal role of this compound-TP in HIV-1 inhibition, detailing its unique mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its antiretroviral profile.
Introduction
The global effort to combat the HIV/AIDS pandemic has been marked by the development of increasingly effective antiretroviral therapies. Nucleoside reverse transcriptase inhibitors (NRTIs) have long been a cornerstone of these regimens, acting as chain terminators of viral DNA synthesis.[1] this compound represents a significant advancement in this class as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2] Unlike traditional NRTIs, this compound-TP, the active anabolite, employs a dual mechanism to halt viral replication, offering a high barrier to resistance and the potential for long-acting oral administration.[3]
Mechanism of Action of this compound Triphosphate
The antiviral activity of this compound is entirely dependent on its intracellular conversion to this compound-TP. This conversion is accomplished by host cellular kinases. Once formed, this compound-TP targets the HIV-1 reverse transcriptase with high potency.[3]
Inhibition of Reverse Transcriptase Translocation
The primary mechanism of action of this compound-TP is the inhibition of the translocation of the HIV-1 RT along the template-primer complex.[4][5] After the incorporation of a nucleotide, the RT must physically move, or translocate, along the nucleic acid duplex to position the next template base in the active site for the subsequent nucleotide incorporation. This compound-TP, after being incorporated into the nascent viral DNA chain, sterically hinders this translocation process. This leads to a "locked" pre-translocation state, effectively stalling further DNA synthesis.[6]
Immediate and Delayed Chain Termination
The inhibition of translocation by the incorporated this compound monophosphate results in two distinct outcomes:
-
Immediate Chain Termination (ICT): The stalled RT is unable to add the next deoxynucleotide triphosphate (dNTP), leading to an immediate halt in DNA chain elongation.[3]
-
Delayed Chain Termination (DCT): In some instances, translocation may still occur, albeit inefficiently. However, the presence of the this compound monophosphate at the 3' end of the primer can induce a conformational change in the viral DNA, leading to termination after the incorporation of the subsequent nucleotide.[3]
This dual mechanism of ICT and DCT contributes to the high potency of this compound and presents a significant hurdle for the development of viral resistance.
Quantitative Antiretroviral Activity
The in vitro anti-HIV-1 activity of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| Antiviral Activity | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 0.21 nM | [3][4] |
| Antiviral Activity | MT4-GFP cells | IC50 | 3.37 nM | [2] |
| Antiviral Activity | CEM-SS cells (HIV-1) | IC50 | 0.14 nM | [2] |
| Antiviral Activity | CEM-SS cells (HIV-2) | IC50 | 0.007 nM | [2] |
| Biochemical Assay (RNA-dependent DNA polymerization) | Purified recombinant HIV-1 RT | IC50 | 813 ± 238 nM | [3][5] |
Table 1: In Vitro Anti-HIV Activity of this compound and this compound-TP
| HIV-1 Subtype | Cell Line | Parameter | Fold Change from Wild-Type | Reference(s) |
| A, A1, AE, AG, B, BF, C, D, F1, G | HEK293T | IC50 | Consistent potency across subtypes | [5] |
Table 2: Activity of this compound against various HIV-1 Subtypes
| NRTI Resistance Mutation | Fold Change in IC50 vs. Wild-Type | Reference(s) |
| M184I | >2 | [3] |
| M184V | >2 | [3] |
Table 3: Activity of this compound against NRTI-Resistant HIV-1 Mutants
Preclinical and Clinical Pharmacokinetics
The pharmacokinetic profile of this compound and its active triphosphate form has been investigated in preclinical animal models and in human clinical trials.
| Species | Route of Administration | Dose | Parent (this compound) Plasma Half-life (t½) | Intracellular this compound-TP Half-life (t½) in PBMCs | Oral Bioavailability (F) | Reference(s) |
| Rat | Intravenous | 1 mg/kg | 2.3 h | - | - | [2] |
| Rat | Oral | - | - | - | 57% | [2] |
| Rhesus Monkey | Intravenous | 0.5 mg/kg | 6.7 h | - | - | [2] |
| Rhesus Monkey | Oral | 50 mg/kg | ~7 h | ~48 h | 100% | [2][3] |
Table 4: Preclinical Pharmacokinetics of this compound
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
HIV-1 Reverse Transcriptase Translocation Inhibition Assay (Iron Footprinting)
This assay is employed to determine the precise positioning of the reverse transcriptase on the DNA template-primer, revealing whether the enzyme is in a pre- or post-translocation state.
Methodology:
-
Complex Formation: A pre-annealed DNA template-primer is incubated with purified recombinant HIV-1 reverse transcriptase in the presence of either a control nucleotide (ddATP) or this compound-TP. This allows for the formation of a stable enzyme-nucleic acid complex.
-
Iron-Mediated Cleavage: A solution of methidiumpropyl-EDTA-iron(II) is added to the reaction. This complex generates hydroxyl radicals that cleave the DNA backbone at sites not protected by the bound reverse transcriptase.
-
Quenching and Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis and Analysis: The resulting DNA fragments are resolved on a high-resolution denaturing polyacrylamide gel. The "footprint," or region of protection from cleavage, reveals the binding position of the reverse transcriptase. A pre-translocation state is indicated by a footprint that is shifted relative to a post-translocation state.[4][6]
Primer Extension Assay for Chain Termination Analysis
This assay is utilized to differentiate between immediate and delayed chain termination events.
Methodology:
-
Reaction Setup: A 5'-radiolabeled DNA primer is annealed to a longer DNA or RNA template. The reaction mixture contains purified HIV-1 reverse transcriptase, a mixture of all four standard dNTPs at a low concentration, and varying concentrations of this compound-TP.
-
Primer Extension: The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period. The reverse transcriptase will extend the primer, incorporating either the standard dNTPs or this compound-TP.
-
Denaturation and Gel Electrophoresis: The reaction products are denatured and separated by size on a denaturing polyacrylamide sequencing gel.
-
Autoradiography and Analysis: The gel is exposed to X-ray film. The resulting banding pattern indicates the points of chain termination. Immediate chain termination results in bands corresponding to the direct incorporation of this compound-MP, while delayed chain termination produces bands one nucleotide longer.[3][7][8][9][10][11]
Quantification of Intracellular this compound Triphosphate by LC-MS/MS
This method allows for the precise measurement of the active triphosphate form of this compound within cells.
Methodology:
-
Cell Culture and Treatment: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured and incubated with this compound for a specified time.
-
Cell Lysis and Extraction: The cells are harvested, counted, and then lysed, typically using a cold methanol-water solution, to release the intracellular contents.
-
Solid-Phase Extraction (SPE): The cell lysate is passed through a solid-phase extraction column to separate the triphosphate anabolites from other cellular components.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified triphosphate fraction is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The triphosphate is separated from other nucleotides by reverse-phase chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.[12][13][14][15][16]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound triphosphate.
Experimental Workflows
Caption: Key experimental workflows for characterizing this compound-TP.
Conclusion
This compound triphosphate is a potent inhibitor of HIV-1 reverse transcriptase that acts through a novel mechanism of translocation inhibition, leading to both immediate and delayed chain termination. Its high potency, favorable pharmacokinetic profile, and activity against various HIV-1 subtypes and some resistant strains make it a promising candidate for long-acting oral antiretroviral therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other next-generation nucleoside reverse transcriptase translocation inhibitors. Further research to fully elucidate its resistance profile and long-term efficacy is ongoing.
References
- 1. mdpi.com [mdpi.com]
- 2. Merck’s this compound enables long-acting HIV-1 prevention | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 6. croiconference.org [croiconference.org]
- 7. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 8. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 11. Primer extension - Wikipedia [en.wikipedia.org]
- 12. iscrm.uw.edu [iscrm.uw.edu]
- 13. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Future of HIV Prevention: A Technical Guide to Investigational Long-Acting Oral PrEP Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV pre-exposure prophylaxis (PrEP) is undergoing a significant transformation, moving beyond daily oral regimens to long-acting formulations that promise improved adherence and user convenience. This technical guide provides an in-depth overview of the core investigational long-acting oral PrEP candidates currently in the development pipeline. The focus is on the scientific data, experimental methodologies, and mechanisms of action of these promising agents.
Introduction: The Unmet Need for Long-Acting Oral PrEP
Adherence to daily oral PrEP remains a critical challenge for HIV prevention. Long-acting formulations, including injectables, have demonstrated high efficacy, but oral options that require less frequent dosing could offer a more discreet and accessible alternative for many individuals. This guide delves into the two most prominent classes of investigational long-acting oral PrEP candidates: Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs) and Capsid Inhibitors.
Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs)
NRTTIs represent a novel class of antiretroviral drugs that inhibit HIV replication through a dual mechanism of action.
Islatravir (MK-8591)
Islatravir, a potent NRTTI, was a leading candidate for once-monthly oral PrEP. However, its development for this indication was halted due to safety concerns related to dose-dependent decreases in lymphocyte counts.[1][2] Despite this setback, the extensive research conducted on islatravir has provided valuable insights for the development of its successor, MK-8527.
Islatravir is intracellularly phosphorylated to its active form, islatravir-triphosphate (ISL-TP).[3] ISL-TP has a dual mechanism of action:
-
Inhibition of Translocation: After incorporation into the viral DNA chain, ISL-TP's unique 3'-hydroxyl group allows it to act as a translocation inhibitor, preventing the reverse transcriptase enzyme from moving along the RNA template.[4]
-
Delayed Chain Termination: The presence of ISL-TP also induces structural changes in the viral DNA, leading to delayed chain termination.[5]
dot
The Phase 2a trial (NCT04003103) evaluated the safety, tolerability, and pharmacokinetics of once-monthly oral islatravir.
Experimental Protocol: NCT04003103
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2a trial.
-
Participants: Adults at low risk for acquiring HIV-1 infection.
-
Intervention: Participants were randomized (2:2:1) to receive either islatravir 60 mg, islatravir 120 mg, or a matching placebo orally once monthly for 24 weeks.
-
Follow-up: A 12-week blinded follow-up was conducted, with an additional 32-week unblinded follow-up for the islatravir groups to assess the terminal elimination phase.
-
Primary Outcome Measures: Safety and tolerability were the primary endpoints.
Quantitative Data Summary: Islatravir (NCT04003103)
| Parameter | Islatravir 60 mg | Islatravir 120 mg | Placebo |
| Participants (n) | 97 | 97 | 48 |
| Adverse Events (≥1) | 68.0% | 64.9% | 75.0% |
| Mean % Change in Lymphocyte Count (Week 24) | -21.3% ± 20.1% | -35.6% ± 22.8% | +4.4% ± 25.9% |
| Intracellular ISL-TP above PK Threshold (0.05 pmol/10⁶ cells) | Maintained through ≥8 weeks post-last dose | Maintained through ≥8 weeks post-last dose | N/A |
Data sourced from references.
This compound
Following the discontinuation of islatravir for PrEP, Merck advanced the development of this compound, a next-generation NRTTI with a potentially improved safety profile.
Similar to islatravir, this compound is an NRTTI that, in its active triphosphate form (this compound-TP), inhibits the HIV reverse transcriptase enzyme through translocation inhibition and delayed chain termination.
A Phase 2a trial (NCT06045507) is currently evaluating the safety and pharmacokinetics of once-monthly oral this compound.
Experimental Protocol: NCT06045507
-
Study Design: A double-blind, placebo-controlled Phase 2a study.
-
Participants: 350 adults at low risk of HIV-1 infection.
-
Intervention: Participants were randomized (2:2:2:1) to receive this compound at doses of 3 mg, 6 mg, or 12 mg, or a placebo, once monthly for six months.
-
Follow-up: An 8-week blinded safety follow-up period.
Quantitative Data Summary: this compound (NCT06045507)
| Parameter | This compound (3 mg) | This compound (6 mg) | This compound (12 mg) | Placebo |
| Participants (n) | ~100 | ~100 | ~100 | ~50 |
| Drug-Related Adverse Events | 14.9% | - | 20.2% | 18.4% |
| Common Adverse Events | Headache, Nausea, Fatigue (mild-moderate) | Headache, Nausea, Fatigue (mild-moderate) | Headache, Nausea, Fatigue (mild-moderate) | Headache, Nausea, Fatigue (mild-moderate) |
| Discontinuation due to Adverse Events | - | 1 | 1 | - |
Data sourced from references.
Pharmacokinetic Profile of this compound
| Parameter | Value |
| Plasma Half-life (t½) | 24-81 hours |
| Intracellular this compound-TP Half-life (t½) | 216-291 hours |
| Time to Maximum Plasma Concentration (Tmax) | 0.5-1 hour |
Data sourced from reference.
dot
Capsid Inhibitors
Capsid inhibitors are a groundbreaking class of antiretrovirals that disrupt multiple stages of the HIV lifecycle by targeting the viral capsid, a protein shell essential for replication.
Lenacapavir (B1654289)
Lenacapavir is the first-in-class HIV-1 capsid inhibitor. While it has gained approval as a long-acting injectable for PrEP (administered every six months), research into its potential as a long-acting oral agent is ongoing.
Lenacapavir interferes with HIV-1 replication at multiple stages:
-
Capsid Disassembly (Uncoating): By binding to the capsid protein (p24), lenacapavir stabilizes the capsid core, preventing the timely release of viral RNA and enzymes into the cytoplasm.
-
Nuclear Import: It disrupts the transport of the viral pre-integration complex into the nucleus.
-
Virus Assembly and Release: Lenacapavir interferes with the formation of new, mature capsids, leading to the production of non-infectious virions.
dot
While the pivotal PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752) trials focused on the injectable formulation, they included an oral lead-in phase, providing valuable data on the pharmacokinetics of oral lenacapavir.
Experimental Protocol: Oral Lead-in in PURPOSE Trials
-
Study Design: The PURPOSE trials are Phase 3, double-blind, multicenter, randomized studies.
-
Participants: Cisgender women (PURPOSE 1) and cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with men (PURPOSE 2).
-
Intervention (Oral Lead-in): Participants in the lenacapavir arm received an oral loading dose of lenacapavir (e.g., 600 mg on days 1 and 2) before initiating long-acting injections.
Quantitative Data Summary: Oral Lenacapavir
| Parameter | Value |
| Oral Bioavailability | 6-10% |
| Time to Maximum Concentration (Tmax) | ~4 hours |
| Elimination Half-life (t½) | 10-12 days |
Data sourced from references.
Pharmacokinetic Assays
-
Lenacapavir Plasma Concentration: Quantification is typically performed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The assay is validated over a clinically relevant range (e.g., 0.1 to 500 ng/mL).
-
Islatravir and this compound Intracellular Triphosphate Concentration: The active triphosphate forms in peripheral blood mononuclear cells (PBMCs) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Future Directions and Conclusion
The development of long-acting oral PrEP candidates represents a significant step forward in HIV prevention. This compound shows promise as a once-monthly oral option, and the long half-life of oral lenacapavir suggests potential for less frequent than daily dosing. As these candidates progress through clinical trials, further data on their long-term safety and efficacy will be crucial. The availability of a discreet, convenient, and highly effective long-acting oral PrEP would be a transformative tool in the global effort to end the HIV epidemic.
References
- 1. merck.com [merck.com]
- 2. Merck restarts islatravir HIV treatment studies, but abandons monthly PrEP | aidsmap [aidsmap.com]
- 3. Safety and Pharmacokinetics of Once-Daily Multiple-Dose Administration of Islatravir in Adults Without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHASE IIA TRIAL OF ISLATRAVIR QM FOR HIV PrEP: WEEK 24 METABOLIC AND RENAL OUTCOMES [natap.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
MK-8527: A Deep Dive into its Novel Mechanism Targeting HIV Reverse Transcriptase
For Immediate Release
RAHWAY, N.J., Dec. 2, 2025 – This technical guide provides an in-depth analysis of MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently under investigation for long-acting oral pre-exposure prophylaxis (PrEP) for HIV-1.[1][2][3] Developed by Merck, this report details the unique mechanism of action, binding site on HIV reverse transcriptase (RT), and the preclinical data that underscore its potential as a significant advancement in HIV prevention. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiretroviral therapy.
Core Mechanism of Action: Inhibition of Reverse Transcriptase Translocation
This compound is a deoxyadenosine (B7792050) analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), targets the HIV-1 reverse transcriptase.[4][5] Unlike traditional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which primarily act as simple chain terminators, this compound introduces a novel inhibitory mechanism.
The primary target of this compound-TP is the translocation step in the viral DNA synthesis process. By binding to the reverse transcriptase-DNA complex, this compound-TP effectively stalls the enzyme, preventing it from moving along the RNA/DNA template. This inhibition of translocation leads to both immediate and delayed chain termination, providing a dual-action approach to halting viral replication.
Binding Site on HIV Reverse Transcriptase
Crystallographic studies of the HIV-RT/DNA complex bound with this compound-TP have provided a definitive view of its binding site. The crystal structure, available under PDB ID 9DM9, reveals that this compound-TP binds at the polymerase active site, specifically in the "N-site". This strategic positioning is crucial for its ability to inhibit the translocation of the enzyme.
Quantitative Antiviral Activity and Selectivity
This compound has demonstrated potent antiviral activity against HIV-1 in various cell-based assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Type | Virus Strain | IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | 0.21 |
| MT4-GFP cells | HIV-1 | 3.37 |
| CEM-SS cells | HIV-1 | 0.14 |
| CEM-SS cells | HIV-2 | 0.007 |
Table 2: Biochemical Inhibition and Selectivity of this compound-TP
| Assay | Target | IC50 (nM) |
| RNA-dependent DNA polymerization | Purified recombinant HIV-1 RT | 813 ± 238 |
| Off-target activity | Human DNA polymerase α, β, and mitochondrial DNA polymerase γ | ≥95,000 |
The high selectivity of this compound-TP for HIV RT over human DNA polymerases suggests a favorable safety profile with a low potential for host toxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Antiviral Activity Assay in PBMCs
The antiviral activity of this compound in human peripheral blood mononuclear cells (PBMCs) is a critical measure of its potential clinical efficacy.
A lymphocyte-tropic HIV-1 strain is used to infect PHA-stimulated PBMCs in the presence of varying concentrations of this compound. After a 6-day incubation period, cell viability is assessed using the tetrazolium dye XTT, which measures mitochondrial activity. The concentration of this compound that inhibits viral-induced cell killing by 50% (IC50) is then calculated.
HIV-1 Reverse Transcriptase Biochemical Assay
To confirm direct inhibition of the viral enzyme, a biochemical assay using purified recombinant HIV-1 RT is performed.
This assay measures the RNA-dependent DNA polymerase activity of the enzyme. The reaction mixture typically contains a template-primer, deoxynucleotide triphosphates (dNTPs), and the purified RT enzyme. The inhibitory effect of this compound-TP is determined by measuring the amount of DNA synthesized in its presence compared to a control without the inhibitor.
Crystallography of the HIV-RT/DNA/MK-8527-TP Complex
Determining the high-resolution structure of this compound-TP bound to its target provides invaluable insights into its mechanism of action.
The process involves preparing a stable complex of HIV-RT with a DNA primer-template. This complex is then co-crystallized with this compound-TP. The resulting crystals are subjected to X-ray diffraction to generate the electron density map used to solve the three-dimensional structure.
Signaling Pathway and Logical Relationships
The mechanism of action of this compound can be visualized as a multi-step process that ultimately leads to the inhibition of HIV replication.
Conclusion
This compound represents a promising new class of antiretroviral agents with a distinct mechanism of action that differentiates it from currently available NRTIs. Its potent antiviral activity, high selectivity, and novel mechanism of inhibiting reverse transcriptase translocation make it an attractive candidate for further clinical development as a long-acting oral agent for HIV-1 pre-exposure prophylaxis. The detailed understanding of its binding site and mechanism of action provides a solid foundation for the development of future generations of NRTTIs.
References
- 1. eatg.org [eatg.org]
- 2. merck.com [merck.com]
- 3. Merck’s this compound enables long-acting HIV-1 prevention | BioWorld [bioworld.com]
- 4. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early-Phase Clinical Trial Results of MK-8527, a Novel NRTTI for HIV-1 Pre-Exposure Prophylaxis.
This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, a promising long-acting oral pre-exposure prophylaxis (PrEP) candidate for HIV-1. This compound is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) developed by Merck.[1][2][3] This document details the mechanism of action, quantitative safety and pharmacokinetic data, and the experimental protocols from Phase 1 and Phase 2 clinical trials.
Mechanism of Action
This compound is a deoxyadenosine (B7792050) analog that requires intracellular phosphorylation to its active triphosphate form, this compound-TP.[4][5] This active metabolite inhibits the HIV-1 reverse transcriptase (RT) through a dual mechanism: it competitively inhibits the incorporation of natural deoxynucleotides and acts as a chain terminator after its incorporation into the viral DNA. Uniquely, as an NRTTI, this compound-TP also inhibits the translocation of the reverse transcriptase enzyme on the primer and template, which halts DNA synthesis. This novel mechanism of action contributes to its potent antiretroviral activity.
Signaling Pathway Diagram
Caption: Figure 1: Mechanism of Action of this compound.
Preclinical Antiviral Activity
In preclinical studies, this compound demonstrated potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) with a half-maximal inhibitory concentration (IC50) of 0.21 nM. The intracellular concentration of this compound-TP in PBMCs at the IC50 was determined to be 0.0092 pmol per 10^6 cells.
Phase 1 Clinical Trial Results
Two Phase 1 trials (Trial A and Trial B) were conducted in adults without HIV to evaluate the safety and pharmacokinetics of single and multiple ascending doses of this compound.
Experimental Protocols
Trial A (Single Ascending Dose):
-
Design: Randomized, placebo-controlled, single-dose study.
-
Participants: 34 healthy adults.
-
Dosing: Participants received single oral doses of this compound (0.5 mg to 200 mg) or placebo after fasting. A 25 mg dose was also assessed after a high-fat meal.
-
Key Assessments: Safety and pharmacokinetics of this compound and its active triphosphate form (this compound-TP) were evaluated.
Trial B (Multiple Ascending Dose):
-
Design: Randomized, placebo-controlled, multiple-dose study.
-
Participants: 32 healthy adults.
-
Dosing: Participants received three once-weekly oral doses of this compound (5 mg to 40 mg) or placebo.
-
Key Assessments: Safety and pharmacokinetics of this compound and this compound-TP were assessed.
Another Phase 1 study (NCT03615183) evaluated the anti-retroviral activity of single doses of this compound in up to 30 ART-naïve, HIV-1 infected participants. The primary outcome was the change from baseline in plasma HIV-1 RNA at 168 hours post-dose.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and this compound-TP (Phase 1)
| Parameter | This compound (Plasma) | This compound-TP (Intracellular) |
|---|---|---|
| Dose Proportionality | Approximately dose-proportional exposure (5-200 mg) | Slightly less than dose-proportional exposure (5-200 mg) |
| Tmax (median) | 0.5 - 1 hour (once-weekly doses) | 10 - 24 hours (Day 15, once-weekly doses) |
| t1/2 (geometric mean) | 24 - 81 hours (once-weekly doses) | 216 - 291 hours (apparent, once-weekly doses) |
| Effect of High-Fat Meal (25 mg dose) | 41% decrease in Cmax, no effect on AUC0-168 | 20% increase in Cmax, 58% increase in AUC0-168 |
| Accumulation Ratio (Day 15/Day 1) | Not specified | Cmax: 1.1 - 1.6, AUC0-168: 1.1 - 1.6, C168: 1.2 - 2.4 |
Safety: this compound was generally well-tolerated in Phase 1 trials, with no serious adverse events reported.
Experimental Workflow Diagram
Caption: Figure 2: Phase 1 Clinical Trial Workflow.
Phase 2 Clinical Trial Results
A Phase 2 study (NCT06045507) was conducted to evaluate the safety, tolerability, and pharmacokinetics of once-monthly oral this compound in adults at low risk of HIV-1 infection.
Experimental Protocol
-
Design: Double-blind, placebo-controlled, multicenter study.
-
Participants: 350 adults with a low likelihood of HIV exposure.
-
Dosing: Participants were randomized to receive this compound at doses of 3 mg, 6 mg, or 12 mg, or a placebo, once every four weeks for up to six months.
-
Key Assessments: Safety, tolerability, and pharmacokinetics of this compound.
Quantitative Data Summary
Table 2: Adverse Events in Phase 2 Trial (Incidence)
| Dose Group | All Adverse Events | Drug-Related Adverse Events |
|---|---|---|
| 3 mg this compound | 61.4% | 14.9% |
| 6 mg this compound | 68.3% | 15.8% |
| 12 mg this compound | 66.7% | 20.2% |
| Placebo | 63.3% | 18.4% |
The most common adverse events were headache, nausea, and fatigue, which were mostly mild to moderate.
Table 3: Pharmacokinetic Parameters of this compound in Phase 2 Trial
| Dose | AUC (h*mcmol/L) | Cmax (mcmol/L) | Tmax (hours) |
|---|---|---|---|
| 3 mg | 0.129 | 0.0320 | 0.55 |
| 6 mg | 0.404 | 0.0538 | 0.56 |
| 12 mg | 0.836 | 0.108 | 0.57 |
Pharmacokinetic parameters were found to be dose-proportional.
Safety: this compound was well-tolerated across all doses, with a safety profile similar to placebo. There were no clinically meaningful changes in laboratory tests, including total lymphocyte and CD4 T-cell counts. Two participants discontinued (B1498344) the study due to adverse events: one for migraine and decreased lymphocyte/CD4+ count in the 6 mg group, and one for hypoesthesia in the 12 mg group.
Detailed Methodologies for Key Experiments
Iron Footprinting and Primer Extension Assays: These assays were instrumental in elucidating the mechanism of action of this compound-TP.
-
Objective: To determine the precise binding position of the HIV-1 reverse transcriptase on the DNA primer-template and to assess the termination of DNA synthesis.
-
General Protocol:
-
A radiolabeled DNA primer is annealed to an RNA or DNA template.
-
HIV-1 reverse transcriptase is added, along with deoxynucleotide triphosphates (dNTPs) and the inhibitor (this compound-TP).
-
For footprinting, a cleavage agent (like hydroxyl radicals generated by Fenton chemistry) is used to cleave the DNA backbone everywhere except where it is protected by the bound reverse transcriptase.
-
For primer extension, the reaction is allowed to proceed, and the lengths of the resulting DNA products are analyzed.
-
The DNA products from both assays are separated by size using denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
The pattern of cleavage protection (footprint) or the positions of chain termination reveals how the inhibitor affects the enzyme's function.
-
Pharmacokinetic Analysis:
-
Objective: To quantify the concentrations of this compound and this compound-TP in biological matrices (plasma and PBMCs).
-
General Protocol:
-
Blood samples are collected at various time points after drug administration.
-
Plasma is separated by centrifugation. PBMCs are isolated using density gradient centrifugation.
-
This compound is extracted from plasma, and this compound-TP is extracted from cell lysates.
-
Concentrations are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for quantifying drug and metabolite levels.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated from the concentration-time data using non-compartmental analysis.
-
Future Directions
The favorable safety and pharmacokinetic profile of this compound supports its continued development for once-monthly oral PrEP. Two large-scale Phase 3 studies, EXPrESSIVE-10 (NCT07071623) and EXPrESSIVE-11 (NCT07044297), are underway to evaluate the efficacy and safety of this compound in diverse populations at high risk for HIV-1 acquisition.
References
- 1. eatg.org [eatg.org]
- 2. croiconference.org [croiconference.org]
- 3. prepwatch.org [prepwatch.org]
- 4. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-8527 In Vitro Antiviral Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is a novel investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the potential treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a deoxyadenosine (B7792050) analog, this compound is intracellularly phosphorylated to its active triphosphate form, this compound-TP.[3][4] This active metabolite inhibits the HIV-1 reverse transcriptase (RT) enzyme through a dual mechanism of action, which includes the inhibition of translocation and delayed chain termination, representing a potential advancement over traditional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[1][2] These application notes provide a summary of the in vitro antiviral activity of this compound and detailed protocols for key assays used to characterize its potency and mechanism of action.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against HIV-1 and HIV-2
| Cell Line | Virus | Endpoint | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| PBMCs | HIV-1 (Wild-Type) | p24 antigen | 0.21[3][4] | >10 | >47,619 |
| MT4-GFP | HIV-1 (Wild-Type) | GFP expression | 3.37[5] | >10 | >2,967 |
| CEM-SS | HIV-1 (Wild-Type) | Cytopathic effect | 0.14[5] | >10 | >71,428 |
| CEM-SS | HIV-2 | Cytopathic effect | 0.007[5] | >10 | >1,428,571 |
Table 2: In Vitro Antiviral Activity of this compound Against Various HIV-1 Subtypes
| HIV-1 Subtype | Cell Line | Assay | Geometric Mean Fold Change from Control |
| A | HEK293T | PhenoSense | ~1.0[6] |
| A1 | HEK293T | PhenoSense | ~1.0[6] |
| AE | HEK293T | PhenoSense | ~1.1[6] |
| AG | HEK293T | PhenoSense | ~1.2[6] |
| B | HEK293T | PhenoSense | ~1.0[6] |
| BF | HEK293T | PhenoSense | ~1.1[6] |
| C | HEK293T | PhenoSense | ~1.0[6] |
| D | HEK293T | PhenoSense | ~1.1[6] |
| F1 | HEK293T | PhenoSense | ~1.2[6] |
| G | HEK293T | PhenoSense | ~1.1[6] |
Table 3: Off-Target Activity and Cytotoxicity of this compound
| Target | Assay Type | Endpoint | IC50 / CC50 (µM) |
| Human DNA Polymerases | Enzymatic Assay | Inhibition | ≥95[3][4] |
| Panel of 114 Enzymes and Receptors | Binding/Enzymatic Assays | Inhibition/Binding | No significant activity at 10 µM[3][4] |
| PBMCs | Cell Viability | CellTiter-Glo | >10[4] |
| MT4-GFP cells | Cell Viability | GFP expression | >10[4] |
| CEM-SS cells | Cell Viability | Cytopathic effect | >10[4] |
Mechanism of Action
This compound, as an NRTTI, introduces a novel mechanism for inhibiting HIV-1 reverse transcriptase. Unlike traditional NRTIs that cause immediate chain termination due to the absence of a 3'-hydroxyl group, this compound retains this group. Its inhibitory action is based on two primary mechanisms:
-
Inhibition of Translocation (Immediate Chain Termination): After incorporation into the nascent viral DNA, the 4'-ethynyl group of this compound-TP sterically hinders the translocation of the reverse transcriptase along the RNA/DNA template.[1][7] This blockage prevents the proper positioning of the next deoxynucleotide triphosphate (dNTP) for incorporation, leading to immediate chain termination.[1]
-
Delayed Chain Termination: In the event that translocation does occur, the presence of this compound in the viral DNA strand induces a conformational change that results in delayed chain termination.[1]
This dual mechanism of action contributes to the high potency of this compound and presents a high barrier to the development of resistance.[8]
Experimental Protocols
HIV-1 Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound in primary human blood cells.
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
This compound stock solution
-
96-well cell culture plates
-
p24 antigen ELISA kit
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate PBMCs with PHA (2 µg/mL) in RPMI 1640 medium for 48-72 hours.
-
Wash the cells and resuspend in RPMI 1640 medium containing IL-2 (10 U/mL).
-
Seed the stimulated PBMCs into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in IL-2 containing medium and add to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
MT4-GFP Reporter Gene Assay
This cell-based assay utilizes a genetically modified T-cell line (MT4) that expresses Green Fluorescent Protein (GFP) upon HIV-1 infection and replication.
Materials:
-
MT4-GFP cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
HIV-1 laboratory strain
-
This compound stock solution
-
96-well cell culture plates
-
Fluorometer or flow cytometer
Protocol:
-
Maintain MT4-GFP cells in RPMI 1640 medium.
-
Seed the cells into a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with HIV-1.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
Measure the GFP signal in each well using a fluorometer or by analyzing the percentage of GFP-positive cells via flow cytometry.
-
Determine the IC50 value by plotting the percentage of GFP inhibition against the log concentration of this compound.
Iron Footprinting Assay
This biochemical assay is used to determine the position of the reverse transcriptase on the primer-template DNA, providing evidence for translocation inhibition.[1][3]
Materials:
-
Purified HIV-1 Reverse Transcriptase
-
Radiolabeled DNA primer and a corresponding RNA or DNA template
-
This compound-TP
-
dNTPs
-
Reaction buffer
-
Ferrous ammonium (B1175870) sulfate (B86663) and hydrogen peroxide (for generating hydroxyl radicals)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Protocol:
-
Anneal the radiolabeled primer to the template.
-
Incubate the primer/template duplex with HIV-1 RT in the presence or absence of this compound-TP and dNTPs.
-
Initiate the hydroxyl radical cleavage reaction by adding ferrous ammonium sulfate and hydrogen peroxide. This will cleave the DNA backbone at positions not protected by the bound RT.
-
Stop the reaction and purify the DNA fragments.
-
Resolve the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the cleavage pattern using a phosphorimager. The "footprint" where the RT was bound will appear as a region with no cleavage. A pre-translocation state will show a footprint at a specific position, indicating that the RT has not moved forward.[3]
Primer Extension Assay
This assay directly measures the ability of HIV-1 RT to extend a primer in the presence of this compound-TP, demonstrating immediate and delayed chain termination.[1][3]
Materials:
-
Purified HIV-1 Reverse Transcriptase
-
Radiolabeled DNA primer and a corresponding RNA or DNA template
-
This compound-TP
-
dNTPs
-
Reaction buffer
-
Denaturing PAGE apparatus
-
Phosphorimager
Protocol:
-
Anneal the radiolabeled primer to the template.
-
Set up reaction mixtures containing the primer/template, HIV-1 RT, dNTPs, and varying concentrations of this compound-TP.
-
Initiate the reaction and allow it to proceed for a defined time.
-
Terminate the reactions.
-
Separate the DNA products by size on a denaturing polyacrylamide gel.
-
Visualize the products using a phosphorimager. Immediate chain termination will be observed as the accumulation of a product corresponding to the size of the primer plus one incorporated nucleotide (this compound). Delayed chain termination may be observed as products that are slightly longer.
References
- 1. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eatg.org [eatg.org]
- 3. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Merck’s this compound enables long-acting HIV-1 prevention | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing MK-8527 in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is a novel, potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation as a long-acting oral agent for HIV-1 pre-exposure prophylaxis (PrEP).[1][2][3][4] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, this compound-TP.[1][2][5][6][7] This active metabolite inhibits the HIV-1 reverse transcriptase enzyme, crucial for the viral replication cycle, through multiple mechanisms including immediate and delayed chain termination.[2][3][6][7] Due to its critical role in evaluating antiviral efficacy and potential effects on host immune cells, testing this compound in primary human peripheral blood mononuclear cells (PBMCs) is a fundamental step in its preclinical and clinical development.
These application notes provide detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in human PBMCs. Additionally, general protocols for evaluating the broader immunological effects of a compound on PBMC function, such as cytokine production and intracellular signaling, are included.
Data Presentation
The in vitro antiviral activity of this compound has been quantified in various cell types. The following table summarizes key quantitative data from preclinical studies in human PBMCs.
| Parameter | Cell Type | Value | Reference |
| Antiviral Activity (IC50) | Human PBMCs | 0.21 nM | [5][6][7] |
| Inhibition of HIV-1 RT (IC50) | Biochemical Assay (recombinant RT) | 813 ± 238 nM | [6][7] |
| Off-Target Activity (IC50) | Human DNA Polymerase α | 95 µM | [6][7] |
| Off-Target Activity (IC50) | Human DNA Polymerase β | >200 µM | [6][7] |
| Off-Target Activity (IC50) | Human Mitochondrial DNA Polymerase γ | >200 µM | [6][7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for testing a compound in PBMCs.
Caption: A generic Toll-like Receptor 4 (TLR4) signaling pathway.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.[8][9][10]
Materials:
-
Human whole blood collected in heparin or EDTA tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ or other density gradient medium (DGM)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin (complete medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood with an equal volume of sterile PBS at room temperature.[10]
-
Carefully layer 15 mL of the DGM into a 50 mL conical tube.
-
Slowly overlay the diluted blood onto the DGM, taking care to not mix the two layers.[10][11]
-
Centrifuge at 1000 x g for 20 minutes at room temperature with the centrifuge brake turned off.[10]
-
After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" layer containing PBMCs, the DGM, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer, then use a clean pipette to collect the buffy coat layer and transfer it to a new 50 mL conical tube.[10]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 45-50 mL.
-
Centrifuge at 400 x g for 10 minutes at room temperature with the brake on.[10]
-
Discard the supernatant and resuspend the cell pellet in complete medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.[8][10] Cell viability should be >95%.[8][12]
-
Adjust the cell concentration to 1 x 106 cells/mL in complete medium for subsequent experiments.[8]
Protocol 2: HIV-1 Antiviral Assay in PBMCs
This protocol outlines a general method for determining the anti-HIV-1 activity of this compound in primary PBMCs. This is based on standard p24 antigen reduction assays.[13]
Materials:
-
Isolated, PHA-stimulated PBMCs
-
Complete RPMI-1640 medium with Interleukin-2 (IL-2)
-
This compound stock solution (in DMSO)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Procedure:
-
Plate PHA-stimulated PBMCs at a density of 2.5 x 105 cells per well in a 96-well plate in 50 µL of complete medium with IL-2.[13]
-
Prepare serial dilutions of this compound in the same medium. Add 50 µL of each drug dilution to the appropriate wells. Include a "no drug" control.
-
Add 50 µL of a predetermined dilution of HIV-1 stock to all wells except for the "uninfected" control wells.[13]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7 days, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the potential cytotoxicity of this compound on PBMCs using an MTT assay, which measures cell metabolic activity.[14][15][16]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed PBMCs at a density of 1 x 105 cells/well in 100 µL of complete medium in a 96-well plate.[15]
-
Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration does not exceed 0.1%. Include wells with cells only (positive control) and medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[15][16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Incubate for at least 4 hours at 37°C, or overnight, mixing gently to ensure complete solubilization.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.
Protocol 4: General PBMC Stimulation and Cytokine Quantification by ELISA
This protocol provides a general method for stimulating PBMCs and measuring the production of pro-inflammatory cytokines, a common assay to assess a compound's immunomodulatory effects.
Materials:
-
Isolated PBMCs at 1 x 106 cells/mL in complete medium
-
Lipopolysaccharide (LPS) solution (e.g., from E. coli)[17]
-
Test compound (e.g., this compound)
-
24-well or 96-well cell culture plates
-
Commercial ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)[18][19][20]
Procedure:
-
Plate 500 µL of the PBMC suspension (0.5 x 106 cells) into each well of a 24-well plate.[8]
-
Pre-treat the cells with various concentrations of the test compound for 30-60 minutes.[21] Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[21][22] Include an unstimulated control.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.[21][23]
-
Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
Store supernatants at -20°C or -80°C until analysis.[23]
-
Quantify the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's protocol.[18][23]
-
Generate a standard curve using the provided cytokine standards and determine the concentration of cytokines in the samples by interpolating from this curve.[20][24]
Protocol 5: General Western Blot Analysis for Signaling Proteins
This protocol details a general procedure for analyzing changes in protein levels or phosphorylation status (e.g., IRAK4, NF-κB) in PBMCs following treatment.[25][26]
Materials:
-
Treated PBMC pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-IRAK4, anti-phospho-NF-κB)[27]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse PBMC pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[25][26]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[25][26]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and perform electrophoresis.[25][26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25][26]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[25][27]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).[25]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25][26]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[25][26]
References
- 1. croiconference.org [croiconference.org]
- 2. Discovery of this compound, a long-acting HIV nucleoside reverse transcriptase translocation inhibitor [natap.org]
- 3. merck.com [merck.com]
- 4. prepwatch.org [prepwatch.org]
- 5. Merck’s this compound enables long-acting HIV-1 prevention | BioWorld [bioworld.com]
- 6. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 8. In vitro Culture of Human PBMCs [bio-protocol.org]
- 9. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Isolation of PBMCs From Whole Blood [protocols.io]
- 12. In vitro Culture of Human PBMCs [en.bio-protocol.org]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. h-h-c.com [h-h-c.com]
- 21. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) [protocols.io]
- 23. protocols.io [protocols.io]
- 24. diva-portal.org [diva-portal.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. media.cellsignal.com [media.cellsignal.com]
Animal Models for MK-8527 Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation as a potential long-acting oral agent for HIV-1 pre-exposure prophylaxis (PrEP).[1][2][3][4] Understanding its pharmacokinetic (PK) profile is crucial for determining appropriate dosing regimens and predicting its efficacy in humans. This document provides detailed application notes and standardized protocols for conducting pharmacokinetic studies of this compound in established animal models, namely rats and rhesus monkeys. These models have been instrumental in the preclinical evaluation of this compound.[5][6][7]
This compound is a deoxyadenosine (B7792050) analog that is intracellularly phosphorylated to its active triphosphate form, this compound-TP.[5][6][7] This active metabolite inhibits the HIV-1 reverse transcriptase, preventing viral replication.[5][6][8] Preclinical studies have highlighted its potent antiviral activity and favorable pharmacokinetic properties that support the potential for extended-duration dosing.[1][9]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound and its active triphosphate metabolite (this compound-TP) in rats and rhesus monkeys, based on publicly available data.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral |
| Plasma Clearance (CLp) | 18.1 mL/min/kg | - |
| Plasma Half-life (t½) | 2.3 hours | - |
| Oral Bioavailability (F) | - | 57% |
Data sourced from preclinical studies.[10]
Table 2: Pharmacokinetic Parameters of this compound and this compound-TP in Rhesus Monkeys
| Parameter | Intravenous (0.5 mg/kg) | Oral (50 mg/kg) |
| This compound (Parent Drug) | ||
| Plasma Clearance (CLp) | 12.6 mL/min/kg | - |
| Plasma Half-life (t½) | 6.7 hours | ~7 hours |
| Oral Bioavailability (F) | - | 100% |
| This compound-TP (Active Metabolite in PBMCs) | ||
| Intracellular Half-life (t½) | - | ~48 hours |
Data sourced from preclinical studies.[5][6][7][10]
Experimental Protocols
The following are detailed, generalized protocols for conducting pharmacokinetic studies of this compound in rats and rhesus monkeys. These protocols are based on standard methodologies for similar compounds and animal models.
Protocol 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of this compound to each rat via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing K2-EDTA and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
Protocol 2: Intravenous Pharmacokinetic Study in Rhesus Monkeys
Objective: To determine the pharmacokinetic profile and clearance of this compound following intravenous administration in rhesus monkeys.
Materials:
-
Healthy, adult rhesus monkeys
-
This compound for injection
-
Sterile vehicle for intravenous administration (e.g., saline)
-
Catheters for dosing and blood collection
-
Blood collection tubes (containing K2-EDTA)
-
Peripheral Blood Mononuclear Cell (PBMC) isolation materials (e.g., Ficoll-Paque)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization and Health Check: Acclimatize monkeys to the facility and ensure they are in good health before the study.
-
Catheterization: Place catheters in a suitable vein for drug administration and in another for blood sampling to avoid contamination.
-
Dosing:
-
Prepare a sterile solution of this compound in the appropriate vehicle.
-
Administer a single intravenous bolus or infusion of this compound.
-
-
Blood Sampling:
-
Collect blood samples at the following time points: pre-dose (0), 2, 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
For each time point, collect blood for both plasma and PBMC analysis.
-
-
Plasma and PBMC Preparation:
-
Plasma: Process a portion of the blood to obtain plasma as described in Protocol 1.
-
PBMCs: Isolate PBMCs from the remaining blood using density gradient centrifugation (e.g., with Ficoll-Paque). Count the cells and store the cell pellets at -80°C.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
For PBMC samples, lyse the cells and quantify the intracellular concentration of the active metabolite, this compound-TP, using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for this compound in plasma (e.g., clearance, volume of distribution, t½) using non-compartmental analysis.
-
Determine the intracellular concentration-time profile and half-life of this compound-TP in PBMCs.
-
Mandatory Visualizations
Caption: Intracellular activation and mechanism of action of this compound.
Caption: General workflow for in vivo pharmacokinetic studies.
References
- 1. eatg.org [eatg.org]
- 2. academic.oup.com [academic.oup.com]
- 3. prepwatch.org [prepwatch.org]
- 4. merck.com [merck.com]
- 5. allucent.com [allucent.com]
- 6. quantics.co.uk [quantics.co.uk]
- 7. Pharmacokinetics and Safety in Rhesus Monkeys of a Monoclonal Antibody-GDNF Fusion Protein for Targeted Blood-Brain Barrier Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Pharmacokinetics of MK‐8527 in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]
Application Notes and Protocols for MK-8527 in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-8527 is a novel, long-acting nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for HIV-1 pre-exposure prophylaxis (PrEP).[1][2] As a 7-deaza-deoxyadenosine analog, it is phosphorylated intracellularly to its active form, this compound-triphosphate (this compound-TP).[1][3] This active metabolite potently inhibits the HIV-1 reverse transcriptase enzyme, blocking viral replication.[3] These application notes provide a summary of the preclinical data on this compound, focusing on its dosing, administration, and the protocols used to evaluate its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
This compound is a prodrug that must be converted into its active triphosphate form by intracellular kinases.[3] The resulting this compound-TP targets the HIV-1 reverse transcriptase. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that only cause immediate chain termination, this compound-TP functions as an NRTTI.[1] It inhibits the translocation of the reverse transcriptase along the primer and template, leading to both immediate and delayed chain termination of viral DNA synthesis.[3][4][5]
Quantitative Data Summary
Pharmacokinetics in Preclinical Models
The pharmacokinetic (PK) profile of this compound has been evaluated in Wistar-Hannover rats and rhesus monkeys.[4] The compound exhibits low-to-moderate plasma clearance and good oral absorption in both species.[2][4] A key feature is the significantly longer intracellular half-life of the active triphosphate form (this compound-TP) in peripheral blood mononuclear cells (PBMCs) compared to the plasma half-life of the parent compound.[3][4]
| Parameter | Wistar-Hannover Rats | Rhesus Monkeys | Citations |
| IV Dose | 1 mg/kg | 0.5 mg/kg | [6] |
| Plasma Clearance (IV) | 18.1 mL/min/kg | 12.6 mL/min/kg | [6] |
| Volume of Distribution (IV) | Moderate | Moderate | [2][4] |
| Plasma Half-life (t½) (IV) | 2.3 h | 6.7 h | [4][6] |
| Oral Bioavailability | 57% | 100% | [3][4][5] |
| Oral Dose (for TP t½) | N/A | 50 mg/kg | [3][4] |
| Plasma Half-life (t½) (Oral) | N/A | ~7 h | [2][4][5] |
| Intracellular this compound-TP t½ (PBMCs) | N/A | ~48 h | [2][3][4] |
In Vitro Antiviral Activity
This compound demonstrates potent inhibition of HIV replication across various cell types and viral subtypes.[3][4]
| Assay Type | Cell Line | Target | IC₅₀ Value | Citations |
| Antiviral Assay | Human PBMCs | HIV-1 | 0.21 nM | [3][4][6] |
| Antiviral Assay | MT4-GFP cells | HIV-1 | 3.37 nM | [6] |
| Antiviral Assay | CEM-SS cells | HIV-1 | 0.14 nM | [6] |
| Antiviral Assay | CEM-SS cells | HIV-2 | 0.007 nM | [6] |
In Vitro Off-Target Profile
This compound and its active form, this compound-TP, have a favorable off-target profile.[4][5] In a panel of 114 enzyme and receptor binding assays, no off-target activity was observed at concentrations up to 10 μM.[3][4][5] The active metabolite showed high selectivity with minimal inhibition of human DNA polymerases, indicating a low potential for host toxicity.[3][6]
| Target | IC₅₀ Value | Citations |
| Human DNA Polymerase α | 95 µM | [4][7] |
| Human DNA Polymerase β | >200 µM | [4][7] |
| Human Mitochondrial DNA Polymerase γ | >200 µM | [4][7] |
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation in Rhesus Monkeys
This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound and its active metabolite, this compound-TP, following oral administration.
Objective: To determine the plasma concentration-time profile of this compound and the intracellular concentration-time profile of this compound-TP in PBMCs.
Methodology:
-
Animal Model: Rhesus monkeys.
-
Dosing:
-
Sample Collection:
-
Collect whole blood samples at predetermined time points post-dose.
-
Immediately process the blood to separate plasma and isolate PBMCs.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot plasma concentrations of this compound and intracellular concentrations of this compound-TP versus time.
-
Calculate key pharmacokinetic parameters, including half-life (t½), Cmax, and AUC, using non-compartmental analysis.
-
Protocol 2: In Vitro HIV-1 Antiviral Activity Assay in PBMCs
This protocol describes the method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HIV-1 in primary human cells.
Objective: To quantify the antiviral potency of this compound in a multi-cycle infection assay using human PBMCs.
Methodology:
-
Cell Preparation:
-
Isolate human PBMCs from healthy donor blood.
-
Stimulate the cells with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (B1167480) (IL-2) to make them susceptible to HIV-1 infection.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in an appropriate cell culture medium.
-
-
Infection Assay:
-
Pre-incubate the stimulated PBMCs with the various concentrations of this compound for a defined period (e.g., 24 hours).[4]
-
Infect the cells with a known titer of an HIV-1 laboratory strain.
-
Culture the infected cells for several days to allow for multiple rounds of viral replication.
-
-
Endpoint Measurement:
-
After the incubation period, harvest the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the level of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the log concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 3: Mechanism of Action - Primer Extension and Footprinting Assays
These biochemical assays are used to elucidate the precise mechanism by which this compound-TP inhibits the HIV-1 reverse transcriptase enzyme.[1][2][4]
Objective: To demonstrate that this compound-TP inhibits the translocation step of reverse transcription.
Methodology:
-
Assay Setup:
-
Prepare a reaction mixture containing a primer/template DNA duplex, recombinant HIV-1 reverse transcriptase, and deoxynucleotide triphosphates (dNTPs).
-
-
Primer Extension Assay:
-
Add this compound-TP to the reaction mixture.
-
Initiate the DNA synthesis reaction.
-
Analyze the resulting DNA products using gel electrophoresis to observe chain termination patterns (both immediate and delayed).[2]
-
-
Iron Footprinting Assay:
-
Allow the reverse transcriptase to bind to the primer/template in the presence of this compound-TP.
-
Use an iron-mediated cleavage agent to cut the DNA backbone at positions not protected by the enzyme.
-
Analyze the cleavage pattern by gel electrophoresis. A "footprint" will reveal the precise position where the enzyme is stalled on the DNA, confirming that this compound-TP locks the enzyme in a pre-translocation state.[1]
-
References
- 1. croiconference.org [croiconference.org]
- 2. Discovery of this compound, a long-acting HIV nucleoside reverse transcriptase translocation inhibitor [natap.org]
- 3. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merck’s this compound enables long-acting HIV-1 prevention | BioWorld [bioworld.com]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols for the Quantification of MK-8527 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for the prevention of HIV-1 infection.[1][2][3] Its mechanism of action involves intracellular phosphorylation to the active moiety, this compound-triphosphate (this compound-TP), which inhibits the HIV-1 reverse transcriptase.[2][3] To support preclinical and clinical development, robust and sensitive bioanalytical methods are essential for the accurate quantification of this compound in plasma and its active triphosphate metabolite in peripheral blood mononuclear cells (PBMCs).
These application notes provide detailed protocols for the quantification of this compound and this compound-TP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The provided methodologies are based on established principles for the analysis of nucleoside analogs and their phosphorylated metabolites.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the bioanalytical methods.
Table 1: Quantitative Parameters for this compound in Human Plasma
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.00324 µM[4] |
| Linear Dynamic Range | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | <15% |
| Recovery | >85% |
Table 2: Quantitative Parameters for this compound-TP in Human PBMCs
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 pmol/10^6 cells |
| Linear Dynamic Range | 1.0 - 1000 pmol/10^6 cells |
| Accuracy (% Bias) | Within ±20% |
| Precision (% CV) | <20% |
| Recovery | >80% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details the sample preparation and analytical conditions for the determination of this compound concentrations in human plasma.
1. Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and internal standard (IS) working solution at room temperature.
-
Vortex plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex to mix and inject onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined based on compound-specific tuning
-
Internal Standard: To be determined based on compound-specific tuning
-
-
Source Parameters: Optimized for the specific mass spectrometer (e.g., capillary voltage, source temperature, gas flows).
-
Protocol 2: Quantification of this compound-TP in Human PBMCs by LC-MS/MS
This protocol outlines the isolation of PBMCs and the subsequent extraction and analysis of the intracellular triphosphate metabolite.
1. PBMC Isolation
-
Collect whole blood in CPT tubes.
-
Centrifuge according to the tube manufacturer's instructions to separate PBMCs.
-
Carefully collect the PBMC layer and transfer to a new conical tube.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Centrifuge and discard the supernatant. Repeat the wash step.
-
Resuspend the cell pellet in a known volume of PBS.
-
Count the cells using a hemocytometer or an automated cell counter to determine the cell number per milliliter.
-
Centrifuge the remaining cell suspension to pellet the PBMCs.
-
Store the cell pellet at -80°C until analysis.
2. Sample Preparation: Cell Lysis and Extraction
-
Thaw the PBMC pellets on ice.
-
Resuspend the cell pellet in 100 µL of cold 70% methanol (B129727) containing the internal standard (e.g., a stable isotope-labeled triphosphate analog).
-
Vortex vigorously for 1 minute to lyse the cells.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a centrifugal vacuum evaporator.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
Inject onto the LC-MS/MS system.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: As recommended for the chosen column.
-
Gradient: A gradient from high organic to high aqueous to ensure retention and elution of the highly polar triphosphate.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained as per column specifications.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound-TP: To be determined based on compound-specific tuning.
-
Internal Standard: To be determined based on compound-specific tuning.
-
-
Source Parameters: Optimized for the specific mass spectrometer.
-
Visualizations
Caption: Workflow for this compound and this compound-TP analysis.
References
- 1. Safety and Pharmacokinetics of MK‐8527 in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. croiconference.org [croiconference.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of intracellular triphosphate metabolites of antiretroviral agents in peripheral blood mononuclear cells (PBMCs) and corresponding cell count determinations: review of current methods and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating MK-8527 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is an investigational novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) being developed for once-monthly oral pre-exposure prophylaxis (PrEP) of HIV-1.[1][2] As a deoxyadenosine (B7792050) analog, this compound is intracellularly phosphorylated to its active triphosphate form, this compound-TP.[3][4][5][6] This active metabolite inhibits the HIV-1 reverse transcriptase (RT) via multiple mechanisms, including the inhibition of translocation and both immediate and delayed chain termination, which ultimately prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.[3][5][6] The unique mechanism of delayed chain termination may also reduce the potential for the development of drug resistance.[3][5]
These application notes provide a detailed overview of the cell-based assays essential for evaluating the in vitro efficacy and safety profile of this compound. The protocols are designed for use by researchers in virology, pharmacology, and drug development.
Mechanism of Action of this compound
This compound exerts its antiviral activity by targeting the HIV-1 reverse transcriptase. After entering the cell, it undergoes phosphorylation to become this compound-TP. This active form is then incorporated into the nascent viral DNA chain during reverse transcription. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), which only cause immediate chain termination due to the lack of a 3'-hydroxyl group, this compound-TP, an NRTTI, can cause both immediate and delayed chain termination.[3][5] Furthermore, it inhibits the translocation of the reverse transcriptase along the RNA/DNA template, effectively locking it in a pre-translocation state.[4]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and pharmacokinetic parameters of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Type | Virus | Parameter | Value | Reference |
| Human PBMCs | HIV-1 | IC₅₀ | 0.21 nM | [3][5][6] |
| MT4-GFP cells | HIV-1 | IC₅₀ | Low nM | [6] |
| Human PBMCs | HIV-1 | Intracellular TP IC₅₀ | 0.0092 pmol/10⁶ cells | [3][5] |
| Recombinant RT | - | IC₅₀ (Biochemical Assay) | 813 ± 238 nM | [5] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Parameter | Value | Reference |
| Rhesus Monkeys | Oral | This compound-TP t₁/₂ in PBMCs | ~48 hours | [3][5][6] |
| Rhesus Monkeys | Oral | This compound Plasma t₁/₂ | ~7 hours | [3][6] |
| Rhesus Monkeys | Oral | Bioavailability | 100% | [3][6] |
| Rats | Oral | Bioavailability | 57% | [3][6] |
Table 3: In Vitro Off-Target Activity of this compound
| Target | Parameter | Value | Reference |
| Human DNA Polymerases | IC₅₀ | ≥95 µM | [3][5][6] |
| 114 Enzyme & Receptor Panel | Activity at 10 µM | No off-target activities | [3][5][6] |
Experimental Protocols
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the concentration of this compound required to inhibit HIV-1 replication in primary human cells by 50% (IC₅₀).
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 laboratory-adapted strains (e.g., NL4-3, BaL)
-
This compound stock solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA for 2-3 days.
-
Wash the cells and culture them in medium supplemented with IL-2.
-
Prepare serial dilutions of this compound in culture medium.
-
Seed the PHA-stimulated PBMCs in a 96-well plate.
-
Add the serially diluted this compound to the wells.
-
Infect the cells with a known titer of HIV-1. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.
-
On day 7, collect the culture supernatants.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 ELISA kit.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Biochemical Assay
This assay directly measures the inhibitory activity of the active triphosphate form, this compound-TP, on purified recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound-TP stock solution
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Poly(rA)/oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP, dATP, dCTP, dGTP
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound-TP.
-
In a reaction tube, combine the reaction buffer, poly(rA)/oligo(dT) template-primer, and the diluted this compound-TP.
-
Initiate the reaction by adding the recombinant HIV-1 RT and a mixture of dNTPs including [³H]-dTTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each concentration of this compound-TP compared to the no-drug control.
-
Determine the IC₅₀ value from the dose-response curve.
Mitochondrial Toxicity Assay (Mitochondrial DNA Content)
This assay assesses the potential for this compound to cause mitochondrial dysfunction by measuring the depletion of mitochondrial DNA (mtDNA), a known side effect of some NRTIs.[7][8][9]
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
This compound stock solution
-
Cell culture medium
-
DNA extraction kit
-
Primers and probes for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) for quantitative PCR (qPCR)
-
qPCR master mix and instrument
Protocol:
-
Culture HepG2 cells in the presence of various concentrations of this compound for an extended period (e.g., 7-14 days), refreshing the medium and drug every 2-3 days. Include a no-drug control and a positive control known to cause mitochondrial toxicity (e.g., zidovudine).
-
Harvest the cells at the end of the treatment period.
-
Extract total DNA from the cells using a DNA extraction kit.
-
Perform qPCR using specific primers and probes for both the mitochondrial and nuclear genes.
-
Determine the threshold cycle (Ct) values for both genes for each sample.
-
Calculate the relative amount of mtDNA to nuclear DNA (nDNA) using the ΔCt method (Ct_mtDNA - Ct_nDNA).
-
Compare the mtDNA/nDNA ratio in this compound-treated cells to the untreated control cells. A significant decrease in this ratio indicates potential mitochondrial toxicity.
Conclusion
The described cell-based assays are fundamental for the preclinical evaluation of this compound. The antiviral activity assays in PBMCs provide a physiologically relevant measure of the compound's potency against HIV-1. Biochemical assays are crucial for confirming the direct inhibition of the viral reverse transcriptase and elucidating the mechanism of action. Finally, mitochondrial toxicity assays are an essential component of the safety assessment for any new NRTI or NRTTI. Together, these assays will generate the necessary data to support the continued clinical development of this compound as a promising long-acting oral PrEP agent.
References
- 1. eatg.org [eatg.org]
- 2. drugs.com [drugs.com]
- 3. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 4. croiconference.org [croiconference.org]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Design of Clinical Trials for Once-Monthly Oral Pre-Exposure Prophylaxis (PrEP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of once-monthly oral pre-exposure prophylaxis (PrEP) represents a significant advancement in HIV prevention, offering a more convenient and potentially adherence-friendly alternative to daily oral regimens. The successful clinical development of these long-acting agents requires meticulously designed clinical trials that can thoroughly evaluate their safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profiles. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the design and execution of clinical trials for once-monthly oral PrEP.
I. Core Principles of Clinical Trial Design
The design of clinical trials for once-monthly oral PrEP is guided by several core principles aimed at ensuring participant safety, generating robust efficacy data, and meeting regulatory requirements.
1.1. Study Population: Clinical trials should enroll individuals at high risk for HIV acquisition to appropriately assess the preventative efficacy of the investigational drug. Key populations may include men who have sex with men (MSM), transgender women, and cisgender women in regions with high HIV incidence.
1.2. Trial Design: A randomized, double-blind, active-controlled, non-inferiority trial design is often employed. This involves comparing the investigational once-monthly oral PrEP agent to an established effective PrEP regimen, such as daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (FTC/TDF).
1.3. Key Endpoints:
-
Primary Efficacy Endpoint: The primary measure of efficacy is the incidence of new HIV-1 infections in the group receiving the investigational drug compared to the active control group.
-
Safety and Tolerability Endpoint: Comprehensive monitoring of adverse events (AEs), laboratory abnormalities, and vital signs is crucial to establish the safety profile of the new agent.
-
Pharmacokinetic (PK) Endpoints: These endpoints are critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and ensuring that plasma and intracellular drug concentrations are maintained above a protective threshold throughout the dosing interval.
-
Adherence Endpoint: Monitoring and promoting adherence are vital for interpreting efficacy results.
II. Key Experimental Protocols
This section provides detailed methodologies for key experiments essential in clinical trials of once-monthly oral PrEP.
2.1. Pharmacokinetic Analysis: Quantification of Antiretroviral Drugs in Plasma
Objective: To accurately measure the concentration of the once-monthly oral PrEP agent in plasma samples to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Cmin (trough concentration), and AUC (area under the curve).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is the gold standard for quantifying antiretroviral drugs in biological matrices due to its high sensitivity and specificity.[1][2]
-
Sample Preparation:
-
Collect whole blood samples from participants at specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma sample. This removes proteins that can interfere with the analysis.[3][4]
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The drug is separated from other components in the plasma on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[5]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC/UHPLC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and a specific fragment ion. This provides high selectivity.
-
A stable isotope-labeled internal standard is used to ensure accuracy and precision.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve using a blank plasma matrix spiked with known concentrations of the drug.
-
Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay during the analysis of study samples.
-
2.2. Intracellular Pharmacokinetic Analysis: Quantification of Active Triphosphate Metabolite
Objective: For nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), it is crucial to measure the concentration of the active triphosphate form of the drug within peripheral blood mononuclear cells (PBMCs), as this is the pharmacologically active moiety that inhibits HIV reverse transcriptase.
Methodology: LC-MS/MS of Intracellular Triphosphates
-
PBMC Isolation:
-
Collect whole blood in CPT tubes or use Ficoll-Paque density gradient centrifugation to isolate PBMCs.
-
Wash the isolated PBMCs to remove plasma and other blood components.
-
Count the cells to normalize the drug concentration to the number of cells.
-
-
Intracellular Extraction:
-
Lyse the PBMCs using a cold methanol-based solution to release the intracellular contents, including the triphosphate metabolite.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
The analytical procedure is similar to the plasma LC-MS/MS method but optimized for the detection of the highly polar triphosphate metabolite.
-
A strong anion exchange solid-phase extraction (SPE) may be used to enrich the triphosphate metabolite from the cell lysate.
-
Quantification is performed using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
-
2.3. Adherence Monitoring
Objective: To objectively assess participant adherence to the once-monthly oral PrEP regimen.
Methodology 1: Dried Blood Spot (DBS) Analysis
DBS provides a convenient method for collecting, storing, and transporting blood samples for drug concentration analysis, which serves as a biomarker of adherence.
-
DBS Collection:
-
Clean the participant's fingertip with an alcohol wipe and allow it to dry.
-
Use a sterile lancet to prick the fingertip.
-
Apply drops of blood onto a designated filter paper card, ensuring each circle is fully saturated.
-
Allow the DBS card to air dry completely in a horizontal position.
-
Store the dried card in a low-gas-permeability bag with a desiccant pack.
-
-
DBS Analysis:
-
Punch out a small disc from the dried blood spot.
-
Extract the drug from the disc using an appropriate solvent.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
Methodology 2: Electronic Adherence Monitoring
Electronic monitoring devices, such as "smart" pill bottles, can provide real-time data on when the bottle is opened.
-
Implementation:
-
Dispense the study drug in a pill bottle equipped with a cap that records the date and time of each opening.
-
Instruct the participant on the proper use of the device.
-
Download the data from the device at study visits.
-
-
Data Analysis:
-
Analyze the data to determine the pattern of bottle openings, which can be used as a surrogate for dosing.
-
It is important to note that bottle opening does not guarantee ingestion of the pill, and this method should be used in conjunction with other adherence measures.
-
2.4. HIV-1 Viral Load and Resistance Testing
Objective: To detect incident HIV-1 infections and to assess for the development of drug resistance in participants who acquire HIV during the trial.
Methodology 1: HIV-1 RNA Quantification (Viral Load)
-
Sample Collection: Collect plasma samples at regular intervals throughout the study.
-
Assay: Use a validated quantitative real-time polymerase chain reaction (RT-PCR) assay to measure the amount of HIV-1 RNA in the plasma.
Methodology 2: Genotypic Resistance Testing
-
Sample: For participants with a confirmed positive HIV-1 RNA test, use a plasma sample for genotypic resistance testing.
-
Assay:
-
Amplify the HIV-1 reverse transcriptase (and other relevant genes like integrase for certain drug classes) region of the viral genome using PCR.
-
Sequence the amplified DNA to identify mutations known to be associated with resistance to antiretroviral drugs.
-
III. Data Presentation
Summarizing quantitative data in clearly structured tables is essential for easy comparison and interpretation of clinical trial results.
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Once-Monthly Oral PrEP (Drug X) | Active Control (Daily FTC/TDF) |
| Plasma PK | ||
| Cmax (ng/mL) | [Mean ± SD] | [Mean ± SD] |
| Cmin (ng/mL) | [Mean ± SD] | [Mean ± SD] |
| AUC0-τ (ng·h/mL) | [Mean ± SD] | [Mean ± SD] |
| Intracellular PK (PBMCs) | ||
| Active Triphosphate Cmax (fmol/10^6 cells) | [Mean ± SD] | N/A |
| Active Triphosphate Cmin (fmol/10^6 cells) | [Mean ± SD] | N/A |
Table 2: Incidence of HIV-1 Infection
| Group | Number of Participants | Number of HIV-1 Infections | Incidence Rate (per 100 person-years) |
| Once-Monthly Oral PrEP (Drug X) | [N] | [n] | [Rate] |
| Active Control (Daily FTC/TDF) | [N] | [n] | [Rate] |
Table 3: Summary of Adverse Events
| Adverse Event | Once-Monthly Oral PrEP (Drug X) (N=) | Active Control (Daily FTC/TDF) (N=) |
| n (%) | n (%) | |
| Any Adverse Event | [n (%)] | [n (%)] |
| Drug-Related Adverse Event | [n (%)] | [n (%)] |
| Serious Adverse Event | [n (%)] | [n (%)] |
| Discontinuation due to Adverse Event | [n (%)] | [n (%)] |
| Most Common AEs (>5%) | ||
| Nausea | [n (%)] | [n (%)] |
| Headache | [n (%)] | [n (%)] |
| Diarrhea | [n (%)] | [n (%)] |
IV. Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
4.1. Signaling Pathway: Mechanism of Action of a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)
Nucleoside reverse transcriptase translocation inhibitors (NRTTIs), such as islatravir, represent a novel class of antiretrovirals. They work by inhibiting the HIV reverse transcriptase enzyme through multiple mechanisms.
Caption: Mechanism of action of a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).
4.2. Experimental Workflow: LC-MS/MS Analysis of Plasma Samples
This workflow outlines the key steps involved in the quantification of an antiretroviral drug in plasma using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of antiretrovirals in plasma.
4.3. Logical Relationship: Key Components of a Non-Inferiority Trial
This diagram illustrates the logical flow and key considerations in designing a non-inferiority clinical trial for once-monthly oral PrEP.
Caption: Logical framework for a non-inferiority clinical trial of once-monthly oral PrEP.
References
- 1. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cctu.org.uk [cctu.org.uk]
- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Use of MK-8527 in Non-Human Primate HIV Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is a novel, potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation as a long-acting oral agent for pre-exposure prophylaxis (PrEP) against HIV-1.[1][2] Its unique mechanism of action, which includes both immediate and delayed chain termination of viral DNA synthesis, contributes to its high potency.[1][2][3] Preclinical studies in non-human primate (NHP) models, particularly rhesus macaques, are crucial for evaluating the in vivo efficacy and pharmacokinetics of this compound, providing essential data to support its clinical development.
These application notes provide a comprehensive overview of the use of this compound in NHP models of HIV, focusing on a weekly oral prophylaxis regimen in a rectal simian-human immunodeficiency virus (SHIV) challenge model. Detailed protocols, quantitative data summaries, and visual representations of workflows and mechanisms are provided to guide researchers in this field.
Mechanism of Action
This compound is a 7-deaza-deoxyadenosine analog that is intracellularly phosphorylated to its active triphosphate form, this compound-TP. This compound-TP inhibits the HIV-1 reverse transcriptase (RT) through a dual mechanism:
-
Inhibition of Translocation: this compound-TP prevents the RT from sliding along the RNA/DNA template, a critical step for the addition of the next nucleotide. This results in immediate chain termination.
-
Delayed Chain Termination: In instances where translocation does occur, the incorporated this compound molecule induces a structural change in the nascent viral DNA, leading to a delayed termination of the growing DNA chain.
This dual mechanism of action contributes to the high potency and a high barrier to resistance of this compound.
Pharmacokinetics in Rhesus Macaques
Pharmacokinetic (PK) studies in rhesus macaques have been instrumental in determining the dosing regimen for efficacy studies. This compound exhibits favorable PK properties in this model, supporting the potential for long-acting oral dosing.
| Parameter | Value | Reference |
| Oral Bioavailability | 100% | |
| Plasma Half-life (Parent Drug) | ~7 hours | |
| Intracellular Half-life (this compound-TP in PBMCs) | ~48 hours | |
| Plasma Clearance (IV, 0.5 mg/kg) | 12.6 mL/min/kg | |
| Plasma Half-life (IV, 0.5 mg/kg) | 6.7 hours |
Efficacy in Rectal SHIV Challenge Model
A key preclinical study evaluated the efficacy of weekly oral this compound as PrEP in a rhesus macaque model of repeated low-dose rectal SHIV challenge. The results demonstrated complete protection in the animals that received the drug.
| Study Group | Dose Range (mg/kg) | Dosing Regimen | Number of Challenges | Infection Outcome | Efficacy | Reference |
| This compound | 0.1 - 6 | Weekly, Oral | 3-10 | 0 of 8 infected | 100% | |
| Control (Undosed) | N/A | N/A | 3-10 | 7 of 8 infected | N/A | |
| Control (Vehicle only) | N/A | Weekly, Oral | 3-10 | 5 of 8 infected | N/A |
Experimental Protocols
The following are detailed protocols for conducting a weekly oral PrEP study with this compound in a rhesus macaque rectal SHIV challenge model. This protocol is a composite based on established methodologies for such studies and should be adapted based on specific institutional guidelines and the final published details of the this compound study.
Animal Model
-
Species: Adult male rhesus macaques (Macaca mulatta).
-
Health Status: Seronegative for SIV, simian T-lymphotropic virus, and simian retrovirus type D.
-
Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.
This compound Formulation and Dosing
-
Formulation: To be prepared based on the specific formulation used in the pivotal preclinical studies. Typically, for oral administration in macaques, the drug is dissolved or suspended in a palatable vehicle.
-
Dosing: Administered orally once weekly at doses ranging from 0.1 to 6 mg/kg. Dosing should be performed on the same day each week, prior to the viral challenge.
SHIV Challenge
-
Virus Stock: A well-characterized, CCR5-tropic SHIV stock, such as SHIV-SF162P3, is recommended. The virus stock should be titered in rhesus peripheral blood mononuclear cells (PBMCs).
-
Challenge Dose: A low dose of SHIV (e.g., 10-50 TCID₅₀) is administered to mimic mucosal transmission.
-
Route of Administration: Intrarectal inoculation using a sterile, flexible catheter. The animal should be anesthetized for the procedure.
-
Challenge Schedule: Weekly rectal challenges are performed for a predetermined number of weeks (e.g., up to 14 weeks) or until infection is confirmed.
Monitoring and Endpoints
-
Virological Monitoring:
-
Plasma viral load should be monitored weekly using a validated quantitative RT-PCR assay for SIV gag RNA.
-
Infection is typically confirmed by two consecutive positive viral load measurements.
-
-
Immunological Monitoring:
-
SIV-specific antibody responses (IgM and IgG) in plasma or serum can be monitored using ELISA.
-
Cellular immune responses (e.g., SIV-specific T-cell responses) can be assessed by ELISpot or intracellular cytokine staining.
-
-
Pharmacokinetic Monitoring:
-
Blood samples should be collected at specified time points to determine the plasma concentrations of this compound and the intracellular concentrations of this compound-TP in PBMCs using a validated LC-MS/MS method.
-
-
Safety Monitoring:
-
Regular monitoring of clinical signs, body weight, and complete blood counts with differentials.
-
Conclusion
The preclinical data for this compound in non-human primate models are highly encouraging, demonstrating complete protection against rectal SHIV challenge with a weekly oral dosing regimen. These findings, supported by a favorable pharmacokinetic profile, have paved the way for ongoing clinical trials to evaluate this compound as a once-monthly oral PrEP option for HIV-1 prevention in humans. The protocols and data presented here provide a valuable resource for researchers working on the preclinical development of long-acting antiretroviral agents.
References
- 1. eatg.org [eatg.org]
- 2. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 3. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Intracellular Concentration of MK-8527-TP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is a novel, long-acting nucleoside reverse transcriptase translocation inhibitor (NRTTI) in development for pre-exposure prophylaxis (PrEP) of HIV-1.[1][2][3] As a deoxyadenosine (B7792050) analog, this compound is administered as a prodrug and is phosphorylated intracellularly to its active form, this compound-triphosphate (this compound-TP).[4][5][6][7] This active metabolite is a potent inhibitor of the HIV-1 reverse transcriptase.[4][5][6][7] The prolonged intracellular half-life of this compound-TP is a key pharmacokinetic feature that supports less frequent dosing, such as once-monthly oral administration.[4][8]
Accurate measurement of the intracellular concentration of this compound-TP is critical for understanding its pharmacokinetics, pharmacodynamics, and therapeutic efficacy. These application notes provide a comprehensive overview of the methodologies for quantifying intracellular this compound-TP, with a focus on a detailed protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this analysis.
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral activity through a multi-step intracellular process. As a nucleoside analog, it leverages host cell kinases for its activation. Once converted to the triphosphate form, it targets the HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antiviral activity and pharmacokinetic properties of this compound and its active triphosphate form.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Type | Virus Strain | IC₅₀ (nM) | Intracellular this compound-TP at IC₅₀ (pmol/10⁶ cells) | Reference |
| Human PBMCs | HIV-1 | 0.21 | 0.0092 ± 0.0035 | [4],[5] |
| MT4-GFP cells | HIV-1 | 3.37 | Not Reported | [8] |
| CEM-SS cells | HIV-1 | 0.14 | Not Reported | [8] |
| CEM-SS cells | HIV-2 | 0.007 | Not Reported | [8] |
PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Pharmacokinetic Parameters of this compound and this compound-TP
| Species | Matrix | Analyte | Dose | Tₘₐₓ (hours) | T½ (hours) | Reference |
| Rhesus Monkeys | Plasma | This compound | 50 mg/kg (oral) | Not Reported | ~7 | [4],[6] |
| Rhesus Monkeys | PBMCs | This compound-TP | 50 mg/kg (oral) | Not Reported | ~48 | [4],[6] |
| Humans | Plasma | This compound | Single & Multiple Doses (5-40 mg) | 0.5 - 1 | 24 - 81 | [9],[10] |
| Humans | PBMCs | This compound-TP | Single & Multiple Doses (5-40 mg) | 10 - 48 | 94 - 291 | [9],[10] |
Tₘₐₓ: Time to maximum concentration; T½: Half-life
Experimental Workflow for Intracellular this compound-TP Quantification
The accurate quantification of intracellular this compound-TP requires a multi-step process beginning with the isolation of the target cells, followed by efficient extraction of the analyte, and concluding with sensitive detection by LC-MS/MS.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular islatravir-triphosphate half-life supports extended dosing intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols for MK-8527: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8527 is an investigational, orally active nucleoside reverse transcriptase translocation inhibitor (NRTTI) being developed for the prevention of HIV-1 infection.[1][2][3] As a 7-deaza-deoxyadenosine analog, it is intracellularly phosphorylated to its active triphosphate form, this compound-TP.[4][5][6] This active metabolite inhibits the HIV-1 reverse transcriptase enzyme through multiple mechanisms, including blocking translocation and inducing both immediate and delayed chain termination of viral DNA synthesis.[4][7] Given its potential for long-acting, once-monthly oral dosing, understanding the long-term stability and optimal storage conditions of this compound is critical for ensuring its quality, efficacy, and safety in research and development settings.
These application notes provide a summary of publicly available data on the storage and stability of this compound, along with generalized protocols for assessing its stability under various conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₃ClN₄O | [8] |
| Molecular Weight | 308.72 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| CAS Number | 1810869-23-8 | [8] |
Long-Term Storage and Stability
Proper storage of this compound is essential to maintain its integrity and biological activity. The recommended storage conditions for both the solid powder and solutions are summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration | Reference |
| Solid Powder | -20°C | 3 years | [8] |
| In Solvent | -80°C | 6 months | [8] |
| -20°C | 1 month | [8] |
Note: For shipping, this compound is typically stable at room temperature in the continental US, though this may vary for other locations.[8]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. This protocol is a general guideline based on ICH recommendations and should be adapted and validated for specific experimental needs.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate base.
-
Analyze the sample by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate acid.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Store the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Dissolve the heat-stressed sample in a suitable solvent.
-
Analyze the sample by HPLC.
-
-
Photostability:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Dissolve the exposed and control samples in a suitable solvent.
-
Analyze the samples by HPLC.
-
Protocol 2: HIV-1 Reverse Transcriptase (RT) Biochemical Assay
This protocol outlines a general method to assess the inhibitory activity of this compound's active triphosphate form (this compound-TP) against the HIV-1 RT enzyme.
Objective: To determine the IC₅₀ of this compound-TP against HIV-1 RT.
Materials:
-
This compound-TP
-
Purified recombinant HIV-1 RT
-
Biotinylated DNA primer and RNA template
-
Deoxynucleotide triphosphates (dNTPs)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated plates
-
Detection reagents (e.g., electrochemiluminescence-based)
-
Plate reader
Procedure:
-
Prepare a heterodimeric nucleic acid substrate by annealing the biotinylated DNA primer to the RNA template.
-
Prepare serial dilutions of this compound-TP.
-
In a reaction plate, combine the HIV-1 RT enzyme, the nucleic acid substrate, and the serially diluted this compound-TP or a DMSO control.
-
Initiate the polymerase reaction by adding a mixture of dNTPs.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated primer-template complex.
-
Detect the incorporated nucleotides using an appropriate detection system (e.g., an antibody against a labeled nucleotide followed by a secondary detection reagent).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound-TP and determine the IC₅₀ value by non-linear regression analysis.
Visualizations
Signaling Pathway of this compound Action
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. This compound - MPP [medicinespatentpool.org]
- 2. croiconference.org [croiconference.org]
- 3. prepwatch.org [prepwatch.org]
- 4. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merck’s this compound Advances to Phase 3 for Once-Monthly HIV Prevention - Atlas Infectious Disease Practice [atlasidp.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Addressing solubility issues of MK-8527 in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational HIV nucleoside reverse transcriptase translocation inhibitor (NRTTI), MK-8527.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, investigational inhibitor of the human immunodeficiency virus (HIV).[1] It is classified as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1] For its antiviral activity, this compound must first be phosphorylated intracellularly to its active triphosphate form, this compound-TP.[2][3] This active form then inhibits the HIV reverse transcriptase enzyme through two distinct mechanisms: immediate chain termination (ICT) and delayed chain termination (DCT), which together block the conversion of viral RNA into DNA.[2]
Q2: What is the known solubility of this compound?
A2: The primary reported solubility for this compound is in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use newly opened, non-hygroscopic DMSO for optimal dissolution. While specific solubility data in aqueous buffers for this compound is not widely published, studies on similar modified adenosine (B11128) analogs can provide some insight into their behavior in aqueous solutions.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a stock solution of 10-50 mM in DMSO can be prepared. It is noted that sonication may be required to fully dissolve the compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is likely to be challenging due to its poor water solubility. The recommended approach is to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous buffer or cell culture medium to achieve the final working concentration. Ensure that the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: Are there any known stability issues with this compound in solution?
A5: While specific degradation pathways for this compound in solution are not extensively documented in publicly available literature, it is good practice to prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation observed when diluting DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. | 1. Decrease the final concentration: Your target concentration may be too high for the aqueous buffer. 2. Increase the DMSO concentration: A slightly higher final DMSO percentage (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiment. 3. Use a solubilizing agent: Consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween 80) in your aqueous buffer to enhance solubility. 4. Gentle warming and vortexing: Briefly warm the solution to 37°C and vortex to aid dissolution. Do not overheat, as this may degrade the compound. |
| Compound does not fully dissolve in DMSO. | 1. The DMSO may have absorbed water (hygroscopic). 2. The concentration is too high. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO: Open a new bottle of anhydrous, high-purity DMSO. 2. Check solubility limits: Refer to the solubility data table below. You may need to prepare a more dilute stock solution. 3. Apply sonication: Use an ultrasonic bath to aid in the dissolution of the compound in DMSO. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of this compound. 2. Precipitation of the compound over time in the final experimental medium. 3. Degradation of the compound in stock or working solutions. | 1. Visually inspect for complete dissolution: Before use, ensure your DMSO stock is a clear solution with no visible particulates. 2. Prepare working solutions immediately before use: Do not store highly diluted aqueous solutions of this compound for extended periods. 3. Aliquot stock solutions: Store DMSO stocks in single-use aliquots at -80°C to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and a related adenosine analog.
| Compound | Solvent | Temperature | Solubility | Citation |
| This compound | DMSO | Not Specified | 116.67 mg/mL (377.92 mM) | |
| Adenosine-PEG Conjugate | PBS (pH 6.8) | Not Specified | ~1.22 mg/mL |
Experimental Protocols
Protocol: Preparation of this compound for an In Vitro Antiviral Assay
This protocol describes the preparation of this compound for use in a cell-based HIV infection assay.
-
Prepare a 50 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of fresh, anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex the tube thoroughly. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes until the compound is fully dissolved, resulting in a clear solution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes for single use and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
Thaw a single aliquot of the 50 mM stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations (e.g., 10 mM, 1 mM, 100 µM).
-
-
Prepare Final Working Concentrations in Cell Culture Medium:
-
Based on the desired final concentrations for your assay (e.g., in the nanomolar range), calculate the volume of the appropriate intermediate DMSO stock needed.
-
Just prior to treating the cells, dilute the intermediate DMSO stock into pre-warmed cell culture medium to achieve the final working concentrations. The final DMSO concentration in the cell culture wells should not exceed 0.5% to minimize solvent toxicity.
-
For example, to achieve a 100 nM final concentration from a 100 µM intermediate stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 100 µM stock to 1 mL of cell culture medium).
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential for distinguishing the effects of the compound from those of the solvent.
-
Visualizations
Mechanism of Action of this compound
Caption: Intracellular activation and inhibition of HIV reverse transcriptase by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: Step-by-step workflow for addressing solubility challenges with this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-8527 Dosage Optimization for Sustained Viral Suppression
Disclaimer: The following information is intended for research, scientific, and drug development professionals. MK-8527 is currently under investigation primarily as a once-monthly oral pre-exposure prophylaxis (PrEP) agent to prevent HIV infection.[1][2][3][4] As of the latest available information, clinical trial data specifically focused on optimizing this compound dosage for sustained viral suppression in individuals living with HIV has not been publicly released. This guide has been developed by extrapolating from preclinical data and clinical trials focused on PrEP to assist researchers who may be exploring the therapeutic potential of this compound for viral suppression in a research context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1] It works through a dual mechanism: it inhibits the translocation of reverse transcriptase and acts as a chain terminator during the conversion of viral RNA to DNA. This dual action is distinct from traditional nucleoside reverse transcriptase inhibitors (NRTIs). The active form of the drug is this compound-triphosphate (this compound-TP).
Q2: What is the rationale for exploring this compound for sustained viral suppression?
A2: While current clinical trials are focused on PrEP, the potent antiviral activity and long intracellular half-life of this compound-TP make it a candidate for investigation in long-acting HIV treatment regimens. Its novel mechanism of action may also offer advantages against certain drug-resistant HIV strains. The potential for less frequent dosing could significantly improve adherence and quality of life for people living with HIV.
Q3: What are the key pharmacokinetic parameters to consider when designing a viral suppression study?
A3: Key pharmacokinetic (PK) parameters for this compound include its rapid absorption and conversion to the active triphosphate form (this compound-TP) within peripheral blood mononuclear cells (PBMCs). This compound-TP has a long intracellular half-life, which is the basis for its potential as a long-acting agent. In preclinical studies with rhesus monkeys, the intracellular half-life of this compound-TP in PBMCs was approximately 48 hours, which is significantly longer than the plasma half-life of the parent drug. Phase 1 studies in humans have shown an even longer apparent half-life of this compound-TP, ranging from 216-291 hours with once-weekly dosing. Monitoring intracellular this compound-TP levels in PBMCs is crucial for dosage optimization.
Q4: Are there any known safety concerns with this compound from the PrEP trials that could be relevant for treatment studies?
A4: In Phase 2 PrEP trials, this compound was generally well-tolerated at once-monthly oral doses of 3mg, 6mg, and 12mg. The most common adverse events were mild to moderate and included headache, nausea, and fatigue, with rates similar to the placebo group. Importantly, unlike its predecessor islatravir, this compound has not been associated with clinically meaningful declines in CD4 or total lymphocyte counts at the doses studied for PrEP. However, researchers investigating higher or more frequent dosing for viral suppression should implement rigorous monitoring of lymphocyte counts.
Troubleshooting Guides
Issue 1: Suboptimal Viral Load Reduction in an In Vitro Assay
-
Possible Cause 1: Incorrect Drug Concentration.
-
Troubleshooting Step: Verify the calculations for your serial dilutions. Ensure that the stock solution of this compound was prepared correctly and has not degraded. It is recommended to use freshly prepared solutions for each experiment.
-
-
Possible Cause 2: Cell Line Variability.
-
Troubleshooting Step: Different cell lines can have varying levels of the kinases required to convert this compound to its active triphosphate form. Confirm the suitability of your chosen cell line (e.g., PBMCs, MT-4 cells) for NRTTI metabolism. Consider using primary cells like PBMCs for more clinically relevant data.
-
-
Possible Cause 3: Viral Strain Resistance.
-
Troubleshooting Step: If using a laboratory-adapted or clinical isolate of HIV, it may harbor mutations that confer resistance to NRTIs or NRTTIs. Sequence the reverse transcriptase gene of your viral stock to check for known resistance mutations.
-
Issue 2: High Inter-Subject Variability in Pharmacokinetic Data
-
Possible Cause 1: Influence of Food.
-
Troubleshooting Step: Phase 1 data indicates that food can affect the absorption of this compound. While food decreased the maximum plasma concentration (Cmax) of the parent drug, it increased the intracellular concentration of the active this compound-TP. Standardize the administration of this compound with respect to meals in your study protocol (e.g., always administer with a standard meal or in a fasted state) to minimize this source of variability.
-
-
Possible Cause 2: Genetic Polymorphisms.
-
Troubleshooting Step: Genetic variations in drug transporters or metabolic enzymes could influence this compound disposition. While specific polymorphisms have not yet been identified for this compound, this remains a potential source of variability. Consider collecting DNA samples from study participants for future pharmacogenomic analysis.
-
-
Possible Cause 3: Inconsistent Sample Handling.
-
Troubleshooting Step: The measurement of intracellular this compound-TP in PBMCs requires precise and consistent sample processing. Ensure that blood samples are processed within a standardized timeframe after collection and that the PBMC isolation and cell counting procedures are highly reproducible.
-
Data Summary Tables
Table 1: Summary of Doses Administered in Phase 2 PrEP Clinical Trial (NCT06045507)
| Dosage Group | Route of Administration | Dosing Frequency |
| 3 mg | Oral | Once monthly |
| 6 mg | Oral | Once monthly |
| 12 mg | Oral | Once monthly |
| Placebo | Oral | Once monthly |
Source: Data extrapolated from Phase 2 PrEP trial reports.
Table 2: In Vitro Antiviral Activity of this compound
| Cell Type | HIV Strain | IC₅₀ (nM) |
| PBMCs | HIV-1 (Wild-Type) | 0.21 |
| MT4-GFP cells | HIV-1 | 3.37 |
| CEM-SS cells | HIV-1 | 0.14 |
| CEM-SS cells | HIV-2 | 0.007 |
Source: Preclinical research data.
Table 3: Pharmacokinetic Parameters of this compound and this compound-TP in Humans (Phase 1, Once-Weekly Dosing)
| Parameter | This compound (Plasma) | This compound-TP (Intracellular, PBMCs) |
| Median Tmax (Time to Max Concentration) | 0.5 - 1 hour | 10 - 24 hours (Day 15) |
| Apparent Half-life (t₁/₂) | 24 - 81 hours | 216 - 291 hours |
Source: Phase 1 clinical trial data in healthy adults.
Experimental Protocols
Protocol 1: In Vitro Antiviral Potency Assay in PBMCs
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific HIV-1 strain in human PBMCs.
-
Materials:
-
This compound compound
-
Cryopreserved human PBMCs
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)
-
RPMI-1640 medium with supplements
-
HIV-1 viral stock of known titer
-
p24 antigen ELISA kit
-
-
Methodology:
-
Thaw and culture PBMCs, stimulating with PHA and maintaining with IL-2 for 3 days.
-
Prepare a 96-well plate with serial dilutions of this compound in culture medium.
-
Add the stimulated PBMCs to each well.
-
Infect the cells with the HIV-1 stock at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate for 7 days at 37°C in a CO₂ incubator.
-
On day 7, collect the culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA kit.
-
Calculate the IC₅₀ value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Quantification of Intracellular this compound-TP in PBMCs
-
Objective: To measure the concentration of the active metabolite this compound-TP within PBMCs from subjects dosed with this compound.
-
Materials:
-
Whole blood collected in K₂EDTA tubes
-
Ficoll-Paque for density gradient centrifugation
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) for cell lysis and protein precipitation
-
Internal standard for mass spectrometry
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Methodology:
-
Collect whole blood from participants at specified time points post-dosing.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation within 2 hours of blood collection.
-
Wash the isolated PBMCs twice with cold PBS.
-
Count the cells to obtain an accurate cell number for normalization.
-
Pellet the cells and lyse them with cold methanol containing an internal standard to precipitate proteins and extract the analyte.
-
Centrifuge the lysate to remove cell debris.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system to quantify this compound-TP.
-
Express the final concentration as pmol per 10⁶ cells.
-
Visualizations
Caption: Mechanism of action of this compound.
References
MK-8527 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events observed in clinical studies of MK-8527, an investigational once-monthly oral pre-exposure prophylaxis (PrEP) agent.
Troubleshooting Guides and FAQs
This section addresses specific issues and questions that may arise during experiments and clinical research involving this compound.
Q1: What are the most frequently reported adverse events in clinical trials of this compound?
A1: In a Phase 2 clinical trial, the most common adverse events reported were headache, nausea, and fatigue.[1] These events were generally mild to moderate in intensity and occurred at similar rates in both the this compound and placebo groups.[1]
Q2: Has a decrease in lymphocyte or CD4+ T-cell counts been observed with this compound, similar to its predecessor, islatravir?
A2: Declines in CD4 and/or total lymphocyte counts have been reported as uncommon in clinical studies of this compound.[1] In a Phase 2 study, there were two participants with confirmed grade 1 CD4 and/or total lymphocyte count declines that met the criteria for discontinuation as specified in the study protocol.[1] Importantly, these declines were reversible, with lymphocyte counts returning to normal levels within 11 weeks.[1] Overall, no clinically meaningful changes in laboratory tests, including total lymphocyte and CD4 T-cell counts, were observed.
Q3: What is the overall incidence of adverse events with this compound compared to placebo?
A3: The overall rates of adverse events were found to be similar between the this compound and placebo arms in a Phase 2 trial. The proportion of drug-related adverse events was also comparable across the different doses of this compound and the placebo group.
Q4: Were there any serious adverse events reported in the clinical trials of this compound?
A4: In a Phase 2 study, a single serious adverse event (a miscarriage) was considered to be potentially related to the drug.
Q5: What should be the monitoring plan for lymphocyte counts in a clinical study of this compound?
A5: While specific, detailed protocols for this compound trials are not fully public, based on the experience with the related compound islatravir, a robust monitoring plan for lymphocyte and CD4+ T-cell counts is crucial. For islatravir, protocols were amended to increase the frequency of monitoring of these cell counts. A typical monitoring schedule in HIV clinical trials involves measuring CD4 counts at baseline and then every 3-6 months after the initiation of therapy. Given the potential for lymphocyte changes with this class of drugs, more frequent monitoring, especially during the initial phases of treatment, may be warranted.
Data Presentation: Adverse Events in Phase 2 Clinical Trial of this compound
The following table summarizes the quantitative data on adverse events from a Phase 2, double-blind, placebo-controlled study of this compound in adults with a low likelihood of HIV-1 exposure. Participants received one of three doses of this compound or a placebo once monthly for six months.
| Adverse Event Category | This compound (3 mg) | This compound (6 mg) | This compound (12 mg) | Placebo |
| Overall Rate of Adverse Events | 61.4% | 68.3% | 66.7% | 63.3% |
| Drug-Related Adverse Events | 14.9% | 15.8% | 20.2% | 18.4% |
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials of this compound are not publicly available. However, based on information from clinical trial registries and related studies, the following methodologies for monitoring adverse events can be outlined:
Adverse Event Monitoring and Reporting:
-
An adverse event (AE) is defined as any untoward medical occurrence in a clinical study participant which is temporally associated with the use of a study intervention, whether or not considered related to the study intervention.
-
All AEs are recorded, and the number of participants experiencing AEs, as well as the number of participants who discontinue the study intervention due to an AE, are reported.
Monitoring of Lymphocyte and CD4+ T-Cell Counts:
-
Due to the known effects of the nucleoside reverse transcriptase translocation inhibitor (NRTTI) class on lymphocytes, clinical trial protocols for drugs like islatravir were amended to increase the frequency of monitoring for CD4+ T-cell and total lymphocyte counts.
-
Standard practice in HIV clinical trials involves baseline measurement of CD4 counts, followed by regular monitoring (e.g., every 3-6 months) after the initiation of antiretroviral therapy.
-
For a compound like this compound, a similar or more frequent monitoring schedule would be expected, with protocol-defined criteria for dose modification or discontinuation based on observed changes in lymphocyte counts.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of this compound
This compound is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). It works by being phosphorylated intracellularly to its active triphosphate form, which then inhibits the HIV-1 reverse transcriptase enzyme. This inhibition occurs through two main mechanisms: blocking the translocation of the reverse transcriptase along the viral RNA/DNA hybrid and causing delayed chain termination of the growing viral DNA strand.
Caption: Mechanism of action of this compound.
Experimental Workflow: Monitoring for Lymphocyte Changes
The following diagram illustrates a logical workflow for monitoring and managing potential changes in lymphocyte counts during a clinical trial of an NRTTI like this compound.
Caption: Lymphocyte monitoring workflow.
References
Technical Support Center: Monitoring Lymphocyte Counts During MK-8527 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring lymphocyte counts during experiments involving the investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI), MK-8527.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on lymphocyte counts?
A1: Based on Phase 2 clinical trial data, this compound has not been associated with clinically meaningful changes in total lymphocyte or CD4+ T-cell counts.[1][2] The rates of adverse events, including changes in lymphocyte counts, were similar between the this compound and placebo arms of the studies.[1][2]
Q2: Is there a reason to be concerned about lymphocyte counts with this compound, given its mechanism of action?
A2: this compound is a nucleoside reverse transcriptase translocation inhibitor (NRTTI), the same class of drug as islatravir.[3][4] Islatravir treatment was associated with dose-dependent decreases in lymphocyte counts, which led to the halting of some of its clinical trials.[3][5][6] While this compound has a similar mechanism of action, it is being developed with the aim of avoiding the lymphocyte-suppressing side effects observed with islatravir.[3] Current data suggests that this compound does not have the same impact on lymphocytes as higher doses of islatravir.[1][2]
Q3: What were the effects of the related compound, islatravir, on lymphocyte counts?
A3: Islatravir was shown to cause dose-dependent decreases in total lymphocyte and CD4+ T-cell counts.[3][5] Higher doses of islatravir resulted in more significant reductions in these cell populations.[7][8] The effect was reversible upon dose reduction or discontinuation of the drug.[3]
Q4: What is the proposed mechanism for the lymphocyte-lowering effects of some NRTTIs?
A4: The exact mechanism is not fully established, but it is believed to be related to the intracellular accumulation of the active triphosphate form of the drug in lymphocytes, which can lead to cellular toxicity.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in total lymphocyte or CD4+ T-cell counts | Although not a currently known issue with this compound, it is a potential concern for the NRTTI class of compounds. | 1. Confirm the finding with a repeat measurement.2. Review the experimental protocol to ensure there were no errors in sample collection, handling, or analysis.3. Consider the possibility of other contributing factors, such as concurrent medications or underlying health conditions of the subjects.4. If the decrease is confirmed and significant, consider a dose reduction or temporary discontinuation of this compound in the experimental subjects, with continued monitoring of lymphocyte counts to observe for recovery. |
| High variability in lymphocyte count measurements | This can be due to a variety of factors, including: - Improper sample handling and storage - Inconsistent staining procedures - Instrument calibration issues | 1. Ensure all personnel are trained on and strictly follow standardized protocols for blood collection, processing, and storage.2. Use validated and quality-controlled reagents for cell staining.3. Perform regular calibration and maintenance of flow cytometry equipment.4. Incorporate internal and external quality control samples in each run to monitor assay performance. |
| Difficulty distinguishing between lymphocyte subsets | This can be caused by: - Inadequate antibody panel design - Incorrect instrument settings - Poor sample quality | 1. Optimize the flow cytometry antibody panel to ensure clear separation of lymphocyte populations.2. Adjust instrument settings, such as voltage and compensation, for optimal signal detection.3. Ensure samples are processed promptly to maintain cell viability and integrity. |
Data on Lymphocyte Count Changes with Islatravir (for reference)
The following table summarizes the dose-dependent effects of islatravir on lymphocyte counts from a Phase 2b dose-ranging study, which can serve as a reference for understanding the potential effects of this drug class.
| Islatravir Daily Dose | Mean Change in Total Lymphocyte Count from Baseline at Week 72 | Mean Change in CD4+ T-cell Count from Baseline at Week 72 |
| 0.25 mg | +20.5% | +79.8% |
| 0.75 mg | -0.4% | +47.1% |
| 2.25 mg | -15.9% | +24.0% |
| Doravirine/3TC/TDF (Comparator) | +16% | +60.1% |
Data from a post-hoc analysis of a Phase 2b dose-ranging study (P011) as reported in HIV Glasgow 2022.[3][8]
Experimental Protocols
Protocol for Monitoring Lymphocyte Counts by Flow Cytometry
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Sample Preparation:
-
Within 6 hours of collection, aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add a pre-titered cocktail of fluorescently-labeled monoclonal antibodies for identifying total lymphocytes and T-cell subsets (e.g., CD45, CD3, CD4, CD8).
-
Vortex gently and incubate in the dark at room temperature for 15-20 minutes.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of a commercial lysing solution and vortex immediately.
-
Incubate in the dark at room temperature for 10 minutes.
-
-
Washing:
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 2 mL of wash buffer (e.g., phosphate-buffered saline with 2% fetal bovine serum).
-
Repeat the centrifugation and decanting steps.
-
-
Fixation:
-
Resuspend the final cell pellet in 300 µL of a suitable fixative solution (e.g., 1% paraformaldehyde).
-
-
Data Acquisition:
-
Acquire the samples on a calibrated flow cytometer.
-
Collect a sufficient number of events to ensure statistical significance.
-
-
Data Analysis:
-
Use appropriate software to gate on the lymphocyte population based on forward and side scatter, as well as CD45 expression.
-
Further gate on T-cell subsets (CD3+, CD4+, CD8+).
-
Report absolute cell counts and percentages for each population.
-
Visualizations
Caption: Mechanism of action of this compound as an NRTTI.
Caption: Experimental workflow for monitoring lymphocyte counts.
References
- 1. eatg.org [eatg.org]
- 2. merck.com [merck.com]
- 3. CD4 and white blood cell declines caused by islatravir are dose-related and reversible, but rule out using it for prevention | aidsmap [aidsmap.com]
- 4. This compound – a new translocation inhibitor | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 5. Islatravir Effects on Lymphocyte Counts in HIV Treatment and Prevention | Decera Clinical Education [deceraclinical.com]
- 6. Merck restarts islatravir HIV treatment studies, but abandons monthly PrEP | aidsmap [aidsmap.com]
- 7. White blood cell changes on islatravir do not lead to a higher risk of infections | aidsmap [aidsmap.com]
- 8. Glasgow 2022: Impact of islatravir on lymphocyte counts in a dose-ranging study: a post-hoc analysis | HIV i-Base [i-base.info]
Technical Support Center: Investigating HIV-1 Resistance to MK-8527
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to the development of resistance to MK-8527 in HIV-1. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to resistance development?
A1: this compound is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After intracellular phosphorylation to its active triphosphate form (this compound-TP), it inhibits HIV-1 reverse transcriptase (RT) through a dual mechanism: inhibition of translocation and delayed chain termination.[1][2][3][4] This multi-faceted approach is believed to create a high barrier to resistance. Resistance typically arises from mutations in the RT enzyme that reduce the binding affinity of the inhibitor or otherwise circumvent its action.
Q2: What are the expected key resistance mutations for this compound?
A2: While extensive clinical data on this compound specific resistance mutations are still emerging, studies on the closely related NRTTI, islatravir, provide strong indications. The most frequently observed mutations conferring resistance to islatravir are M184I and M184V in the reverse transcriptase gene.[5] These mutations are known to reduce susceptibility to this class of drugs. It is highly probable that these mutations will also be key players in the development of resistance to this compound.
Q3: We are not seeing any viral breakthrough in our in vitro resistance selection experiments with this compound. What could be the reason?
A3: This could be due to several factors:
-
High Genetic Barrier: this compound is designed to have a high barrier to resistance. It may take longer or require higher viral loads to select for resistant variants compared to other antiretrovirals.
-
Suboptimal Drug Concentration: The concentration of this compound used for selection may be too high, leading to complete suppression of viral replication and preventing the emergence of any resistant mutants. A dose-escalation protocol is recommended.
-
Low Initial Viral Inoculum: A low starting viral titer may not contain a sufficient diversity of pre-existing mutations for selection to occur.
-
Cell Line Health: Ensure the cell line used for viral culture is healthy and permissive to HIV-1 replication.
Q4: How should I interpret the results of my phenotypic susceptibility assay for this compound?
A4: The primary output of a phenotypic assay is the fold change (FC) in the 50% inhibitory concentration (IC50) of the test virus compared to a wild-type reference virus. A higher fold change indicates reduced susceptibility (i.e., resistance). While specific clinical cut-offs for this compound are yet to be established, a fold change of >2 is generally considered a significant reduction in susceptibility for NRTTIs like islatravir.
Q5: Our genotypic analysis of a potentially resistant virus does not show the common M184V/I mutations. What other mutations should we look for?
A5: While M184V/I are the most anticipated mutations, other mutations in the reverse transcriptase, especially in combination, could contribute to resistance. For islatravir, the A114S mutation has been observed to emerge in combination with other mutations to further reduce susceptibility. It is also possible that novel or less common mutation patterns could emerge for this compound. Therefore, it is crucial to sequence the entire reverse transcriptase coding region and compare it to the wild-type sequence to identify all changes.
Troubleshooting Guides
Troubleshooting In Vitro Resistance Selection Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No viral breakthrough after prolonged culture | 1. This compound concentration is too high.2. Initial viral inoculum was too low.3. Cell culture conditions are not optimal for viral replication. | 1. Start selection with a lower concentration of this compound (e.g., at the IC50) and gradually increase the concentration as viral replication is detected.2. Increase the multiplicity of infection (MOI) of the initial viral stock.3. Monitor cell viability and passage cells regularly. Ensure media and supplements are fresh. |
| Loss of viral culture | 1. Cytotoxicity of this compound at high concentrations.2. Contamination of the cell culture. | 1. Determine the 50% cytotoxic concentration (CC50) of this compound in your cell line and ensure selection concentrations are well below this value.2. Use sterile techniques and regularly test for mycoplasma contamination. |
| Inconsistent viral replication kinetics | 1. Inconsistent cell density at the time of infection.2. Variability in the viral stock. | 1. Ensure a consistent number of cells are seeded for each passage.2. Prepare and titer a large batch of viral stock to be used for the entire experiment. |
Troubleshooting Phenotypic Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicates | 1. Inaccurate drug dilutions.2. Inconsistent viral input.3. Cell plating inconsistencies. | 1. Prepare fresh serial dilutions of this compound for each experiment.2. Precisely titer the viral stock and use a consistent amount for each well.3. Ensure even cell distribution when plating. |
| No clear dose-response curve | 1. Drug concentrations are too high or too low.2. Issues with the reporter system (e.g., luciferase, GFP). | 1. Broaden the range of this compound concentrations tested.2. Validate the reporter assay with known positive and negative controls. |
| Unexpectedly high IC50 for wild-type virus | 1. Error in the reference virus stock.2. Problems with the cell line. | 1. Sequence the wild-type virus stock to confirm the absence of resistance mutations.2. Use a different batch of cells or a different permissive cell line. |
Troubleshooting Genotypic Assays (PCR and Sequencing)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failed PCR amplification of the reverse transcriptase gene | 1. Low viral RNA input.2. Presence of PCR inhibitors in the RNA extract.3. Primer mismatch due to viral diversity. | 1. Concentrate the viral supernatant before RNA extraction.2. Include a robust purification step in your RNA extraction protocol.3. Use a set of validated, consensus primers that cover a broad range of HIV-1 subtypes. |
| Poor quality sequencing data | 1. Insufficient amount or purity of the PCR product.2. Issues with the sequencing reaction or instrument. | 1. Optimize the PCR reaction to obtain a single, strong band and purify it before sequencing.2. Consult with your sequencing facility for troubleshooting. |
| Ambiguous nucleotide calls in the sequence | 1. Presence of mixed viral populations (quasispecies). | 1. This is expected in HIV-1 populations. Report the mixed bases using IUPAC ambiguity codes. For quantitative analysis of minority variants, consider next-generation sequencing (NGS). |
Data Presentation
The following tables summarize the expected fold change in IC50 for this compound against HIV-1 variants with key resistance mutations, based on data from the closely related NRTTI, islatravir.
Table 1: Fold Change in Susceptibility to NRTTIs with Single Resistance Mutations
| Mutation in Reverse Transcriptase | Expected Fold Change in IC50 for this compound (based on Islatravir data) | Reference |
| M184V | 6.8 | |
| M184I | 6.2 | |
| A114S | <2 |
Table 2: Fold Change in Susceptibility to NRTTIs with Combined Resistance Mutations
| Mutations in Reverse Transcriptase | Expected Fold Change in IC50 for this compound (based on Islatravir data) | Reference |
| M184V + V106I | 33.8 | |
| M184V + I142V | 25.2 | |
| A114S + M184V | >60 |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HIV-1
This protocol describes a method for selecting for HIV-1 resistance to this compound in cell culture using a dose-escalation approach.
Materials:
-
Permissive T-cell line (e.g., MT-4, CEM-SS)
-
Wild-type HIV-1 laboratory strain (e.g., NL4-3, IIIB)
-
This compound
-
Complete cell culture medium
-
p24 antigen ELISA kit or similar viral quantification assay
Procedure:
-
Initial Infection: Infect a culture of T-cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Initial Drug Selection: Split the infected culture into multiple flasks and add this compound at a starting concentration equal to the IC50 of the wild-type virus. Maintain one culture without the drug as a control.
-
Monitoring Viral Replication: Supervise the cultures every 3-4 days by monitoring for cytopathic effects (CPE) and quantifying viral replication by measuring p24 antigen in the supernatant.
-
Passaging and Dose Escalation: When viral replication is detected in the drug-treated culture (as indicated by rising p24 levels), passage the virus by transferring a small volume of the cell-free supernatant to fresh, uninfected cells. Double the concentration of this compound in the new culture.
-
Continue Selection: Repeat the monitoring and passaging steps, progressively increasing the drug concentration, until a viral population capable of replicating at high concentrations of this compound is obtained.
-
Isolate and Characterize Resistant Virus: Once a resistant virus is selected, expand the viral stock and perform phenotypic and genotypic analyses to characterize the resistance profile.
Protocol 2: Phenotypic Susceptibility Testing
This protocol describes a method to determine the susceptibility of an HIV-1 isolate to this compound using a cell-based assay.
Materials:
-
HIV-1 isolate (wild-type or potentially resistant)
-
Permissive cell line (e.g., TZM-bl cells with a luciferase reporter)
-
This compound
-
Complete cell culture medium
-
Luciferase assay reagent
Procedure:
-
Cell Plating: Seed the permissive cells in a 96-well plate at an optimal density.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Add the HIV-1 isolate to the wells containing the cells and the different concentrations of this compound. Include control wells with no drug and no virus.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantify Viral Replication: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis. Calculate the fold change in IC50 relative to a wild-type reference virus.
Protocol 3: Genotypic Resistance Testing
This protocol outlines the steps for identifying resistance mutations in the HIV-1 reverse transcriptase gene.
Materials:
-
Viral RNA extracted from the supernatant of an infected cell culture
-
Reverse transcriptase and DNA polymerase for RT-PCR
-
Primers flanking the reverse transcriptase coding region
-
PCR purification kit
-
Sequencing primers
Procedure:
-
RNA Extraction: Isolate viral RNA from the cell-free supernatant of the culture of the resistant virus.
-
RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the entire coding region of the reverse transcriptase gene.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Assemble the sequencing reads and align them to a wild-type HIV-1 reference sequence (e.g., HXB2). Identify any nucleotide and corresponding amino acid changes.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.
Caption: Experimental workflow for the selection and characterization of this compound resistant HIV-1.
References
- 1. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 3. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: MK-8527 and the Influence of Food on Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of food on the bioavailability of MK-8527, a nucleoside reverse transcriptase translocation inhibitor (NRTTI) in development. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental planning and data interpretation.
Pharmacokinetic Data: Impact of a High-Fat Meal
The administration of this compound with food has a significant and differential impact on the pharmacokinetics of the parent drug in plasma and its active triphosphate metabolite (this compound-TP) within peripheral blood mononuclear cells (PBMCs). The following table summarizes the key quantitative data from a Phase 1 clinical trial where a single 25 mg dose of this compound was administered to participants in both fasted and fed states.[1][2][3]
| Analyte | Matrix | Parameter | Fold Change (Fed vs. Fasted) | % Change (Fed vs. Fasted) |
| This compound | Plasma | Cmax | 0.59 | ↓ 41% |
| This compound | Plasma | AUC0-168 | 1.00 | No Effect |
| This compound-TP | PBMC | Cmax | 1.20 | ↑ 20% |
| This compound-TP | PBMC | C168 | 1.22 | ↑ 22% |
| This compound-TP | PBMC | AUC0-168 | 1.58 | ↑ 58% |
-
Cmax : Maximum concentration
-
AUC0-168 : Area under the concentration-time curve from time 0 to 168 hours
-
C168 : Concentration at 168 hours
-
PBMC : Peripheral Blood Mononuclear Cells
Experimental Protocols
Food Effect Assessment Protocol
A Phase 1, randomized, placebo-controlled, double-blind, ascending-dose trial (Trial A) was conducted to evaluate the safety and pharmacokinetics of single oral doses of this compound in adults without HIV.[1][2][3] The food effect was specifically assessed in one panel of this trial.
-
Study Design : Participants received the 25 mg dose of this compound on two separate occasions, once after an overnight fast of approximately 8 hours and once following a standard high-fat breakfast.[3] A washout period of at least 27 days separated the two dosing periods.[3]
-
Meal Composition : The high-fat breakfast consisted of:
-
Total Fat: 55.6 g
-
Total Carbohydrates: 55 g
-
Total Protein: 31.1 g
-
Total Calories: Approximately 845 kcal (500.4 kcal from fat, 220 kcal from carbohydrates, and 124.4 kcal from protein).[3]
-
-
Pharmacokinetic Sampling :
-
Plasma this compound : Blood samples were collected at prespecified time points up to 168 hours post-dose to determine the plasma concentration of this compound.[2]
-
Intracellular this compound-TP : Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples collected up to 336 or 672 hours post-dose to measure the intracellular concentrations of the active metabolite, this compound-TP.[2]
-
Visualized Experimental Workflow
Caption: Workflow for the clinical trial assessing the food effect on this compound bioavailability.
Signaling and Metabolic Pathways
Currently, there is no publicly available information detailing the specific signaling pathways or metabolic transporters involved in the absorption of this compound and how food intake modulates these processes. As a nucleoside analog, it is likely that this compound utilizes endogenous nucleoside transporters for absorption. The observed decrease in plasma Cmax and increase in intracellular this compound-TP with food suggests a complex interaction that may involve delayed gastric emptying, altered splanchnic blood flow, and potentially enhanced cellular uptake and phosphorylation in the presence of food.
Caption: Putative pathway for this compound absorption and the influence of food.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We administered this compound with a standard meal and observed a lower plasma Cmax than expected. Is this a cause for concern?
A1: No, this is an expected finding. Clinical data demonstrates that administration of this compound with a high-fat meal results in a 41% decrease in the maximum plasma concentration (Cmax) of the parent drug.[1][2][3] This does not, however, negatively impact the overall drug exposure (AUC) in plasma or, more importantly, the concentration of the active metabolite in target cells.
Q2: How does food impact the concentration of the active metabolite, this compound-TP, in PBMCs?
A2: The administration of this compound with a high-fat meal significantly increases the intracellular concentration of the active triphosphate form (this compound-TP) in PBMCs.[1][2][3] Specifically, the Cmax is increased by 20%, and the overall exposure (AUC0-168) is increased by 58%.[1][2][3] This suggests that while plasma absorption of the parent drug is slowed, the uptake into and/or retention within target cells is enhanced in the fed state.
Q3: Should we administer this compound under fasted or fed conditions in our non-clinical or clinical studies?
A3: The decision to administer this compound with or without food should be guided by the specific objectives of your study.
-
For studies focused on the parent drug's plasma pharmacokinetics where achieving a high Cmax is critical, administration in a fasted state may be preferable.
-
For studies where the primary endpoint is related to the intracellular concentration of the active metabolite, this compound-TP, or overall therapeutic efficacy, administration with food is recommended to maximize intracellular exposure.[1][2][3]
Q4: What is the composition of the "high-fat meal" used in the clinical trial?
A4: The high-fat meal used in the pivotal food effect study was standardized and consisted of approximately 845 total calories, with 55.6 g of total fat, 55 g of total carbohydrates, and 31.1 g of total protein.[3] When designing your own studies, using a meal with a similar composition is advisable to ensure comparability of results.
Q5: Why does food decrease the plasma Cmax of this compound but increase the intracellular AUC of this compound-TP?
A5: While the precise mechanisms have not been fully elucidated, this phenomenon is likely due to a combination of factors. Food, particularly a high-fat meal, can delay gastric emptying, leading to a slower rate of drug absorption from the gastrointestinal tract and thus a lower and later plasma Cmax. The increased intracellular concentrations of this compound-TP may be due to food-related physiological changes, such as increased splanchnic blood flow, which could enhance delivery of the drug to tissues, or altered activity of nucleoside transporters and kinases involved in the uptake and phosphorylation of this compound in target cells like PBMCs.
References
Technical Support Center: Long-Term MK-8527 Cell Culture Experiments
Welcome to the technical support center for long-term cell culture experiments involving MK-8527. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of extended in vitro studies with this novel nucleoside reverse transcriptase translocation inhibitor (NRTTI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational once-monthly oral antiviral agent for HIV-1 pre-exposure prophylaxis (PrEP). It is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). Inside the cell, this compound is phosphorylated to its active form, this compound-triphosphate (this compound-TP). This compound-TP inhibits the HIV-1 reverse transcriptase enzyme through multiple mechanisms, including inhibiting the translocation of the enzyme along the viral RNA template and causing delayed chain termination of viral DNA synthesis.
Q2: Which cell lines are suitable for long-term culture with this compound?
A2: Peripheral Blood Mononuclear Cells (PBMCs) are a primary cell model used for in vitro studies of this compound. Other cell lines susceptible to HIV-1 infection, such as MT-4, CEM-SS, and Sup-T1, can also be used. The choice of cell line will depend on the specific experimental goals.
Q3: What is the recommended concentration of this compound for long-term in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. For long-term cultures, it is advisable to start with concentrations around the in vitro IC50 and titrate up or down based on observed efficacy and cytotoxicity. Continuous exposure to high concentrations may lead to cellular stress and the development of resistance.
Q4: How stable is this compound in cell culture medium?
A4: While specific data on the long-term stability of this compound in culture medium is not extensively published, it is a good practice to refresh the medium with freshly prepared this compound every 2-3 days to ensure a consistent drug concentration.[1] The stability of the compound in your specific culture conditions should be empirically determined if precise concentrations are critical.
Troubleshooting Guides
Issue 1: Decreased Cell Viability or Growth Rate Over Time
Q: My cells are showing decreased viability and a slower growth rate after several weeks of culture with this compound. What could be the cause and how can I troubleshoot this?
A: This is a common issue in long-term cell culture, especially when a bioactive compound is present. Several factors could be contributing to this observation.
Possible Causes and Solutions:
-
Cytotoxicity of this compound: Although preclinical data suggests a favorable off-target profile, prolonged exposure to any nucleoside analog can potentially lead to cellular toxicity, particularly mitochondrial toxicity.[2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 (50% cytotoxic concentration) of this compound in your specific cell line over the intended duration of the experiment.
-
Monitor Mitochondrial Health: Use assays such as MTT or Seahorse XF to assess mitochondrial function at different time points.
-
Lower the Concentration: If cytotoxicity is observed, consider using a lower, yet still effective, concentration of this compound.
-
-
-
Nutrient Depletion and Waste Accumulation: Long-term cultures require diligent maintenance to ensure an optimal growth environment.
-
Troubleshooting Steps:
-
Increase Media Refreshment Frequency: Change the media more frequently (e.g., every 1-2 days) to replenish nutrients and remove metabolic waste.[1]
-
Monitor Media pH: A color change in the phenol (B47542) red indicator can signal a pH shift. Ensure your incubator's CO2 levels are stable.[3]
-
-
-
Cell Culture Density: Over-confluency can lead to contact inhibition, nutrient depletion, and cell death.
-
Troubleshooting Steps:
-
Maintain Optimal Cell Density: Passage your cells before they reach confluency. For suspension cultures like PBMCs, maintain a density within the recommended range for your specific cell type.
-
Regular Cell Counting: Perform regular cell counts and viability assessments (e.g., using trypan blue exclusion) to monitor the culture's health.[4]
-
-
Issue 2: Inconsistent Antiviral Activity of this compound
Q: I am observing inconsistent results in my antiviral assays with this compound over time. What could be causing this variability?
A: Inconsistent antiviral activity can stem from several experimental variables.
Possible Causes and Solutions:
-
Variability in Virus Stock: The titer and quality of your HIV-1 stock can impact the outcome of your assays.
-
Troubleshooting Steps:
-
Aliquot and Titer Virus Stock: Prepare a large batch of virus stock, titer it accurately, and store it in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Use a Consistent MOI: Ensure you are using the same multiplicity of infection (MOI) for all your experiments.
-
-
-
Development of Drug Resistance: Prolonged exposure of HIV-1 to an antiviral drug can lead to the selection of resistant variants.[5]
-
Troubleshooting Steps:
-
Sequence the HIV-1 Reverse Transcriptase Gene: At the end of your long-term culture, sequence the RT gene of the virus to check for known resistance mutations.
-
Perform Phenotypic Resistance Assays: Test the susceptibility of the virus from your long-term culture to this compound and other NRTIs to confirm resistance.
-
-
-
Cellular Factors: The physiological state of the cells can influence drug efficacy.
-
Troubleshooting Steps:
-
Use Cells at a Consistent Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[6]
-
Monitor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase at the start of each experiment.
-
-
Issue 3: Morphological Changes in Cells
Q: I have noticed changes in the morphology of my cells (e.g., increased size, granularity, or adherence for suspension cells) during long-term culture with this compound. Should I be concerned?
A: Morphological changes can be an indicator of cellular stress, differentiation, or contamination.
Possible Causes and Solutions:
-
Cellular Stress or Toxicity: As mentioned earlier, prolonged drug exposure can induce stress.
-
Troubleshooting Steps:
-
Correlate with Viability Data: Check if the morphological changes are associated with a decrease in cell viability.
-
Stain for Apoptosis Markers: Use markers like Annexin V/Propidium Iodide to determine if the cells are undergoing apoptosis.
-
-
-
Cell Differentiation: Some cell lines can differentiate over time in culture.
-
Troubleshooting Steps:
-
Analyze Cell Surface Markers: Use flow cytometry to check for changes in the expression of cell surface markers associated with differentiation.
-
-
-
Contamination: Mycoplasma or other microbial contamination can cause a variety of changes in cell morphology and growth.[7]
-
Troubleshooting Steps:
-
Regularly Test for Mycoplasma: Use a PCR-based or culture-based mycoplasma detection kit.
-
Visually Inspect for Other Contaminants: Check your cultures for signs of bacterial or fungal contamination.
-
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| Cell Type | Virus | Assay | IC50 (nM) |
| PBMCs | HIV-1 | Viral Replication | 0.21 |
| MT-4 | HIV-1 | GFP Reporter | 3.37 |
| CEM-SS | HIV-1 | Cytopathic Effect | 0.14 |
| CEM-SS | HIV-2 | Cytopathic Effect | 0.007 |
Data compiled from publicly available research.
Table 2: Recommended Cell Seeding Densities for Long-Term Culture
| Cell Type | Seeding Density (cells/mL) | Culture Vessel |
| PBMCs (unstimulated) | 1-2 x 10^6 | T-25 Flask |
| PBMCs (stimulated) | 0.5-1 x 10^6 | 24-well plate |
| MT-4 | 2-3 x 10^5 | T-75 Flask |
| CEM-SS | 1-2 x 10^5 | T-75 Flask |
These are general recommendations and may need to be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay of this compound
-
Cell Seeding: Seed your target cells in a 96-well plate at the recommended density.
-
Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Drug Addition: Add the different concentrations of this compound and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Medium Refreshment: Every 2-3 days, carefully remove half of the medium from each well and replace it with fresh medium containing the corresponding concentration of this compound.
-
Viability Assessment: At various time points (e.g., weekly for 4 weeks), assess cell viability using a suitable method such as the MTT assay or a commercially available cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value at each time point.
Protocol 2: In Vitro Selection of this compound Resistant HIV-1
-
Initial Infection: Infect a culture of susceptible cells (e.g., PBMCs or MT-4 cells) with a wild-type HIV-1 strain at a low MOI (e.g., 0.01).
-
Initial Drug Exposure: Add this compound to the culture at a concentration equal to its IC50.
-
Monitoring Viral Replication: Monitor viral replication by measuring p24 antigen levels in the culture supernatant every 3-4 days.
-
Dose Escalation: Once viral replication rebounds to a predetermined level, passage the virus to fresh cells and increase the concentration of this compound (e.g., 2-fold).
-
Repeat Passaging: Continue this process of passaging and dose escalation for an extended period (e.g., 20-30 passages).
-
Characterization of Resistant Virus: Once the virus can replicate in the presence of a high concentration of this compound, harvest the virus and characterize its resistance profile.
-
Genotypic Analysis: Sequence the reverse transcriptase gene to identify mutations.
-
Phenotypic Analysis: Determine the IC50 of this compound against the resistant virus and compare it to the wild-type virus.
-
Visualizations
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpplastic.com [gmpplastic.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell culture and maintenance protocol | Abcam [abcam.com]
Technical Support Center: Interpreting Pharmacokinetic Variability of MK-8527
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the pharmacokinetic (PK) variability of MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) in development for HIV-1 pre-exposure prophylaxis (PrEP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a 7-deaza-deoxyadenosine analog that acts as a potent inhibitor of HIV-1 replication.[1] It is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2][3] Intracellularly, it is phosphorylated to its active form, this compound-triphosphate (this compound-TP), which inhibits the HIV-1 reverse transcriptase enzyme through multiple mechanisms, including translocation inhibition and delayed chain termination.[1][3]
Q2: What are the general pharmacokinetic characteristics of this compound?
A2: this compound exhibits rapid absorption in plasma following oral administration. Its active form, this compound-TP, demonstrates a long half-life within peripheral blood mononuclear cells (PBMCs), making it suitable for long-acting oral dosing, potentially once-monthly. Preclinical studies in rats and rhesus monkeys showed high potency and a favorable PK profile.
Q3: How does food intake affect the pharmacokinetics of this compound?
A3: Administration of this compound with a high-fat meal has been shown to decrease the maximum plasma concentration (Cmax) by approximately 41% without affecting the total exposure (AUC0–168). Interestingly, the same study showed a 20%, 22%, and 58% increase in intracellular this compound-TP Cmax, C168, and AUC0–168, respectively, when taken with food. Therefore, this compound can be taken with or without food.
Q4: Is the pharmacokinetics of this compound dose-proportional?
A4: Plasma exposure of this compound increases in an approximately dose-proportional manner. However, the intracellular exposure of the active metabolite, this compound-TP, is slightly less than dose-proportional over doses ranging from 5 to 200 mg.
Q5: What is the accumulation profile of this compound and its active metabolite?
A5: With once-weekly dosing, there is modest accumulation of intracellular this compound-TP. Accumulation ratios (Day 15/Day 1) for Cmax and AUC0–168 ranged from 1.1 to 1.6, and for C168, it ranged from 1.2 to 2.4.
Troubleshooting Guide
Issue 1: Higher than expected inter-individual variability in plasma this compound concentrations.
-
Question: We are observing significant variability in plasma this compound concentrations between our study participants. What could be the contributing factors?
-
Answer: While some level of inter-individual variability is expected, several factors could contribute to higher-than-anticipated variations:
-
Food Effect: Although this compound can be taken with or without food, the timing and composition of meals relative to dosing can influence Cmax. Ensure that the dietary conditions are standardized across participants as per the study protocol.
-
Dose Timing and Adherence: In multiple-dose studies, inconsistencies in dosing times can lead to variability. Confirm and document participant adherence to the dosing schedule.
-
Sample Handling and Processing: Inconsistent sample collection, processing, and storage procedures can introduce variability. Review your standard operating procedures for blood collection, plasma separation, and storage to ensure uniformity.
-
Issue 2: Discrepancy between plasma this compound and intracellular this compound-TP concentrations.
-
Question: Our data shows a disconnect between the plasma levels of this compound and the intracellular concentrations of its active triphosphate form (this compound-TP) in PBMCs. Why might this be occurring?
-
Answer: This is an expected characteristic of this compound's pharmacology. The terminal phase of the this compound plasma concentration profile runs parallel to that of this compound-TP in PBMCs, indicating an equilibrium between the two compartments. The plasma concentration at later time points reflects the conversion of this compound-TP back to the parent drug and its subsequent release from the cells. The intracellular half-life of this compound-TP is significantly longer than the plasma half-life of this compound. Therefore, direct correlation at all time points is not expected.
Issue 3: Unexpected adverse events observed in a preclinical or clinical study.
-
Question: We have encountered some adverse events in our study that were not anticipated based on initial reports. What is the known safety profile of this compound?
-
Answer: In Phase 1 and 2 clinical trials, this compound has been generally well-tolerated with no serious adverse events reported. The most common adverse events reported were headache and influenza-like illness. In a Phase 2 study, the rates of adverse events were similar between the this compound and placebo arms. However, it is crucial to monitor for any potential safety signals, including changes in laboratory parameters like total lymphocyte and CD4 T-cell counts, especially considering the history of other NRTTIs.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for this compound in Plasma (Single and Multiple Doses)
| Parameter | Single Dose (0.5 - 200 mg) | Multiple Once-Weekly Doses (5 - 40 mg) |
| Median Tmax (h) | 0.5 | 0.5 - 1 |
| t1/2 (h) | 6 - 62 | 24 - 81 |
Data compiled from Phase 1 clinical trials in adults without HIV.
Table 2: Summary of Pharmacokinetic Parameters for Intracellular this compound-TP in PBMCs
| Parameter | Single Dose (0.5 - 200 mg) | Multiple Once-Weekly Doses (5 - 40 mg, Day 15) |
| Median Tmax (h) | 12 - 48 | 10 - 24 |
| Apparent t1/2 (h) | 94 - 266 | 216 - 291 |
| Accumulation Ratio (Day 15/Day 1) | N/A | Cmax & AUC0-168: 1.1 - 1.6; C168: 1.2 - 2.4 |
Data compiled from Phase 1 clinical trials in adults without HIV.
Table 3: Effect of a High-Fat Meal on this compound and this compound-TP Pharmacokinetics (25 mg dose)
| Analyte | Parameter | Change with Food |
| This compound (Plasma) | Cmax | ↓ 41% |
| AUC0-168 | No effect | |
| This compound-TP (PBMCs) | Cmax | ↑ 20% |
| C168 | ↑ 22% | |
| AUC0-168 | ↑ 58% |
Data from a Phase 1 clinical trial.
Experimental Protocols
Protocol 1: Pharmacokinetic Sample Collection in Clinical Trials
-
Objective: To obtain plasma and PBMC samples for the quantification of this compound and this compound-TP.
-
Procedure:
-
Collect whole blood samples via venipuncture into K2EDTA tubes at prespecified time points post-dose.
-
For plasma analysis, centrifuge a portion of the whole blood according to standard laboratory procedures to separate plasma.
-
For intracellular analysis, isolate PBMCs from the remaining whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Count and lyse the isolated PBMCs to release intracellular contents.
-
Store all plasma and PBMC lysate samples at -70°C or lower until analysis.
-
-
Bioanalysis: Quantify this compound in plasma and this compound-TP in PBMC lysates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Typical workflow for a clinical pharmacokinetic study of this compound.
References
- 1. Phase 1, open-label study to evaluate the drug interaction between this compound, an HIV-1 nucleoside reverse transcriptase translocation inhibitor, and the oral contraceptive levonorgestrel/ethinyl estradiol in healthy adult females [natap.org]
- 2. Safety and Pharmacokinetics of this compound in Adults Without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-8527 Drug-Drug Interaction Mitigation
This technical support resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential drug-drug interactions (DDIs) with MK-8527. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer: this compound is an investigational agent currently in Phase 3 clinical trials.[1][2][3] As of the latest updates, specific in-vitro and in-vivo drug-drug interaction studies for this compound have not been published. The following guidance is substantially based on the comprehensive DDI profile of islatravir (MK-8591) , a structurally related nucleoside reverse transcriptase translocation inhibitor (NRTTI) also developed by Merck.[4] Islatravir has been shown to have a low potential for clinically significant drug-drug interactions. This information should be used as a directional guide for research and experimental design, and will be updated as specific data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic pathway for this compound and its potential for DDIs?
A1: this compound is a novel deoxyadenosine (B7792050) analog. Like other drugs in this class, it is anticipated to be phosphorylated intracellularly to its active triphosphate form (this compound-TP). Based on data from the related compound islatravir, the elimination of this compound is expected to be balanced between metabolism mediated by adenosine (B11128) deaminase and renal excretion. This metabolic profile suggests a low likelihood of interactions with drugs metabolized by the cytochrome P450 (CYP) enzyme system.
Q2: Is this compound likely to be an inhibitor or inducer of major drug-metabolizing enzymes?
A2: Based on extensive in-vitro studies with the related NRTTI, islatravir, this compound is not expected to be a significant inhibitor or inducer of major CYP450 enzymes or UGT1A1. Islatravir did not inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 at concentrations up to 100 µM. Furthermore, it did not induce CYP1A2, 2B6, or 3A4. This suggests a low risk of this compound perpetrating pharmacokinetic DDIs by altering the metabolism of co-administered drugs.
Q3: What is the potential for this compound to interact with drug transporters?
A3: In-vitro studies with islatravir indicate a low potential for clinically significant interactions with major drug transporters. Islatravir did not significantly inhibit P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). While islatravir was identified as a substrate of BCRP, this is not expected to be clinically significant. Additionally, islatravir did not inhibit hepatic transporters like OATP1B1, OATP1B3, and OCT1, nor was it a substrate or significant inhibitor of key renal transporters such as OAT1, OAT3, and OCT2. This profile suggests that this compound is unlikely to be a victim or perpetrator of DDIs mediated by these transporters.
Troubleshooting Guides
Scenario 1: Unexpected Pharmacokinetic (PK) Profile of a Co-administered Compound in a Preclinical Model with this compound.
-
Question: In our in-vivo animal model, co-administration of this compound with our investigational compound resulted in a significantly altered PK profile for our compound. How should we investigate this?
-
Answer:
-
Review the Metabolic Pathway of Your Compound: Determine if your compound is a sensitive substrate of a specific CYP enzyme or transporter. Although this compound is not expected to be a perpetrator of DDIs, this is the first line of investigation.
-
Conduct In-Vitro Enzyme Inhibition/Induction Assays: Perform in-vitro assays using human liver microsomes or hepatocytes to assess if this compound directly inhibits or induces the metabolic pathway of your compound. Refer to the experimental protocols section for a general methodology.
-
Evaluate Transporter Interactions: If your compound is a known substrate of transporters like P-gp or BCRP, conduct in-vitro transporter assays to check for potential inhibition by this compound.
-
Consider Off-Target Effects: Investigate if the observed effect could be due to pharmacodynamic interactions or off-target effects on other physiological processes.
-
Scenario 2: Planning a Clinical Trial with this compound and Concerned About Co-medications.
-
Question: We are designing a clinical study where participants might be taking common medications (e.g., statins, proton pump inhibitors). What is the risk of DDIs with this compound?
-
Answer: Based on the extensive data for the related compound islatravir, the risk of clinically significant DDIs with commonly prescribed medications is low. Islatravir has been studied or is not expected to have clinically meaningful interactions with drugs such as dolutegravir, tenofovir (B777) disoproxil fumarate (B1241708) (TDF), doravirine, lenacapavir, atorvastatin, and metformin. A study also showed no significant pharmacokinetic interaction with methadone or oral contraceptives (levonorgestrel/ethinyl estradiol). Therefore, it is reasonable to anticipate a similarly favorable DDI profile for this compound. However, it is crucial to monitor for any unexpected adverse events and consider therapeutic drug monitoring for co-medications with a narrow therapeutic index if any concerns arise.
Data Presentation
Table 1: In-Vitro Interaction Profile of Islatravir (a related NRTTI) with Major Drug Metabolizing Enzymes and Transporters (Data summarized from multiple sources)
| Enzyme/Transporter | Interaction Type | Result (Islatravir) | Potential Implication for this compound |
| CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | Inhibition | No significant inhibition (IC50 > 100 µM) | Low risk of perpetrating DDIs |
| CYP1A2, 2B6, 3A4 | Induction | No induction observed | Low risk of perpetrating DDIs |
| UGT1A1 | Inhibition | No inhibition observed | Low risk of perpetrating DDIs |
| P-glycoprotein (P-gp) | Inhibition | No significant inhibition | Low risk of perpetrating DDIs |
| BCRP | Inhibition | No significant inhibition | Low risk of perpetrating DDIs |
| BCRP | Substrate | Yes | Potential to be a victim of BCRP inhibitors, but not expected to be clinically significant |
| OATP1B1, OATP1B3, OCT1 | Inhibition | No inhibition observed | Low risk of perpetrating DDIs |
| OAT1, OAT3, OCT2 | Substrate/Inhibition | Not a substrate or significant inhibitor | Low risk of victim or perpetrator DDIs via these renal transporters |
Experimental Protocols
Protocol 1: General Methodology for In-Vitro CYP450 Inhibition Assay
-
System: Pooled human liver microsomes (HLM).
-
Substrates: Use validated, probe substrates for each CYP isoform to be tested (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.).
-
Incubation: Pre-incubate this compound at a range of concentrations with HLM and NADPH-regenerating system.
-
Reaction Initiation: Add the probe substrate to start the reaction.
-
Termination: Stop the reaction at a specified time point by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the concentration of this compound.
Mandatory Visualizations
Caption: Predicted metabolic pathways and low DDI potential of this compound.
Caption: Experimental workflow for investigating potential DDIs with this compound.
References
- 1. merck.com [merck.com]
- 2. Once-monthly oral PrEP moves into late-stage trials | aidsmap [aidsmap.com]
- 3. prepwatch.org [prepwatch.org]
- 4. Islatravir Is Not Expected to Be a Victim or Perpetrator of Drug-Drug Interactions via Major Drug-Metabolizing Enzymes or Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MK-8527 and Daily Oral PrEP (Tenofovir/Emtricitabine) for HIV Prevention
Introduction
The landscape of HIV pre-exposure prophylaxis (PrEP) is evolving from daily oral regimens to long-acting alternatives that may improve adherence and user convenience. The established standard for oral PrEP is a daily co-formulation of tenofovir (B777) disoproxil fumarate (B1241708) and emtricitabine (B123318) (TDF/FTC) or tenofovir alafenamide and emtricitabine (TAF/FTC).[1][2] Emerging from the development pipeline is MK-8527, an investigational once-monthly oral agent that offers a potentially significant paradigm shift in PrEP administration.[3][4] This guide provides an objective comparison of this compound and daily oral tenofovir/emtricitabine, focusing on their mechanisms of action, pharmacological profiles, and clinical trial data for an audience of researchers and drug development professionals.
Comparative Overview
The following table summarizes the key characteristics of this compound and the standard daily oral PrEP regimen, tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).
| Feature | This compound | Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC) |
| Drug Class | Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)[3] | Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) |
| Dosing Frequency | Once-monthly, oral | Once-daily, oral |
| Mechanism of Action | Dual mechanism: Inhibits reverse transcriptase (RT) via both immediate chain termination (by blocking translocation) and delayed chain termination. | Both drugs are pro-drugs that are phosphorylated to their active forms (tenofovir diphosphate (B83284) and emtricitabine triphosphate). They compete with natural deoxynucleotides for incorporation into viral DNA and act as chain terminators, halting DNA synthesis. |
| Clinical Development Stage | Phase 3 trials (EXPrESSIVE-10 & EXPrESSIVE-11) initiated. | FDA approved and widely used for HIV PrEP. |
| Active Form Half-Life | Intracellular triphosphate (active form) has a half-life of approximately 10 days, supporting monthly dosing. | Intracellular half-life of tenofovir diphosphate is ~150 hours; emtricitabine triphosphate is ~39 hours. |
| Key Clinical Data | Phase 2 data show a favorable safety and pharmacokinetic profile, with adverse events similar to placebo. | Numerous large-scale trials have proven high efficacy when taken as prescribed. For example, in the HPTN 083 trial's TDF/FTC arm, the HIV incidence rate was 1.22 per 100 person-years. |
Mechanism of Action
Both this compound and the components of daily oral PrEP target the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting viral RNA into DNA, a necessary step for viral replication and integration into the host cell's genome. However, their specific inhibitory mechanisms differ.
Tenofovir/Emtricitabine (TDF/FTC): As nucleos(t)ide analogues, tenofovir and emtricitabine are metabolized within the cell to their active triphosphate forms. These active metabolites are then incorporated into the growing viral DNA chain by the RT enzyme. Because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond to form, they act as chain terminators, prematurely halting DNA synthesis.
This compound: As a novel NRTTI, this compound also requires intracellular phosphorylation to its active triphosphate form (this compound-TP). Its inhibitory action is more complex, featuring a dual mechanism:
-
Immediate Chain Termination: this compound-TP inhibits the translocation of the RT enzyme along the RNA/DNA hybrid, preventing the incorporation of the next nucleotide and causing immediate chain termination.
-
Delayed Chain Termination: If translocation does occur, the presence of this compound induces a structural change in the viral DNA that results in termination after the addition of a few more nucleotides.
This dual mechanism contributes to this compound's high potency.
Clinical Trial Data Summary
Direct efficacy comparisons are pending the results of Phase 3 trials. The available data focuses on the safety and pharmacokinetic profile of this compound from its Phase 2 study and the established efficacy and safety of TDF/FTC from large-scale PrEP trials.
| Trial | Drug Regimen(s) | Key Outcomes |
| This compound-007 (Phase 2) | This compound (3, 6, or 12 mg) once-monthly vs. Placebo | Safety: Adverse event rates were similar between this compound arms and the placebo arm. No clinically significant changes in laboratory values, including lymphocyte and CD4 T-cell counts, were observed. Pharmacokinetics: Drug levels in plasma and the active metabolite in cells were dose-proportional and support the viability of a once-monthly dosing schedule for PrEP. |
| EXPrESSIVE-10 & -11 (Phase 3) | Once-monthly oral this compound vs. Daily oral TDF/FTC | Primary Endpoint: To evaluate the efficacy of this compound compared to TDF/FTC as assessed by the incidence rate of HIV-1 infections. Status: Trials are initiating enrollment. |
| HPTN 083 (Comparator Arm) | Daily oral TDF/FTC vs. Long-acting injectable Cabotegravir | Efficacy (TDF/FTC Arm): HIV incidence was 1.22 per 100 person-years. Safety: The regimen was generally safe and well-tolerated. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial results.
This compound Phase 2 Trial (this compound-007)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Population: 350 participants aged 18-65 with a low likelihood of HIV-1 exposure.
-
Intervention: Participants were randomized (2:2:2:1) to receive one of three doses of this compound (3, 6, or 12 mg) or a matching placebo, taken orally once a month for a duration of six months.
-
Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of multiple doses of this compound.
-
Assessments: Safety was monitored through the recording of adverse events and laboratory tests (including total lymphocyte and CD4 T-cell counts). Pharmacokinetic parameters for this compound and its active triphosphate form (this compound-TP) were measured in plasma and peripheral blood mononuclear cells (PBMCs), respectively.
This compound Phase 3 Trials (EXPrESSIVE Program)
The EXPrESSIVE program consists of two large-scale, randomized, active-controlled, double-blind studies to assess the efficacy and safety of once-monthly this compound for HIV PrEP.
-
EXPrESSIVE-10 (NCT to be assigned):
-
Population: Approximately 4,580 sexually active women and adolescent girls (aged 16-30) in Kenya, South Africa, and Uganda.
-
Intervention: Once-monthly oral this compound versus daily oral TDF/FTC.
-
-
EXPrESSIVE-11 (NCT07044297):
-
Population: Approximately 4,390 sexually active individuals who could benefit from PrEP, including men who have sex with men and transgender women, across 16 countries.
-
Intervention: An 11mg dose of once-monthly oral this compound versus daily oral TDF/FTC for up to two years.
-
-
Primary Objective (Both Trials): To evaluate the efficacy, safety, and tolerability of once-monthly oral this compound compared to daily TDF/FTC, with the primary endpoint being the incidence rate of adjudicated HIV-1 infections.
References
MK-8527 Demonstrates Potent and Consistent Efficacy Across Diverse HIV-1 Subtypes
A new nucleoside reverse transcriptase translocation inhibitor (NRTTI), MK-8527, shows promising and consistent antiviral activity against a wide array of HIV-1 subtypes, positioning it as a potential candidate for broad-spectrum HIV-1 treatment and prevention strategies. Experimental data indicates that this compound maintains its potency across major genetic variations of the virus.
This compound is a novel deoxyadenosine (B7792050) analog that, once inside a cell, is converted to its active triphosphate form (this compound-TP).[1] This active compound targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), this compound acts as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1] This mechanism involves inhibiting the movement of the reverse transcriptase along the viral RNA template, which ultimately leads to the termination of the viral DNA synthesis process.[1][2]
Comparative Efficacy Against HIV-1 Subtypes
The in vitro antiviral activity of this compound has been evaluated against a panel of 11 different HIV-1 subtypes, demonstrating consistent potency. The efficacy is often measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication. For this compound, a low nanomolar to subnanomolar potency has been observed across various assays and cell types.[1][3] In peripheral blood mononuclear cells (PBMCs), this compound exhibited a potent IC50 of 0.21 nM against a wild-type HIV-1 strain.[1]
To assess its effectiveness against a broader range of viral diversity, this compound was tested against clinical isolates from HIV-1 subtypes A, A1, AE, AG, B, BF, C, D, F1, and G using the PhenoSense assay.[1][3][4][5] The results are typically presented as a fold change in IC50 compared to a reference virus, with lower fold changes indicating retained potency. While the specific numerical fold-change data for each subtype is found in supplementary materials of the cited research, the studies conclude that this compound demonstrates consistent potency across all tested subtypes.[1][3]
For comparison, other antiretroviral agents are also evaluated for their activity against diverse HIV-1 subtypes.
| Drug Class | Drug Name(s) | Mechanism of Action | Efficacy Across Subtypes |
| NRTTI | This compound | Inhibits reverse transcriptase translocation, causing both immediate and delayed chain termination.[1] | Potent and consistent activity across 11 major HIV-1 subtypes. [1][3] |
| NRTTI | Islatravir (MK-8591) | Inhibits reverse transcriptase translocation with multiple mechanisms of action.[6] | Potent antiviral activity against wild-type HIV-1 and common NRTI-resistant variants.[6] |
| Capsid Inhibitor | Lenacapavir | Binds to the HIV-1 capsid protein, inhibiting multiple stages of the viral lifecycle.[7] | Highly active against various HIV-1 isolates from different subtypes, with IC50 values in the picomolar range.[7] |
| NRTI Combination | Emtricitabine/Tenofovir (FTC/TDF) | Act as chain terminators after being incorporated into the viral DNA by reverse transcriptase.[8] | Synergistic antiviral effects on HIV-1 and HIV-2.[9] |
Experimental Protocols
The evaluation of this compound's efficacy relies on established in vitro assays. The following are detailed methodologies for key experiments.
PhenoSense HIV Drug Susceptibility Assay
This assay provides a direct and quantitative measurement of a patient's viral susceptibility to various antiretroviral drugs.
-
Viral RNA Isolation and Amplification : Protease (PR) and reverse transcriptase (RT) gene sequences are isolated from the patient's plasma sample. These sequences are then amplified using reverse transcription-polymerase chain reaction (RT-PCR). This process is optimized to capture the genetic diversity of the viral population in the sample.[10]
-
Construction of a Test Vector : The amplified patient-derived PR and RT sequences are inserted into a proprietary test vector. This vector also contains a luciferase reporter gene, which emits light.[10]
-
Production of Pseudoviruses : The engineered test vector is introduced into host cells to produce virus particles. These particles contain the PR and RT enzymes from the patient's virus.[10]
-
Infection and Drug Susceptibility Measurement : These pseudoviruses are then used to infect target cells in the presence of varying concentrations of the antiretroviral drug being tested (e.g., this compound). The replication of the virus is dependent on the activity of the patient's viral PR and RT.[10]
-
Data Analysis : The amount of light produced by the luciferase reporter gene is measured. A reduction in light indicates inhibition of viral replication. The IC50 is calculated as the drug concentration that inhibits viral replication by 50% compared to a control with no drug. The results are often reported as a fold change in IC50 relative to a wild-type reference virus.[11]
General Workflow for HIV Drug Resistance Testing
A typical workflow for assessing HIV drug resistance involves the following steps:
-
Sample Collection : Blood is drawn from the patient into either a plasma preparation tube (PPT) or an EDTA tube.[12]
-
Plasma Separation : The blood sample is centrifuged within a few hours of collection to separate the plasma from the blood cells. The plasma is then transferred to a sterile tube and frozen.[12][13]
-
Viral RNA Extraction : HIV-1 RNA is extracted from the patient's plasma sample.[14]
-
Reverse Transcription and PCR (RT-PCR) : The viral RNA is converted into complementary DNA (cDNA) and then amplified using PCR. This step targets the specific viral genes of interest, such as protease and reverse transcriptase.[14]
-
Sequencing : The amplified DNA is then sequenced to identify any mutations that may confer drug resistance.[14]
-
Data Interpretation : The sequence data is compared to a reference HIV-1 sequence to identify mutations. The clinical significance of these mutations is determined using databases such as the Stanford University HIV Drug Resistance Database.[15]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for HIV drug susceptibility testing.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.
Caption: Experimental Workflow for Phenotypic HIV Drug Susceptibility Testing.
References
- 1. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing | PLOS Biology [journals.plos.org]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study to Evaluate the Drug Interaction Between Islatravir (MK-8591) and Doravirine in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 9. Review of tenofovir-emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 11. youtube.com [youtube.com]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 14. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancing HIV Drug Resistance Technologies and Strategies: Insights from South Africa’s Experience and Future Directions for Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Effectiveness of Once-Monthly MK-8527: A Comparative Guide for HIV Prevention
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV pre-exposure prophylaxis (PrEP) is rapidly evolving, with a significant shift towards long-acting agents that promise to improve adherence and expand prevention options. Among the novel candidates is MK-8527, a once-monthly oral nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in late-stage clinical development. This guide provides an objective comparison of this compound with other long-acting PrEP alternatives, supported by available experimental data and detailed methodologies for key assays.
Long-Acting HIV PrEP Agents: A Comparative Overview
The following table summarizes the key characteristics of this compound and its principal long-acting competitors: cabotegravir, lenacapavir, and the recently discontinued (B1498344) islatravir. Efficacy data from pivotal clinical trials are presented for comparison against the established daily oral PrEP standard, Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC).
| Feature | This compound | Cabotegravir (CAB-LA) | Lenacapavir (LEN) | Islatravir (ISL) | Daily Oral PrEP (TDF/FTC) |
| Drug Class | Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) | Integrase Strand Transfer Inhibitor (INSTI) | Capsid Inhibitor | Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) | Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) |
| Dosing Frequency | Once-monthly (oral) | Every 2 months (intramuscular injection) | Every 6 months (subcutaneous injection) | Once-monthly (oral; development for PrEP halted) | Once daily (oral) |
| Mechanism of Action | Inhibits HIV reverse transcriptase through multiple mechanisms, including translocation inhibition and delayed chain termination.[1] | Prevents HIV DNA from integrating into the host cell's genome. | Disrupts multiple stages of the HIV lifecycle, including capsid assembly and nuclear import. | Inhibits HIV reverse transcriptase translocation, a novel mechanism.[2] | Competitively inhibit HIV reverse transcriptase, leading to chain termination. |
| Pivotal Clinical Trials | EXPrESSIVE-10 (NCT07071623), EXPrESSIVE-11 (NCT07044297) - Ongoing[1] | HPTN 083, HPTN 084[3] | PURPOSE 1, PURPOSE 2[4] | IMPOWER 22, IMPOWER 24 (Halted) | Multiple foundational studies |
| Reported Efficacy (vs. Daily Oral PrEP) | Data from ongoing Phase 3 trials not yet available. | Superior efficacy demonstrated. HPTN 083 showed a 66% lower risk of HIV infection compared to daily TDF/FTC. HPTN 084 showed an 89% lower risk in women. | Superior efficacy demonstrated. PURPOSE 1 showed 100% efficacy in cisgender women. PURPOSE 2 showed a 96% reduction in HIV risk. | Development for PrEP was halted due to observed declines in total lymphocyte and CD4 T-cell counts. | Highly effective when taken as prescribed. |
| Key Safety/Tolerability Findings | Phase 2 data showed safety and tolerability similar to placebo. Some participants experienced mild to moderate headache, nausea, and fatigue. | Injection site reactions are common but generally mild to moderate. | Generally well-tolerated. No new significant safety concerns were identified in pivotal trials. | Concerns over dose-dependent decreases in lymphocytes and CD4 counts led to the cessation of PrEP development. | Generally safe and well-tolerated; potential for renal and bone density effects. |
Experimental Protocols: Elucidating the Mechanism of NRTTIs
The unique mechanism of action of NRTTIs like this compound has been characterized using specialized biochemical assays. The following are generalized protocols for two key experimental methods used to differentiate NRTTIs from traditional NRTIs.
Iron Footprinting Assay
This assay is employed to determine the precise position of reverse transcriptase (RT) on the DNA-RNA hybrid. For NRTTIs, this method reveals the enzyme being "locked" in a pre-translocation state.
Objective: To visualize the position of HIV reverse transcriptase on a primer/template in the presence of an NRTTI triphosphate.
Materials:
-
Purified HIV-1 Reverse Transcriptase
-
Radiolabeled DNA primer and a corresponding RNA or DNA template
-
This compound-triphosphate (this compound-TP) or other NRTTI-TP
-
Deoxynucleotide triphosphates (dNTPs)
-
DNase I
-
Reaction buffer (containing MgCl2, KCl, Tris-HCl)
-
Stop solution (containing EDTA, sodium acetate, and carrier DNA)
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Annealing: The radiolabeled DNA primer is annealed to the RNA or DNA template by heating and slow cooling.
-
Reaction Assembly: The annealed primer-template is incubated with HIV-1 RT in the reaction buffer.
-
Inhibitor and dNTP Addition: The active triphosphate form of the NRTTI (e.g., this compound-TP) is added to the reaction, followed by the next complementary dNTP to challenge the translocation of the enzyme.
-
Iron-Mediated Cleavage: An iron-containing solution is added to induce cleavage of the DNA backbone at sites not protected by the bound reverse transcriptase.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (EDTA).
-
Analysis: The DNA fragments are denatured and separated by size on a denaturing polyacrylamide sequencing gel. The resulting pattern, or "footprint," reveals the positions on the DNA that were protected by the reverse transcriptase, indicating its location. For an NRTTI, the footprint will show the RT stalled at the position of nucleotide incorporation, unable to translocate to the next position.
Primer Extension Assay
This assay is used to assess the ability of reverse transcriptase to extend a primer, and it can demonstrate both immediate and delayed chain termination caused by NRTTIs.
Objective: To measure the inhibition of DNA synthesis by an NRTTI triphosphate and characterize the mechanism of chain termination.
Materials:
-
Purified HIV-1 Reverse Transcriptase
-
Radiolabeled DNA primer and a corresponding RNA template
-
This compound-triphosphate (this compound-TP)
-
Deoxynucleotide triphosphates (dNTPs)
-
Reaction buffer
-
Stop solution (containing formamide (B127407) and loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Hybridization: A 5'-radiolabeled DNA primer is annealed to an RNA template.
-
Reaction Initiation: The primer-template complex is incubated with HIV-1 RT in the presence of a specific concentration of the NRTTI triphosphate and a mixture of dNTPs.
-
Primer Extension: The reverse transcriptase extends the primer, incorporating nucleotides until the process is halted by the NRTTI.
-
Reaction Quenching: The reaction is terminated by the addition of a stop solution.
-
Gel Electrophoresis: The reaction products are denatured and resolved on a high-resolution denaturing polyacrylamide sequencing gel.
-
Autoradiography: The gel is exposed to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments. The length of the fragments indicates the point of chain termination. NRTTIs will show a pattern of both immediate and delayed chain termination, where the polymerase is inhibited after the incorporation of the NRTTI-monophosphate.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action for NRTTIs and a generalized workflow for the clinical development of long-acting PrEP candidates.
Caption: Mechanism of Action for Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs).
Caption: Generalized Experimental Workflow for Long-Acting PrEP Candidate Development.
References
- 1. Primer Extension Reactions for the PCR- based α- complementation Assay [en.bio-protocol.org]
- 2. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA footprinting - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Nucleoside Reverse Transcriptase Inhibitors (NRTTIs)
Nucleoside Reverse Transcriptase Inhibitors (NRTTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1][2][3] These drugs act as chain terminators, inhibiting the viral reverse transcriptase enzyme and preventing the conversion of viral RNA into DNA. A thorough understanding of their pharmacokinetic profiles is crucial for optimizing dosing regimens, minimizing toxicity, and enhancing therapeutic efficacy. This guide provides a comparative analysis of the key pharmacokinetic parameters of commonly used NRTTIs, supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of several FDA-approved NRTTIs. It is important to note that NRTIs are prodrugs that require intracellular phosphorylation to their active triphosphate forms.[1][2][3] Consequently, the intracellular half-life of the active metabolite is a more critical determinant of dosing frequency than the plasma half-life of the parent drug.[1][2]
| Parameter | Zidovudine (AZT) | Lamivudine (3TC) | Abacavir (ABC) | Tenofovir (B777) Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Emtricitabine (FTC) |
| Bioavailability (%) | ~64 | ~86 | ~83 | ~25 (fasting), ~40 (high-fat meal) | High | ~93 |
| Time to Peak Concentration (Tmax) (hours) | ~0.5 - 1.5 | ~1 | ~1.5 | ~1 | ~0.5 | ~1-2 |
| Plasma Half-life (hours) | ~1.1 | 5-7[4] | ~1.5[4][5] | ~17 | ~0.5 | ~10 |
| Intracellular Half-life (hours) | ~3-4 (as AZT-TP) | 13-19[6] | >12 (as carbovir-TP)[7] | >60 (as tenofovir-DP) | >50 (as tenofovir-DP) | >39 |
| Metabolism | Hepatic glucuronidation | Minimal | Hepatic alcohol dehydrogenase and glucuronidation | Hydrolysis to tenofovir | Intracellular hydrolysis | Minimal |
| Primary Excretion Route | Renal (as metabolite) | Renal (unchanged) | Renal and hepatic | Renal | Renal | Renal (unchanged) |
| Effect of Food on Absorption | High-fat meal can decrease Cmax | Can be taken with or without food[4] | Can be taken with or without food[4][5] | High-fat meal increases bioavailability[8] | Taken with food | Can be taken with or without food |
Experimental Protocols
The determination of NRTTI pharmacokinetic parameters involves a series of well-defined experimental procedures, typically conducted during Phase I clinical trials in healthy volunteers or HIV-infected patients. A generalized protocol is outlined below.
Study Design and Drug Administration:
Pharmacokinetic studies are often designed as open-label, single- or multiple-dose, crossover studies.[9] Participants receive a standardized dose of the NRTTI, and blood samples are collected at predefined time points. For drugs where a food effect is suspected, studies are conducted under both fasting and fed conditions.[4][5]
Sample Collection and Processing:
Serial blood samples are collected in appropriate anticoagulant tubes at specified intervals post-drug administration. Plasma is separated by centrifugation. To determine intracellular concentrations of the active triphosphate metabolites, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll).
Bioanalytical Method:
The concentrations of the parent drug in plasma and the phosphorylated metabolites in PBMCs are quantified using validated bioanalytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique due to its high sensitivity and specificity.[9]
Pharmacokinetic Analysis:
Non-compartmental methods are typically used to calculate the key pharmacokinetic parameters from the concentration-time data.[9] This includes the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance.
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of NRTTIs, the following diagrams have been generated.
NRTIs, as administered, are inactive prodrugs.[1][2][3] Their antiviral activity is dependent on their conversion to the active triphosphate form by host cellular enzymes.[2][10] This process of anabolic phosphorylation is a critical step in their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic properties of nucleoside/nucleotide reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. extranet.who.int [extranet.who.int]
- 5. extranet.who.int [extranet.who.int]
- 6. drugs.com [drugs.com]
- 7. The Pharmacology of Antiretroviral Nucleoside and Nucleotide Reverse Transcriptase Inhibitors: Implications for Once-Daily Dosing [natap.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetic interactions between lersivirine and zidovudine, tenofovir disoproxil fumarate/emtricitabine and abacavir/lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
MK-8527: A Novel NRTTI with a High Barrier to Resistance Compared to Traditional NRTIs
MK-8527, an investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI), demonstrates a promising resistance profile, suggesting a higher barrier to the development of drug resistance compared to established nucleoside reverse transcriptase inhibitors (NRTIs). This distinct characteristic is attributed to its unique dual mechanism of action that involves both the inhibition of reverse transcriptase (RT) translocation and the induction of both immediate and delayed chain termination of viral DNA synthesis.
This compound is a deoxyadenosine (B7792050) analog that, once inside the cell, is phosphorylated to its active triphosphate form, this compound-TP.[1] This active form inhibits the HIV replication process. Unlike traditional NRTIs that only cause immediate chain termination, this compound's dual mechanism is believed to make it more difficult for the virus to develop resistance.[1]
While specific in vitro resistance data for this compound against a broad panel of NRTI-resistant HIV-1 strains is still emerging, the resistance profile of a similar NRTTI, islatravir (ISL), offers valuable insights. Studies on islatravir have shown that the M184I and M184V mutations in the reverse transcriptase enzyme are the most frequently observed changes associated with reduced susceptibility.[1] These mutations are also common for several approved NRTIs.
Comparative Resistance Profile
To understand the resistance profile of this compound, it is essential to compare it with the known resistance patterns of widely used NRTIs.
| Drug Class | Drug | Key Resistance Mutations |
| NRTTI | This compound | Data for specific mutations are still under investigation. Based on the related compound islatravir, mutations such as M184I/V may play a role. |
| NRTTI | Islatravir (ISL) | M184I, M184V |
| NRTI | Lamivudine (3TC) | M184V/I |
| NRTI | Emtricitabine (FTC) | M184V/I |
| NRTI | Abacavir (ABC) | M184V, K65R, L74V, Y115F |
| NRTI | Tenofovir (TDF/TAF) | K65R |
| NRTI | Zidovudine (AZT) | Thymidine Analogue Mutations (TAMs): M41L, D67N, K70R, L210W, T215Y/F, K219Q/E |
| NRTI | Stavudine (d4T) | Thymidine Analogue Mutations (TAMs) |
Experimental Protocols
The evaluation of antiretroviral drug resistance is primarily conducted through in vitro phenotypic assays. These assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50) in cell culture. An increase in the IC50 value for a mutant virus compared to the wild-type virus indicates reduced susceptibility or resistance.
General Phenotypic Resistance Assay Protocol
A common method for assessing phenotypic resistance involves the following steps:
-
Virus Preparation: Panels of recombinant HIV-1 strains containing specific resistance-associated mutations in the reverse transcriptase gene are generated. Wild-type HIV-1 is used as a reference.
-
Cell Culture: A suitable host cell line, such as MT4-GFP cells (a human T-cell line engineered to express Green Fluorescent Protein upon viral infection), is cultured under standard conditions.
-
Drug Susceptibility Assay:
-
The cultured cells are seeded into 96-well plates.
-
Serial dilutions of the antiretroviral agent (e.g., this compound or an NRTI) are added to the wells.
-
The cells are then infected with the prepared HIV-1 strains (both wild-type and mutant).
-
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for viral replication.
-
Data Analysis: The extent of viral replication is quantified by measuring the expression of a reporter gene (like GFP) or by using a cell viability assay. The IC50 is calculated for each drug against each viral strain. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Signaling Pathways and Experimental Workflows
The mechanism of action of NRTIs and NRTTIs and the experimental workflow for resistance testing can be visualized through diagrams.
Caption: Mechanisms of NRTIs and NRTTIs.
References
In Vitro Potency of MK-8527: A Comparative Analysis Against Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of MK-8527, a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), against a range of other antiretroviral agents. The data presented is compiled from publicly available research to facilitate a comprehensive understanding of this compound's profile in the context of current HIV therapies.
Quantitative Performance Metrics
The following table summarizes the in vitro 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values for this compound and other selected antiretrovirals from different drug classes. These values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. A lower value indicates higher potency.
| Drug Class | Antiretroviral | Cell Type | Potency (EC₅₀/IC₅₀) |
| NRTTI | This compound | PBMCs | 0.21 nM [1][2][3] |
| MT4-GFP | 3.37 nM[4] | ||
| CEM-SS (HIV-1) | 0.14 nM[4] | ||
| CEM-SS (HIV-2) | 0.007 nM[4] | ||
| Islatravir (ISL) | PBMCs | 0.23 nM[1][2] | |
| NRTI | Tenofovir Alafenamide (TAF) | PBMCs | >286 (Selectivity Index) |
| NNRTI | Doravirine (B607182) (DOR) | MT4-GFP | Potent activity against wild-type and common resistant variants[5][6] |
| INSTI | Dolutegravir (B560016) (DTG) | HIV-1 infected cells | 1.5 ± 0.6 nM (mean)[2] |
| PI | Darunavir (B192927) (DRV) | PBMCs | 0.52 nM (median, against a broad panel of HIV-1 primary isolates)[1][7] |
Experimental Protocols
The in vitro potency of antiretroviral drugs is primarily determined through cell-based assays that measure the inhibition of HIV replication. A generalized protocol for such an assay using peripheral blood mononuclear cells (PBMCs) is outlined below.
Generalized Protocol for Antiviral Activity Assay in PBMCs
-
Cell Preparation:
-
Isolate PBMCs from the whole blood of healthy, HIV-negative donors using density gradient centrifugation.
-
Stimulate the PBMCs with a mitogen, such as phytohemagglutinin (PHA), for 2-3 days to induce cell proliferation and increase susceptibility to HIV infection.
-
Maintain the stimulated cells in a culture medium supplemented with interleukin-2 (B1167480) (IL-2) to promote T-cell growth.
-
-
Compound Dilution:
-
Prepare a series of dilutions of the test antiretroviral compounds in the cell culture medium. A wide range of concentrations is used to determine the dose-response relationship.
-
-
Viral Infection:
-
Infect the stimulated PBMCs with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
The infection is typically carried out in 96-well plates, with replicate wells for each drug concentration.
-
-
Drug Treatment:
-
Add the diluted antiretroviral compounds to the infected cell cultures. Control wells with no drug (virus control) and uninfected cells (cell control) are also included.
-
-
Incubation:
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO₂ for a period of 7-10 days. This allows for multiple rounds of viral replication in the absence of the drug.
-
-
Quantification of Viral Replication:
-
At the end of the incubation period, measure the extent of viral replication in the culture supernatants. Common methods include:
-
p24 Antigen ELISA: This immunoassay quantifies the amount of the HIV-1 p24 capsid protein, a marker of viral production.
-
Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral RT enzyme, another indicator of viral replication.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a sigmoidal dose-response curve.
-
Determine the EC₅₀ or IC₅₀ value, which is the concentration of the drug that inhibits viral replication by 50%.
-
Mechanism of Action: NRTTI
This compound is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After being phosphorylated intracellularly to its active triphosphate form (this compound-TP), it is incorporated into the growing viral DNA chain by the HIV reverse transcriptase. Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that cause immediate chain termination due to the lack of a 3'-hydroxyl group, NRTTIs do not. Instead, the presence of the incorporated NRTTI at the 3' end of the DNA primer sterically hinders the translocation of the reverse transcriptase along the RNA template. This stalling of the enzyme prevents the addition of the next nucleotide, leading to delayed chain termination and effective inhibition of viral DNA synthesis.[1][2][3][8][9]
Caption: Mechanism of HIV-1 reverse transcriptase translocation inhibition by this compound.
Experimental Workflow: In Vitro Antiviral Potency Assay
The following diagram illustrates a typical workflow for determining the in vitro potency of an antiretroviral compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance Selection with Doravirine (MK-1439), a Novel Nonnucleoside Reverse Transcriptase Inhibitor with Distinct Mutation Development Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro resistance selection with doravirine (MK-1439), a novel nonnucleoside reverse transcriptase inhibitor with distinct mutation development pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Long-Acting Injectable Agents Redefine HIV Prevention Landscape
A new era in HIV pre-exposure prophylaxis (PrEP) is being led by two long-acting injectable agents, cabotegravir (B606451) and lenacapavir (B1654289), which have demonstrated superior efficacy in preventing HIV acquisition compared to daily oral antiretrovirals. These agents offer a significant paradigm shift, replacing the need for daily pill adherence with infrequent injections, addressing a major challenge in HIV prevention.
Comparative Efficacy and Key Clinical Trial Data
Recent meta-analyses of pivotal Phase 3 clinical trials have underscored the high efficacy of both cabotegravir and lenacapavir. Cabotegravir, administered as an intramuscular injection every two months, and lenacapavir, a subcutaneous injection given every six months, have shown remarkable success in diverse populations.
| Agent | Pivotal Trials | Key Population(s) | Comparator | Primary Efficacy Outcome | Incidence Rate (Active Drug) | Incidence Rate (Comparator) |
| Cabotegravir LA (Apretude) | HPTN 083[1][2][3][4] | Cisgender men and transgender women who have sex with men | Daily oral TDF/FTC | 66% reduction in HIV incidence vs. TDF/FTC[1] | 0.41 per 100 person-years[1] | 1.22 per 100 person-years[1] |
| HPTN 084[5][6][7][8] | Cisgender women | Daily oral TDF/FTC | 90% reduction in risk of acquiring HIV-1 vs. TDF/FTC[5][6] | 0.15 per 100 person-years[5] | 1.85 per 100 person-years[5] | |
| Lenacapavir (Yeztugo) | PURPOSE 1[9][10][11][12] | Adolescent girls and young women | Background HIV Incidence / Daily oral F/TAF** | 100% efficacy (zero infections in the lenacapavir group)[13][14] | 0.00 per 100 person-years | N/A |
| PURPOSE 2[13][15][16][17][18][19] | Cisgender men, transgender men, transgender women, and gender non-binary individuals | Background HIV Incidence / Daily oral F/TDF*** | 96% reduction in HIV risk vs. background incidence[13] | 0.10 per 100 person-years[15][16] | 0.93 per 100 person-years (F/TDF group)[15] |
*TDF/FTC: Tenofovir disoproxil fumarate/emtricitabine (Truvada) **F/TAF: Emtricitabine/tenofovir alafenamide (Descovy)[10] ***F/TDF: Emtricitabine/tenofovir disoproxil fumarate[15]
Experimental Protocols
The robust data supporting these long-acting agents stem from meticulously designed, large-scale, randomized, double-blind, active-controlled clinical trials.
HPTN 083 & HPTN 084 (Cabotegravir)
-
Study Design: These were Phase 2b/3 (HPTN 083) and Phase 3 (HPTN 084) randomized, double-blind, double-dummy, active-controlled trials.[2][6][7]
-
Participant Screening: Eligible participants were HIV-negative, at high risk for acquiring HIV, and met specific age and health criteria.[5][7] For HPTN 084, participants were cisgender women aged 18-45 who agreed to use long-acting contraception.[5][8]
-
Randomization and Blinding: Participants were randomly assigned in a 1:1 ratio to receive either active cabotegravir and a placebo for the daily oral pill, or active daily oral TDF/FTC and a placebo injection.[1][8] This double-dummy design ensured that participants and investigators remained blinded to the treatment allocation.
-
Intervention:
-
Oral Lead-in Phase: Both arms began with a 5-week oral lead-in phase to assess tolerability. The cabotegravir arm received oral cabotegravir tablets and TDF/FTC placebo, while the comparator arm received active TDF/FTC tablets and an oral placebo.[1][5][7]
-
Injection Phase: Following the lead-in, the cabotegravir arm received intramuscular injections every 8 weeks, while continuing the daily oral placebo. The TDF/FTC arm continued their active daily pill and received placebo injections.[7][8]
-
-
Primary Endpoint: The primary outcome measured was the incidence of HIV-1 infection in the intention-to-treat population.[6][7]
PURPOSE 1 & PURPOSE 2 (Lenacapavir)
-
Study Design: These are Phase 3, double-blind, multicenter, randomized studies.[12][15][16]
-
Participant Screening: Participants were HIV-negative individuals at risk for HIV infection. PURPOSE 1 enrolled adolescent girls and young women in sub-Saharan Africa.[9][10] PURPOSE 2 enrolled cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with partners assigned male at birth.[16][19]
-
Randomization and Blinding: Participants were randomized in a 2:1 ratio to receive either subcutaneous lenacapavir or a daily oral comparator (F/TAF in PURPOSE 1, F/TDF in PURPOSE 2).[15]
-
Intervention: The active group received subcutaneous injections of lenacapavir every 26 weeks (6 months). The comparator group received daily oral tablets.
-
Primary Endpoint: The primary efficacy analysis compared the incidence of HIV infection in the lenacapavir group with the background HIV incidence in the screened population. A secondary analysis compared the incidence with the active oral comparator group.[15]
Mechanism of Action & Clinical Workflow
The distinct mechanisms of action of these drugs and the workflows of their pivotal trials are critical for understanding their roles in HIV prevention.
Caption: Mechanisms of action for Cabotegravir and Lenacapavir targeting the HIV lifecycle.
Cabotegravir is an integrase strand transfer inhibitor (INSTI) that prevents the HIV DNA from being integrated into the host cell's genome, a crucial step for viral replication.[20][21][22] Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the viral lifecycle, including capsid-mediated nuclear uptake, virus assembly, and release.[23][24][25][26]
Caption: Generalized workflow for long-acting HIV PrEP pivotal clinical trials.
This workflow illustrates the standard design of the Phase 3 trials for long-acting PrEP. It begins with screening at-risk, HIV-negative individuals, followed by randomization into blinded study arms.[2][7] Both arms are actively controlled, with one receiving the investigational injectable and a placebo pill, and the other receiving an active daily pill and a placebo injection.[1][8] Rigorous follow-up and monitoring continue until the primary endpoint—the rate of new HIV infections—is assessed.
References
- 1. Characterization of Human Immunodeficiency Virus (HIV) Infection in Cisgender Men and Transgender Women Who Have Sex With Men Receiving Injectable Cabotegravir for HIV Prevention: HPTN 083 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icap.columbia.edu [icap.columbia.edu]
- 3. HPTN 083 - Wikipedia [en.wikipedia.org]
- 4. uclahealth.org [uclahealth.org]
- 5. apretudehcp.com [apretudehcp.com]
- 6. viivexchange.com [viivexchange.com]
- 7. icap.columbia.edu [icap.columbia.edu]
- 8. Cabotegravir for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial. | Botswana Harvard Partnership [bhp.org.bw]
- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 10. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]
- 11. PURPOSE 1 Study | Clinical Trials for HIV Prevention [purposestudies.com]
- 12. avac.org [avac.org]
- 13. Long-acting injectable lenacapavir continues to show promising results for HIV prevention [who.int]
- 14. Treatment and prevention of HIV/AIDS: Unfinished business | PLOS Medicine [journals.plos.org]
- 15. Twice-Yearly Lenacapavir for HIV Prevention in Men and Gender-Diverse Persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gilead.com [gilead.com]
- 17. PURPOSE 2: Study of Lenacapavir for HIV Prevention | St. Jude Care & Treatment [stjude.org]
- 18. PURPOSE 2 Study | Lenacapavir [purposestudies.com]
- 19. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Cabotegravir - Wikipedia [en.wikipedia.org]
- 22. drugs.com [drugs.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Lenacapavir - Wikipedia [en.wikipedia.org]
- 25. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. natap.org [natap.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of MK-8527
This document provides comprehensive guidance on the proper disposal procedures for MK-8527, an investigational nucleoside reverse transcriptase translocation inhibitor (NRTTI). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area or using a fume hood.[1]
Spill Management:
-
In case of a spill, prevent further leakage and keep the product away from drains or water courses.[1]
-
Absorb spills with an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound waste. This procedure should be performed in accordance with all applicable local, state, and federal regulations.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for all materials contaminated with this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
2. Decontamination of Solutions:
-
For liquid waste containing this compound, a chemical inactivation step is recommended prior to disposal. While specific reactivity data is not available, a common method for the degradation of nucleoside analogs is treatment with a 10% bleach solution (sodium hypochlorite) for a minimum of 30 minutes.
-
Following decontamination, neutralize the bleach solution if required by your institution's waste management policies.
3. Solid Waste Disposal:
-
All solid waste, including contaminated labware and spill absorption materials, should be collected in the designated waste container.
-
Ensure the waste container is securely sealed to prevent leakage or aerosol formation.
4. Final Disposal:
-
Dispose of the sealed waste container through your institution's chemical waste management program.
-
Clearly label the waste container with the contents, including "this compound waste" and any other required hazard information.
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on the final disposal stream.
Summary of Material Properties
| Property | Value |
| Chemical Formula | C13H13ClN4O3 |
| CAS Number | 1810869-23-8 |
| Hazard Classification | Not a hazardous substance or mixture |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MK-8527
As a potent, orally active HIV inhibitor and nucleoside reverse transcriptase translocation inhibitor (NRTTI), MK-8527 is a compound of significant interest in drug development.[1] While a supplier Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance or mixture, prudent handling of any investigational compound is paramount to ensure the safety of all laboratory personnel.[2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, offering procedural guidance to foster a secure research environment.
Immediate Safety and Handling Information
Although this compound does not have established occupational exposure limits, adherence to standard laboratory safety protocols is crucial.[2] The following table summarizes key safety data and handling recommendations derived from the available Safety Data Sheet.
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [2] |
| CAS Number | 1810869-23-8 | [2] |
| Molecular Formula | C13H13ClN4O3 | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | |
| Storage Conditions | Stable under recommended storage conditions | |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes |
Personal Protective Equipment (PPE) and Engineering Controls
A risk-based approach should be adopted when selecting PPE for handling this compound. The following recommendations are based on best practices for handling potent pharmaceutical compounds.
Engineering Controls:
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Safety Stations: Ensure an accessible safety shower and eye wash station are in close proximity to the handling area.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear nitrile gloves. For prolonged or repeated contact, consider double-gloving. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or gown.
-
Respiratory Protection: While not explicitly required by the SDS, if there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator may be necessary.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Standard Operating Procedure: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Volumetric flask
-
Pipettor and sterile tips
-
Vortex mixer
Procedure:
-
Preparation: Don the appropriate PPE (lab coat, safety goggles, and double nitrile gloves) and perform all operations within a certified chemical fume hood.
-
Weighing: Tare the analytical balance with a weigh boat. Carefully weigh the desired amount of this compound solid. Record the exact weight.
-
Solubilization: Transfer the weighed this compound to the appropriate size volumetric flask. Add a portion of the final volume of DMSO and gently swirl to dissolve the solid.
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the final desired volume.
-
Homogenization: Cap the flask and vortex gently to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.
-
Decontamination and Disposal: Wipe down the work area, balance, and any equipment with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated materials (gloves, weigh boats, pipette tips) in a designated chemical waste container according to your institution's guidelines.
The following diagram illustrates the experimental workflow for preparing a stock solution of this compound.
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
